molecular formula C17H26Cl2N2O3 B10763409 S-(-)-Eticlopride hydrochloride

S-(-)-Eticlopride hydrochloride

Katalognummer: B10763409
Molekulargewicht: 377.3 g/mol
InChI-Schlüssel: RDZXYWICCLALQM-MERQFXBCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(-)-Eticlopride hydrochloride is a useful research compound. Its molecular formula is C17H26Cl2N2O3 and its molecular weight is 377.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality S-(-)-Eticlopride hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-(-)-Eticlopride hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C17H26Cl2N2O3

Molekulargewicht

377.3 g/mol

IUPAC-Name

5-chloro-3-ethyl-N-[[(3S)-1-ethylpyrrolidin-3-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride

InChI

InChI=1S/C17H25ClN2O3.ClH/c1-4-12-8-13(18)16(23-3)14(15(12)21)17(22)19-9-11-6-7-20(5-2)10-11;/h8,11,21H,4-7,9-10H2,1-3H3,(H,19,22);1H/t11-;/m0./s1

InChI-Schlüssel

RDZXYWICCLALQM-MERQFXBCSA-N

Isomerische SMILES

CCC1=CC(=C(C(=C1O)C(=O)NC[C@@H]2CCN(C2)CC)OC)Cl.Cl

Kanonische SMILES

CCC1=CC(=C(C(=C1O)C(=O)NCC2CCN(C2)CC)OC)Cl.Cl

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Monograph: S-(-)-Eticlopride Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacological profile, and experimental utility of S-(-)-Eticlopride hydrochloride.

Mechanism of Action, Selectivity Profile, and Experimental Protocols

Executive Summary

S-(-)-Eticlopride hydrochloride is a substituted benzamide and a high-affinity, selective antagonist of dopamine


-like receptors. Unlike phenothiazines or butyrophenones, which often display broad-spectrum activity across adrenergic and serotonergic systems, eticlopride exhibits a stringent selectivity profile for 

and

receptor subtypes.

Its primary utility in research stems from its picomolar affinity (


 nM) and low non-specific binding. These properties make it the "gold standard" radioligand for labeling low-density dopamine receptor populations in vitro and a robust tracer for Positron Emission Tomography (PET) in vivo.

Molecular Pharmacology

Stereochemistry and Active Form

Eticlopride exists as a chiral molecule. The biological activity resides almost exclusively in the S-(-)-enantiomer .

  • S-(-)-Eticlopride: High-affinity antagonist (

    
     nM).
    
  • R-(+)-Eticlopride: Significantly lower affinity (inactive at physiological concentrations).

  • Salt Form: The hydrochloride salt is utilized to ensure aqueous solubility and stability in physiological buffers.

Mechanism of Action: GPCR Antagonism

The dopamine


 receptor is a G-protein-coupled receptor (GPCR) coupled to the 

family.[1] Under basal conditions or agonist stimulation (e.g., Dopamine), the

receptor activates

, leading to the inhibition of Adenylyl Cyclase (AC) and a reduction in intracellular cAMP.

Eticlopride functions as a competitive orthosteric antagonist.

  • Binding: It occupies the orthosteric binding pocket (transmembrane domains 3, 5, and 6), preventing endogenous dopamine from binding.

  • Blockade: By sterically hindering agonist access, it prevents the conformational change required for

    
     protein activation.
    
  • Physiological Outcome: The inhibition of Adenylyl Cyclase is lifted, preventing the agonist-induced decrease in cAMP and downstream phosphorylation events (e.g., DARPP-32).

Visualization:

Receptor Signaling Blockade

The following diagram illustrates the signaling cascade where Eticlopride intervenes.

D2_Signaling_Blockade Figure 1: Mechanism of D2 Receptor Antagonism by Eticlopride. Eticlopride blocks the Gi/o-mediated inhibition of Adenylyl Cyclase. cluster_membrane Plasma Membrane Dopamine Dopamine (Endogenous Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Activates Eticlopride S-(-)-Eticlopride (Antagonist) Eticlopride->D2R Blocks Gio Gi/o Protein (Heterotrimeric) D2R->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits cAMP cAMP AC->cAMP Catalyzes ATP ATP PKA PKA (Protein Kinase A) cAMP->PKA Activates CellResponse Cellular Response (e.g., Gene Transcription) PKA->CellResponse Phosphorylation

Selectivity Profile

Eticlopride is distinguished by its "clean" pharmacological profile compared to typical antipsychotics like haloperidol (which affects Sigma and NMDA receptors).

Table 1: Binding Affinity (


) Profile 
Receptor TargetAffinity (

)
Selectivity Ratio (vs

)
Dopamine

0.02 – 0.09 nM 1x (Primary Target)
Dopamine

0.16 – 0.40 nM ~2-4x
Dopamine

> 100 nM> 1,000x
Dopamine

> 10,000 nM> 100,000x
5-HT

830 nM~10,000x

-Adrenergic
112 nM~1,000x

Data aggregated from Martelle et al. (2008) and Tocris Bioscience technical data.

Experimental Protocols

In Vitro Radioligand Binding Assay

The high affinity of


-Eticlopride allows for the quantification of 

receptors even in tissues with low expression (e.g., extrastriatal regions).

Objective: Determine


 (receptor density) and 

(affinity) in rat striatal membranes.
Reagents
  • Ligand:

    
    -Eticlopride (Specific Activity: 60-80 Ci/mmol).
    
  • Displacer (Non-specific): 10

    
    M (+)-Butaclamol or 1 
    
    
    
    M Haloperidol.
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , pH 7.4.
Workflow Logic
  • Membrane Prep: Tissue must be homogenized and washed to remove endogenous dopamine, which would compete with the radioligand and skew

    
     calculations.
    
  • Equilibrium: Eticlopride has a slow dissociation rate (

    
    ). Incubation time must be sufficient (typically 60-90 mins at 25°C) to reach true equilibrium.
    
  • Separation: Rapid filtration is critical to prevent dissociation of the bound ligand during the wash step.

Step-by-Step Protocol
  • Preparation: Thaw striatal membrane homogenates and resuspend in Assay Buffer to a concentration of 5-10

    
    g protein/well.
    
  • Plating: In a 96-well plate, add:

    • 50

      
      L Total Binding (Buffer).[2]
      
    • 50

      
      L Non-Specific Binding (10 
      
      
      
      M (+)-Butaclamol).
    • 50

      
      L 
      
      
      
      -Eticlopride (Series: 0.05 nM to 2.0 nM).
    • 100

      
      L Membrane Suspension (Start reaction).
      
  • Incubation: Incubate for 90 minutes at 25°C . Note: Shorter times may underestimate affinity due to slow association kinetics.

  • Termination: Harvest using a cell harvester (e.g., Brandel) onto GF/B filters pre-soaked in 0.3% polyethylenimine (PEI). PEI reduces filter binding of the positively charged eticlopride.

  • Wash: Wash filters

    
     with 4 mL ice-cold Tris-HCl buffer.
    
  • Quantification: Transfer filters to vials, add scintillation cocktail, and count via liquid scintillation spectrometry.

Visualization: Binding Assay Workflow

Binding_Assay Figure 2: [3H]-Eticlopride Radioligand Binding Workflow. Critical steps for ensuring equilibrium and minimizing non-specific binding. Prep Membrane Prep (Remove Endogenous DA) Incubate Incubation (90 min @ 25°C) Prep->Incubate Add Ligand Filter Filtration (GF/B + 0.3% PEI) Incubate->Filter Terminate Count Scintillation Counting Filter->Count Add Cocktail Analyze Data Analysis (Scatchard/Non-linear) Count->Analyze CPM to Bmax/Kd

In Vivo PET Imaging Considerations

Eticlopride can be labeled with Carbon-11 (


-Eticlopride) or Fluorine-18 (

-Fallypride, a structural analog).
  • Kinetic Modeling: Due to its extremely high affinity, Eticlopride kinetics are often "quasi-irreversible" within the timeframe of a standard PET scan (60-90 min).

  • Model Choice: A 2-Tissue Compartment Model (2TCM) is required.[3] In some cases, reference tissue models (SRTM) using the cerebellum (devoid of

    
    ) are applicable.
    
  • Caution: Because

    
     is very low, equilibrium may not be achieved during the scan. Bolus-plus-constant-infusion protocols are often preferred over bolus injection to establish true equilibrium for 
    
    
    
    estimation.

References

  • Martelle, J. L., et al. (2008).[4][5] A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride.[4][6][7] CNS Neuroscience & Therapeutics. Link

  • Hall, H., et al. (1985). Some in vitro receptor binding properties of [3H]eticlopride, a novel substituted benzamide, selective for DA-D2 receptors in the rat brain. European Journal of Pharmacology. Link

  • Tocris Bioscience. (n.d.). Eticlopride hydrochloride Product Information.[8][2][4][9]Link

  • Cayman Chemical. (2025).[8] Eticlopride (hydrochloride) Product Data Sheet.[8]Link

  • BindingDB. (n.d.). Assay Description: [3H]-Raclopride/Eticlopride binding affinities.Link

Sources

S-(-)-Eticlopride Hydrochloride: D2/D3 Receptor Affinity & Technical Profile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: S-(-)-Eticlopride Hydrochloride: D2 vs. D3 Receptor Affinity & Technical Profiling Content Type: Technical Whitepaper / Laboratory Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Technical Summary

S-(-)-Eticlopride hydrochloride is a substituted benzamide and a high-affinity, selective antagonist of the dopamine D2-like receptor subfamily. Unlike typical antipsychotics that often display broad "dirty" binding profiles across serotonergic and adrenergic systems, eticlopride is highly specific to dopamine receptors.

Its utility in research stems from its picomolar to low-nanomolar affinity for both D2 and D3 subtypes. While historically classified as a D2-selective antagonist, contemporary structural biology and radioligand binding data reveal a more complex profile where eticlopride acts as a potent antagonist (and often inverse agonist) at both D2 and D3 receptors with negligible selectivity between them in many cellular contexts. This makes it an ideal "pan-D2/D3" tool compound for total receptor occupancy studies and PET imaging tracer development (


C-eticlopride), but a poor discriminator for distinguishing D2 from D3 function in isolation.

Physicochemical & Structural Profile

Understanding the structural basis of eticlopride's binding is critical for experimental design, particularly in structure-based drug design (SBDD).

  • Chemical Name: (S)-3-Chloro-5-ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-hydroxy-2-methoxybenzamide hydrochloride[1]

  • Stereochemistry: The (S)-enantiomer is the active eutomer, significantly more potent than the (R)-enantiomer.

  • Structural Biology: Eticlopride was the co-crystallized ligand in the landmark resolution of the Dopamine D3 Receptor structure (PDB: 3PBL) .[2] It binds in the orthosteric site, stabilizing the receptor in an inactive conformation distinct from that stabilized by other antagonists like risperidone.

PropertySpecification
CAS Number 97612-24-3
Molecular Formula

Molecular Weight 377.31 g/mol
Solubility Water (50 mM), DMSO (100 mM), Ethanol (25 mM)
pKa ~6.93 (Phenolic group)
Appearance White to off-white crystalline solid

Receptor Affinity Analysis: D2 vs. D3

The "selectivity" of eticlopride is a subject of nuance. While it is highly selective for D2-like (D2, D3, D4) over D1-like receptors, its discrimination between D2 and D3 is minimal compared to modern specific antagonists (e.g., SB-277011-A for D3).

Comparative Affinity Data ( )

The following table synthesizes binding affinity data from multiple cell lines and assay conditions. Note the overlapping ranges, indicating functional equipotency in many physiological buffers.

Receptor SubtypeCell Line / TissueLigand Used for Displacement

(nM)
Selectivity RatioReference
Dopamine D2 MN9D Cells

-Spiperone
0.23 ± 0.05 Reference[1]
Dopamine D3 MN9D Cells

-Spiperone
0.78 ± 0.36 ~3.4-fold (D2 pref)[1]
Dopamine D2 CCL1.3 Cells

-Spiperone
0.26 ± 0.12 Reference[1]
Dopamine D3 CCL1.3 Cells

-Spiperone
1.5 ± 0.6 ~5.7-fold (D2 pref)[1]
Dopamine D2 CHO Cells

-IABN
0.09 Reference[2]
Dopamine D3 CHO Cells

-IABN
0.40 ~4.4-fold (D2 pref)[2]
Dopamine D2 Rat Striatum

-Raclopride
0.16 --[3]

Technical Insight: The slight preference for D2 observed in some assays (3-6 fold) is generally insufficient for pharmacological isolation of D2 receptors in tissues co-expressing D3. Researchers must assume simultaneous blockade of both subtypes when using eticlopride at saturating concentrations.

Mechanism of Action & Signaling Pathway

Eticlopride functions as an orthosteric antagonist and, in systems with high constitutive activity, an inverse agonist .

  • G-Protein Blockade: D2 and D3 receptors couple to ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     proteins. Agonist binding leads to the inhibition of Adenylyl Cyclase (AC) and a decrease in cAMP. Eticlopride prevents this 
    
    
    
    coupling.
  • Inverse Agonism: In the absence of dopamine, D2/D3 receptors can exhibit basal activity. Eticlopride stabilizes the receptor in a specific inactive conformation (involving TM5 and TM6 movements) that reduces this basal signaling below constitutive levels.

Pathway Visualization

The following diagram illustrates the signal transduction pathway blocked by Eticlopride.

D2_Signaling_Blockade cluster_membrane Cell Membrane Eticlopride S-(-)-Eticlopride (Antagonist/Inverse Agonist) D2R D2/D3 Receptor (GPCR) Eticlopride->D2R Blocks / Stabilizes Inactive State Dopamine Dopamine (Endogenous Agonist) Dopamine->D2R Activates Gio G_i/o Protein (Heterotrimeric) D2R->Gio Dissociates G-subunits AC Adenylyl Cyclase (Effector) Gio->AC Inhibits cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription) PKA->Response

Figure 1: Mechanism of Action.[1][3][4] Eticlopride competes with dopamine, preventing Gi/o-mediated inhibition of Adenylyl Cyclase.

Experimental Protocol: Competition Radioligand Binding

This protocol is the gold standard for determining the


 of a test compound (or verifying Eticlopride affinity) using membrane preparations.

Objective: Determine the affinity of S-(-)-Eticlopride for D2 receptors by displacing a known radioligand (e.g.,


-Spiperone).
Materials
  • Membrane Prep: CHO-D2 cells or Rat Striatal homogenate.

  • Radioligand:

    
    -Spiperone (0.2 - 0.5 nM final conc).
    
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , pH 7.4.
  • Non-specific Control: 10

    
    M (+)-Butaclamol or Haloperidol.
    
  • Test Compound: S-(-)-Eticlopride HCl (10 concentrations,

    
     M to 
    
    
    
    M).
Workflow Diagram

Binding_Assay_Workflow Prep 1. Membrane Preparation Incubate 2. Incubation (60 min @ 25°C) Prep->Incubate Filter 3. Vacuum Filtration Incubate->Filter Wash 4. Wash (Ice-cold Buffer) Filter->Wash Count 5. Scintillation Counting Wash->Count Analyze 6. Data Analysis (Non-linear Regression) Count->Analyze Ligand [3H]-Ligand Ligand->Incubate Etic Eticlopride (Dilution Series) Etic->Incubate GF GF/B Filters (+0.1% PEI) GF->Filter

Figure 2: Step-by-step workflow for a competitive radioligand binding assay.[5]

Step-by-Step Methodology
  • Preparation: Thaw membrane aliquots and re-suspend in Assay Buffer. Homogenize gently (Polytron) to ensure uniform suspension.

  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding: Membrane + Radioligand + Vehicle.[6]

    • Non-Specific Binding (NSB): Membrane + Radioligand + 10

      
      M Butaclamol.
      
    • Experimental: Membrane + Radioligand + Eticlopride (varying concentrations).

  • Incubation: Incubate plates at 25°C for 60–90 minutes to reach equilibrium.

    • Note: D3 receptors may require shorter incubation times or lower temperatures (30°C) depending on the specific cell line stability.

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine to reduce non-specific binding to the filter) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry filters, add scintillation cocktail, and count CPM (Counts Per Minute) in a beta-counter.

  • Analysis: Calculate

    
     using non-linear regression (4-parameter logistic fit). Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is the dissociation constant of the radioligand.

Handling & Stability

  • Storage: Store solid powder at -20°C. It is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Solution Stability: Stock solutions (10-100 mM) in water or DMSO are stable for up to 1 month at -20°C. Avoid repeated freeze-thaw cycles.

  • Light Sensitivity: While not as sensitive as some fluorophores, benzamides can degrade under intense UV. Protect stock solutions from light.[5]

References

  • Tang, L., et al. (1994). "Characterization of the dopamine D3 receptor expressed in a clonal cell line." Journal of Pharmacology and Experimental Therapeutics, 268(1), 495-502. Link

  • Levant, B. (1997). "The D3 dopamine receptor: neurobiology and potential clinical relevance." Pharmacological Reviews, 49(3), 231-252. Link

  • Chien, E. Y., et al. (2010).[2] "Structure of the human dopamine D3 receptor in complex with a D2/D3 selective antagonist." Science, 330(6007), 1091-1095. Link

  • Cayman Chemical.[1] "Eticlopride (hydrochloride) Product Information." Link

  • Tocris Bioscience. "Eticlopride hydrochloride Product Information." Link

Sources

S-(-)-Eticlopride hydrochloride off-target receptor binding profile.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The Selectivity and Off-Target Profile of S-(-)-Eticlopride Hydrochloride

Executive Summary

S-(-)-Eticlopride hydrochloride is a substituted benzamide and a high-affinity, selective antagonist for dopamine D2-like receptors (D2, D3).[1] Unlike typical antipsychotics (e.g., haloperidol) which exhibit "promiscuous" binding profiles involving sigma, serotonergic, and adrenergic receptors, Eticlopride is frequently utilized as a chemical probe to isolate D2/D3-mediated signaling.

However, "selective" is a relative term in pharmacology. While Eticlopride is highly specific for D2/D3 receptors over D1, it possesses a distinct off-target footprint—specifically at


-adrenergic  and 5-HT2  receptors—that must be accounted for in high-concentration assays or in vivo dose-response studies. This guide details the quantitative binding profile of S-(-)-Eticlopride, delineating the "safety window" between on-target efficacy and off-target noise.

Primary Pharmacology: The On-Target Profile

Eticlopride functions as a potent antagonist (and inverse agonist in constitutive systems) at D2-like receptors.[2] Its high affinity allows for nanomolar dosing, which is critical for minimizing non-specific interactions.

  • Dopamine D2 Receptor:

    
    .
    
  • Dopamine D3 Receptor:

    
    .
    
  • Selectivity Mechanism: The molecule binds within the orthosteric binding site (OBS) of the D2/D3 receptor.[2] Crystal structure analysis reveals that the ethyl-pyrrolidine moiety is critical for this high-affinity interaction.

Note on D2 vs. D3 Selectivity: Eticlopride is not effective at distinguishing between D2 and D3 subtypes. It binds both with sub-nanomolar affinity.[3][4][5][6] For D3-specific isolation, highly selective antagonists like SB-277011-A are required.

Off-Target Receptor Profiling

To ensure data integrity, researchers must recognize the thresholds where Eticlopride begins to engage non-dopaminergic targets.

Adrenergic Cross-Reactivity ( -AR)

The most significant off-target liability for Eticlopride is the


-adrenergic receptor.
  • Affinity (

    
    ): 
    
    
    
    .[3]
  • Selectivity Ratio (D2 :

    
    ): 
    
    
    
    .
  • Implication: In in vitro assays using concentrations

    
    , Eticlopride may block 
    
    
    
    receptors, potentially confounding results related to vasoconstriction or arousal. In in vivo models, high doses could induce hypotension independent of dopamine blockade.
Serotonergic Receptors (5-HT)
  • 5-HT2 Family:

    
    .[3][5]
    
  • 5-HT1 Family:

    
     (Negligible).[3]
    
  • Implication: The affinity for 5-HT2 is weak but measurable. At micromolar concentrations (often used in "non-specific binding" controls), Eticlopride will occupy 5-HT2 receptors.

Sigma ( ) Receptors
  • Profile: Low/Negligible affinity.

  • Comparative Insight: This is a critical advantage over haloperidol , which has high affinity for sigma receptors. If a phenotype is observed with haloperidol but absent with Eticlopride, the effect is likely sigma-mediated rather than D2-mediated.

Quantitative Data Summary

The following table synthesizes binding affinity data (


) from multiple radioligand displacement assays.
Target ReceptorAffinity (

or

)
ClassificationPotential Experimental Artifact
Dopamine D2 0.09 nM Primary Target N/A
Dopamine D3 0.16 nM Primary Target Cannot distinguish from D2

-Adrenergic
112 nMModerate Off-TargetVasodilation, sedation at high doses

-Adrenergic
699 nMWeak Off-TargetNegligible at physiological doses
5-HT2 (General)830 nMWeak Off-Target5-HT blockade at

M concentrations
5-HT1 (General)6,220 nMNegligibleNone
Dopamine D1> 10,000 nMNoneNone

-Adrenergic
> 10,000 nMNoneNone

Visualization: Selectivity Landscape

The following diagram visualizes the "Selectivity Window"—the concentration range where Eticlopride is selective for D2/D3 before hitting off-targets.

SelectivityLandscape S-(-)-Eticlopride Selectivity & Binding Thresholds cluster_primary Primary Targets (Sub-nM) cluster_offtarget Off-Target Threshold (>100 nM) cluster_negligible Negligible (>1000 nM) D2 Dopamine D2 (Ki: 0.09 nM) A1 Alpha-1 Adrenergic (Ki: 112 nM) D2->A1 ~1,200x Concentration Gap (Safe Window) D3 Dopamine D3 (Ki: 0.16 nM) HT2 5-HT2 Receptors (Ki: 830 nM) A1->HT2 Reduced Selectivity A2 Alpha-2 Adrenergic (Ki: 699 nM) D1 Dopamine D1 (Ki: >10,000 nM) HT2->D1 Loss of Specificity HT1 5-HT1 Receptors (Ki: >6000 nM)

Figure 1: The "Selectivity Window" of Eticlopride. Note the ~1,200-fold concentration gap between D2 binding and the first significant off-target (


-AR).

Experimental Protocol: Radioligand Binding Validation

To validate the off-target profile in your specific cell line or tissue preparation, use the following competitive binding protocol. This protocol uses [³H]-Spiperone (a D2/5-HT2 antagonist) or [³H]-Raclopride (highly D2 selective) to measure displacement.

Protocol: Competitive Binding Assay (Membrane Prep)

Objective: Determine


 of Eticlopride for D2 vs. 

receptors.

Reagents:

  • Buffer A (Lysis): 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4.

  • Buffer B (Binding): 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]-Spiperone (0.2 - 0.5 nM).

  • Non-Specific Control: 10

    
    M Haloperidol (blocks D2 + others) or 10 
    
    
    
    M Prazosin (blocks
    
    
    ).

Workflow:

  • Membrane Preparation:

    • Homogenize tissue/cells in ice-cold Buffer A.

    • Centrifuge at 48,000

      
       for 20 min at 4°C.
      
    • Resuspend pellet in Buffer A and repeat centrifugation (Wash step).

    • Resuspend final pellet in Buffer B.

  • Incubation:

    • Total Binding: Membrane + [³H]-Ligand + Vehicle.

    • Non-Specific Binding (NSB): Membrane + [³H]-Ligand + 10

      
      M Blocker.
      
    • Experimental: Membrane + [³H]-Ligand + Eticlopride (

      
       M to 
      
      
      
      M).
    • Incubate for 60 min at 25°C (equilibrium).

  • Filtration:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce filter binding).

    • Wash

      
       with ice-cold Buffer B.
      
  • Analysis:

    • Count radioactivity via liquid scintillation.

    • Calculate

      
       using non-linear regression (One-site competition).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).

Visualizing the Assay Workflow

BindingAssay Start Start: Tissue/Cell Homogenization Wash Membrane Wash (Remove endogenous dopamine) Start->Wash Incubate Incubation (60 min @ 25°C) Membrane + [3H]-Ligand + Eticlopride Wash->Incubate Filter Vacuum Filtration (GF/B Filters + 0.3% PEI) Incubate->Filter Terminate Reaction Count Scintillation Counting Filter->Count Calc Data Analysis (Cheng-Prusoff Equation) Count->Calc

Figure 2: Step-by-step workflow for the radioligand competitive binding assay.

References

  • Hall, H., et al. (1985). "Some in vitro receptor binding properties of [3H]eticlopride, a novel substituted benzamide, selective for dopamine-D2 receptors in the rat brain." European Journal of Pharmacology. Link

  • Martelle, J.L., & Nader, M.A. (2008). "A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride." CNS Neuroscience & Therapeutics. Link

  • Tang, L., et al. (1994).[4] "Pharmacological and functional characterization of D2, D3 and D4 dopamine receptors in fibroblast and dopaminergic cell lines." Journal of Pharmacology and Experimental Therapeutics. Link

  • PDSP Database. (N.D.). "Psychoactive Drug Screening Program (PDSP) Ki Database." University of North Carolina.
  • Cayman Chemical. (2024). "Eticlopride (hydrochloride) Product Information & Binding Profile." Link

Sources

S-(-)-Eticlopride hydrochloride structure-activity relationship studies.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

S-(-)-Eticlopride hydrochloride is a highly potent, selective dopamine D2-like receptor antagonist belonging to the substituted benzamide class.[1] Unlike phenothiazines (e.g., chlorpromazine) or butyrophenones (e.g., haloperidol), eticlopride exhibits high specificity for D2 and D3 receptors with negligible affinity for D1, histamine, or adrenergic receptors.

This guide analyzes the Structure-Activity Relationship (SAR) of eticlopride, detailing the molecular determinants of its picomolar affinity (


 nM). It explores the critical role of stereochemistry, the "pseudo-ring" conformation formed by intramolecular hydrogen bonding, and recent advances in bitopic ligand design based on the D3R-eticlopride crystal structure.

Chemical Architecture & Pharmacophore

The pharmacophore of S-(-)-Eticlopride is defined by two distinct domains connected by a methylene bridge: the substituted salicylamide core and the basic pyrrolidine side chain .

The Benzamide "Pseudo-Ring"

A defining feature of high-affinity benzamides is the formation of a planar, 6-membered pseudo-ring via an intramolecular hydrogen bond between the amide hydrogen and the methoxy oxygen at the 2-position (or hydroxyl/methoxy at the 6-position).

  • Mechanism: This locks the aromatic ring and the amide bond into a coplanar conformation, mimicking the rigid structure of tricyclic neuroleptics.

  • Critical Substituents:

    • 2-Methoxy (-OCH3): Essential for H-bond acceptance.

    • 6-Hydroxy (-OH): Often forms a second H-bond with the carbonyl oxygen, further rigidifying the structure.

    • 3-Chloro (-Cl) & 5-Ethyl (-C2H5): Provide lipophilic bulk that interacts with hydrophobic pockets (e.g., Phe3.28, Val3.33) in the Orthosteric Binding Site (OBS).

The Pyrrolidine Side Chain[2][3]
  • Nitrogen (Basic Center): Protonated at physiological pH. It forms a critical salt bridge with the conserved Asp3.32 (Asp110) residue in the receptor's transmembrane domain III.

  • N-Ethyl Group: Fits into a specific hydrophobic sub-pocket. Removal (nor-eticlopride) or bulkier substitution (N-benzyl) drastically reduces affinity.[2]

  • Stereochemistry: The (S)-enantiomer is the eutomer (active form). The (R)-enantiomer exhibits significantly reduced affinity due to steric clash within the chiral binding pocket.

Visualization: Pharmacophore Map

Eticlopride_SAR Eticlopride S-(-)-Eticlopride (Core Structure) Salicylamide Salicylamide Moiety (Aromatic Core) Eticlopride->Salicylamide Pyrrolidine Pyrrolidine Ring (Basic Amine) Eticlopride->Pyrrolidine Linker Methylene Bridge Eticlopride->Linker H_Bond Intramolecular H-Bond (Planar Pseudo-ring) Salicylamide->H_Bond 2-OMe & Amide H Substituents 3-Cl, 5-Et Groups (Lipophilic Interaction) Salicylamide->Substituents Stereo (S)-Configuration (Critical for fit) Pyrrolidine->Stereo SaltBridge Protonated Nitrogen (Asp3.32 Interaction) Pyrrolidine->SaltBridge Affinity Affinity H_Bond->Affinity Locks Conformation Stereo->Affinity Eutomer > Distomer

Figure 1: Pharmacophore map highlighting the structural elements governing Eticlopride's high affinity binding.

SAR Analysis & Mechanistic Insights

Stereochemical Dependence

The binding pocket of D2-like receptors is highly stereoselective.

  • S-(-)-Eticlopride:

    
     nM.
    
  • R-(+)-Eticlopride:

    
     nM (typically 200-fold lower affinity).
    
  • Causality: The (S)-configuration orients the N-ethyl group towards a hydrophobic cavity formed by transmembrane helices, whereas the (R)-configuration forces the ethyl group into a sterically restricted zone, preventing the formation of the essential salt bridge with Asp3.32.

N-Substituent Effects (The "Goldilocks" Zone)

Modifications to the nitrogen on the pyrrolidine ring reveal a strict steric tolerance in the Orthosteric Binding Site (OBS).

Compound VariantSubstitution (N-R)D2 Affinity (

)
D3 Affinity (

)
SAR Insight
S-(-)-Eticlopride -Ethyl 0.50 nM 0.16 nM Optimal fit for hydrophobic sub-pocket.
Nor-eticlopride-H~19 nM~4 nMLoss of hydrophobic interaction (19-fold drop).
N-Propyl Analog-Propyl~3.0 nM~0.4 nMSlight steric clash; reduced D2 affinity.
N-Benzyl Analog-Benzyl>900 nM>40 nMMassive steric hindrance; pocket cannot accommodate bulky aryl groups.
Bitopic Ligand Design (D3 Selectivity)

Recent studies utilize eticlopride as a "primary pharmacophore" (PP) anchor. By attaching a linker to the pyrrolidine ring (specifically at the 4-position via O-alkylation), researchers can extend the molecule into a "Secondary Binding Pocket" (SBP).

  • Strategy: Attach an arylpiperazine or indole moiety via a butyl linker.

  • Result: Maintains high affinity (

    
     nM) but dramatically improves selectivity for D3 over D2  (up to 100-fold) by exploiting subtle differences in the extracellular loops of D3R versus D2R.
    

Experimental Protocol: Radioligand Competition Binding

To validate SAR modifications, the Competition Binding Assay is the industry standard. This protocol measures the ability of a test compound (e.g., an eticlopride analog) to displace a known radioligand (e.g.,


-Spiperone or 

-Raclopride).[3]
Mechanistic Logic
  • Equilibrium: The assay assumes reversible binding.

  • Non-Specific Binding (NSB): Defined using a saturating concentration of a known antagonist (e.g., 10 µM (+)-Butaclamol or Haloperidol) to block all specific sites.

  • Readout: The

    
     is converted to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Step-by-Step Workflow
  • Membrane Preparation:

    • Source: CHO or HEK293 cells stably expressing human D2L or D3 receptors.

    • Lysis: Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000

      
       to pellet membranes.
      
  • Assay Setup (96-well plate):

    • Total Binding: Membrane + Radioligand (

      
      -Raclopride, ~2 nM).
      
    • Non-Specific Binding (NSB): Membrane + Radioligand + 10 µM Haloperidol.

    • Test: Membrane + Radioligand + Eticlopride Analog (

      
       M to 
      
      
      
      M).
  • Incubation:

    • 60 minutes at 25°C (equilibrium reached).

  • Termination:

    • Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce filter binding).

    • Wash

      
       with ice-cold buffer.[4]
      
  • Quantification:

    • Liquid scintillation counting (LSC).

Visualization: Assay Workflow

Binding_Assay Start Membrane Prep (hD2R/hD3R Expressing Cells) Total Total Binding: Membrane + [3H]-Ligand Start->Total NSB Non-Specific: + 10µM Haloperidol Start->NSB Test Test Condition: + Analog (Serial Dilution) Start->Test Incubation Incubation (60 min, 25°C) Equilibrium Binding Filtration Vacuum Filtration (GF/B Filters + 0.3% PEI) Incubation->Filtration Counting Scintillation Counting (CPM Measurement) Filtration->Counting Analysis Data Analysis (Cheng-Prusoff Equation) Counting->Analysis Total->Incubation NSB->Incubation Test->Incubation

Figure 2: Workflow for radioligand competition binding assay to determine Ki values.

Synthesis Pathway (Core Coupling)

The synthesis of S-(-)-Eticlopride relies on the amide coupling of a specific benzoic acid derivative with a chiral pyrrolidine amine.

  • Precursor 1: 3-chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid.

    • Synthesized from ethyl-2,4-dimethoxybenzene via lithiation, carboxylation, and chlorination.[3]

  • Precursor 2: (S)-(-)-2-aminomethyl-1-ethylpyrrolidine.

    • Source of the critical stereocenter.

  • Coupling Reaction:

    • Activation: The benzoic acid is converted to an acid chloride (using

      
      ) or activated ester (using EDC/HOBt).
      
    • Amidation: Reacted with the pyrrolidine amine in the presence of a base (TEA or DIPEA) in DCM or DMF.

    • Deprotection/Salt Formation: Treatment with HCl gas in ether yields the hydrochloride salt.

References

  • Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic Ligands. Source: Journal of Medicinal Chemistry (2021).[5][6] URL:[Link][5]

  • Some in vitro receptor binding properties of [3H]eticlopride, a novel substituted benzamide, selective for DA-D2 receptors in the rat brain. Source: European Journal of Pharmacology (Hall et al., 1985).[7] URL:[Link]

  • Crystal structure of the dopamine D3 receptor in complex with eticlopride. Source: Nature (Chien et al., 2010). URL:[Link]

  • A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2-Like Receptor Antagonist Eticlopride. Source: CNS Neuroscience & Therapeutics (2010). URL:[Link]

Sources

S-(-)-Eticlopride Hydrochloride: A Comprehensive Technical Guide for the Neuroscientist

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

S-(-)-Eticlopride hydrochloride stands as a cornerstone pharmacological tool in the field of neuroscience, prized for its high affinity and selectivity as an antagonist for the D2 and D3 dopamine receptors. This technical guide provides an in-depth exploration of its core attributes, from fundamental physicochemical properties to its nuanced mechanism of action and its application in sophisticated preclinical research models. We will delve into detailed experimental protocols, offering not just procedural steps but also the scientific rationale that underpins methodological choices. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the precision of S-(-)-Eticlopride hydrochloride to interrogate the complexities of the dopaminergic system.

Introduction

Section 1: Core Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical and chemical characteristics are prerequisites for sound experimental design. S-(-)-Eticlopride hydrochloride is commercially available as an off-white, crystalline solid, and its properties are well-documented.[3][4][5]

PropertyDataSource(s)
CAS Number 97612-24-3[3][4][6][7]
IUPAC Name 3-chloro-5-ethyl-N-[[(2S)-1-ethyl-2-pyrrolidinyl]methyl]-6-hydroxy-2-methoxy-benzamide, monohydrochloride[3][8]
Synonyms (-)-Eticlopride, S-(-)-Eticlopride[3][5]
Molecular Formula C₁₇H₂₅ClN₂O₃ • HCl[3][4][6]
Molecular Weight 377.31 g/mol [4][6]
Appearance A crystalline solid; off-white powder[3][4][5]
Solubility DMF: ~25 mg/mLDMSO: ~25 mg/mLEthanol: ~30 mg/mLWater: >10 mg/mL[3][4][5]
Storage Store at -20°C for long-term stability (≥4 years). Can be desiccated at room temperature for short-term storage.[3][5]

Section 2: Pharmacology and Mechanism of Action

S-(-)-Eticlopride's primary mechanism of action is the competitive antagonism of D2-like dopamine receptors. It exhibits nanomolar and sub-nanomolar affinity for both D2 and D3 subtypes, making it one of the most potent antagonists available for research.[3] Its selectivity is a key experimental advantage; it has significantly lower affinity for D1-like receptors and other neurotransmitter systems, such as serotonin (5-HT), adrenergic, and muscarinic receptors.[3] This allows for the specific interrogation of D2/D3 receptor-mediated pathways.

Receptor TargetBinding Affinity (Ki) / Potency (IC50)Source(s)
Dopamine D2 Ki: 0.029 - 0.50 nM[3]
Dopamine D3 Ki: 0.16 - 0.46 nM[3]
Dopamine D1 IC50: 700 nM[3]
α1-Adrenergic IC50: 110 nM[3]
5-HT2 (Serotonin) IC50: 830 nM[3]
5-HT1 (Serotonin) IC50: 6,200 nM[3]

Dopamine D2 receptors are canonical G-protein coupled receptors (GPCRs) that couple to the Gi/o alpha subunit. Upon activation by dopamine, they inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. S-(-)-Eticlopride physically blocks the dopamine binding site on the receptor, preventing this downstream signaling cascade.

D2_Pathway_Blockade cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP ATP ATP->AC Eticlopride S-(-)-Eticlopride Eticlopride->D2R Blocks

Caption: S-(-)-Eticlopride blockade of the D2 receptor signaling cascade.

Section 3: Key Applications in Preclinical Research

The high selectivity of S-(-)-Eticlopride has made it an indispensable tool across a range of research paradigms.

  • Models of Psychosis: Eticlopride effectively inhibits stereotyped behaviors in rodents induced by dopamine agonists like apomorphine or 7-OH-DPAT, a classic preclinical screen for antipsychotic-like activity.[3]

  • Neurobiology of Addiction: It is widely used to study the role of D2 receptors in the reinforcing properties of drugs of abuse. For example, it can inhibit cocaine-induced hypermotility and reduce the self-administration of drugs like cotinine (a nicotine metabolite) in rats.[3][9] Its ability to accelerate the extinction of drug-seeking behavior and delay its reacquisition provides strong evidence for the central role of D2 receptors in relapse.[2]

  • Imaging and Receptor Occupancy: Radiolabeled versions of Eticlopride are used in positron emission tomography (PET) and autoradiography to visualize and quantify D2/D3 receptor density in the brain, providing critical insights into neurological disorders.[1]

  • Cellular and Network Function: It has been used in astrocyte-neuron cocultures and to study how dopamine-dependent mechanisms shape the activity of neuronal networks, for instance, among striatal cholinergic interneurons.

Section 4: Experimental Design and Protocols

The transition from understanding a compound's properties to using it effectively in an experiment requires meticulous attention to protocol. The following sections provide not just methods, but the rationale behind them.

Protocol 1: Preparation of Stock and Working Solutions

Scientific Rationale: S-(-)-Eticlopride is supplied as a hydrochloride salt, which enhances its solubility in aqueous solutions. However, for high-concentration stock solutions, organic solvents are often necessary. The choice of solvent must be compatible with the experimental system (i.e., non-toxic to cells or animals at the final concentration). DMSO is a common choice for its excellent solvating power, but care must be taken to ensure the final concentration in the assay or administered to the animal is well below toxic levels (typically <0.5-1%).

Materials:

  • S-(-)-Eticlopride hydrochloride powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Step-by-Step Methodology:

  • Calculate Required Mass: Determine the mass of S-(-)-Eticlopride HCl needed to make a stock solution of desired concentration (e.g., 1 mg/mL). Remember to use the full molecular weight of the hydrochloride salt (377.31 g/mol ) for molar calculations.

  • Prepare High-Concentration Stock (e.g., 1 mg/mL in DMSO):

    • Aseptically weigh the calculated mass of the powder and place it in a sterile vial.

    • Add the required volume of DMSO to achieve the target concentration.

    • Vortex or sonicate gently until the solid is completely dissolved. A clear solution should be observed.

    • This stock can be aliquoted and stored at -20°C for several months.

  • Prepare Working Solution for In Vivo Administration (e.g., 0.03 mg/kg dose in a 1 mL/kg injection volume):

    • Causality: For animal studies, the final solution should be as close to physiologically neutral as possible. Therefore, the DMSO stock is diluted into sterile saline.

    • Thaw an aliquot of the DMSO stock solution.

    • Calculate the final concentration needed in the injection solution. For a 0.03 mg/kg dose at a 1 mL/kg volume, the final concentration is 0.03 mg/mL.

    • Perform a serial dilution. For example, dilute the 1 mg/mL DMSO stock into sterile saline to reach the final concentration of 0.03 mg/mL. Ensure the final percentage of DMSO is low (e.g., if diluting 1:33, the final DMSO concentration is ~3%).

    • Self-Validation: The working solution should be prepared fresh on the day of the experiment to ensure stability and prevent precipitation. Visually inspect the solution for clarity before drawing it into the syringe.

Protocol 2: In Vivo Rodent Self-Administration Study

Scientific Rationale: This protocol is designed to assess how D2 receptor blockade affects the motivation to seek a reward (in this case, food), modeling aspects of addiction-related behaviors. The use of distinct acquisition, extinction, and reacquisition phases allows for the dissection of the drug's effect on learning, motivation, and relapse-like behavior. A subcutaneous (s.c.) route of administration is chosen for its slow, sustained release profile compared to an intraperitoneal (i.p.) injection.

workflow cluster_acq Acquisition Phase (7 Days) cluster_ext Extinction Phase (7 Days) cluster_rea Reacquisition Phase (7 Days) acq Train rat to press active lever for food pellet (FR1 schedule). Establish stable baseline. group Divide rats into two groups: 1. Saline (Vehicle) 2. Eticlopride (0.03 mg/kg, s.c.) acq->group inject Administer treatment 15 min before session group->inject ext Active lever press no longer delivers food. Measure decrease in pressing. inject->ext rea Active lever press again delivers food. Measure rate of reacquisition. ext->rea

Caption: Experimental workflow for a food self-administration study.

Step-by-Step Methodology:

  • Subjects and Housing: Use adult male Sprague-Dawley rats, housed individually to monitor food intake. Maintain them on a restricted diet to ensure motivation for the food reward.[10]

  • Apparatus: Standard operant conditioning chambers with an active and inactive lever, a food pellet dispenser, and cue lights.[10]

  • Acquisition Phase (~7 days):

    • Train rats to press the "active" lever to receive a 45 mg food pellet on a Fixed-Ratio 1 (FR1) schedule (one press = one pellet). The "inactive" lever has no consequence.

    • Continue daily 1-hour sessions until a stable baseline of responding is achieved.

  • Extinction Phase (~7 days):

    • Divide rats into balanced groups.

    • 15 minutes prior to each session, administer either saline (vehicle control) or S-(-)-Eticlopride (e.g., 0.03 mg/kg, s.c.).[2][10]

    • During the session, presses on the active lever no longer result in food delivery.

    • Record the number of presses on both levers. The expected outcome is that the Eticlopride group will cease pressing the lever more quickly than the saline group.[2]

  • Reacquisition Phase (~7 days):

    • Active lever pressing is once again reinforced with food pellets.

    • Continue the pre-session injections as in the extinction phase.

    • Self-Validation & Expected Outcome: The primary endpoint is the rate of responding. It is hypothesized that rats treated with Eticlopride will be slower to reacquire the lever-pressing behavior, demonstrating that D2 blockade can reduce the motivational salience of reward-associated cues.[2] Inactive lever presses should remain low throughout all phases, indicating the behavior is specific and not due to generalized motor effects.

Section 5: Safety and Handling

While S-(-)-Eticlopride is not classified as acutely hazardous under GHS, it is a potent, biologically active compound and should be handled with appropriate care.[11]

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the powder or solutions. Use a dust mask or work in a ventilated hood when weighing the powder.[4]

  • Handling: Avoid ingestion, inhalation, and contact with skin or eyes. Wash hands thoroughly after handling.[5]

  • First Aid:

    • Skin Contact: Wash the affected area with soap and water.[11]

    • Eye Contact: Rinse cautiously with water for several minutes.[11][12]

    • Inhalation: Move the person to fresh air.[11][12]

    • Ingestion: Rinse mouth and seek medical attention if symptoms persist.[11][12]

  • Storage: For maximum stability, store the solid compound at -20°C, protected from light.[3][5][12] Solutions may be stored at 4°C for several days, but fresh preparation is recommended for in vivo work.

Conclusion

S-(-)-Eticlopride hydrochloride is more than just a chemical; it is a precision instrument for the modern neuroscientist. Its well-characterized profile as a potent and selective D2/D3 receptor antagonist provides a reliable means to investigate the fundamental roles of dopamine in health and disease. By understanding its chemical properties, mechanism of action, and the rationale behind its use in established experimental paradigms, researchers can confidently generate robust and interpretable data, ultimately advancing our understanding of the brain.

References

  • Eticlopride (hydrochloride) - Cayman Chemical. [URL: https://www.caymanchem.com/product/29112/eticlopride-(hydrochloride)]
  • S-(-)-Eticlopride = 98 HPLC, powder 97612-24-3 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/e101]
  • Eticlopride hydrochloride | CAS 97612-24-3 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/eticlopride-hydrochloride-97612-24-3]
  • S-(-)-Eticlopride hydrochloride | C17H26Cl2N2O3 | CID 11973707 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/S----Eticlopride-hydrochloride]
  • S-(-)-Eticlopride = 98 HPLC, powder 97612-24-3 - Sigma-Aldrich (Biochem/physiol Actions). [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/388/e101/e101-ms.pdf]
  • S-(-)-Eticlopride = 98 HPLC, powder 97612-24-3 - Sigma-Aldrich (Application). [URL: https://www.sigmaaldrich.com/US/en/product/sigma/e101]
  • Safety Data Sheet - Cayman Chemical. [URL: https://www.caymanchem.com/msdss/29112m.pdf]
  • Eticlopride - Wikipedia. [URL: https://en.wikipedia.org/wiki/Eticlopride]
  • Eticlopride hydrochloride | Non-selective Dopamine - Tocris Bioscience. [URL: https://www.tocris.com/products/eticlopride-hydrochloride_0966]
  • PRODUCT INFORMATION - Cayman Chemical. [URL: https://cdn.caymanchem.com/cdn/insert/29112.pdf]
  • The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3844061/]
  • SAFETY DATA SHEET - TCI. [URL: https://www.tcichemicals.com/JP/en/assets/sds/T3110_JP_EN.pdf]
  • Eticlopride hydrochloride | D2 Receptor Antagonist | MedChemExpress. [URL: https://www.medchemexpress.com/eticlopride-hydrochloride.html]
  • Eticlopride hydrochloride | Non-selective Dopamine Receptor Antagonists: Tocris Bioscience - R&D Systems. [URL: https://www.rndsystems.com/products/eticlopride-hydrochloride_0966]
  • Application Notes and Protocols for Eticlopride in Rat Self-Administration Studies - Benchchem. [URL: https://www.benchchem.
  • The involvement of dopamine and D2 receptor-mediated transmission in effects of cotinine in male rats - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7835154/]
  • Safety data sheet - Caesar & Loretz GmbH. [URL: https://www.caelo.de/assets/Downloads/SDB/2224_Ephedrin-hydrochlorid-Ph.Eur.-BP-USP_SDB_EN.pdf]
  • A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6494032/]

Sources

Technical Whitepaper: Solubilization and Handling of S-(-)-Eticlopride Hydrochloride

[1]

Executive Summary

S-(-)-Eticlopride hydrochloride is a high-affinity, selective dopamine D2/D3 receptor antagonist widely utilized in neuropharmacology.[1] Its utility spans from in vitro receptor binding assays to in vivo behavioral studies (e.g., blockade of psychostimulant-induced hypermotility).[1]

This technical guide addresses the critical challenge of reproducible solubilization . While the compound is chemically stable, improper solvent selection or storage conditions can lead to silent experimental failure—specifically through precipitation at physiological pH or hydrolytic degradation.[1] This document provides validated protocols for preparing stock solutions in DMSO and working solutions in saline, emphasizing the physicochemical rationale behind every step.

Physicochemical Profile

Understanding the ionic nature of the compound is the first step to successful handling.[1] The hydrochloride salt form confers significant aqueous solubility, distinguishing it from the free base.[1]

ParameterSpecification
Compound Name S-(-)-Eticlopride hydrochloride
CAS Number 97612-24-3
Molecular Formula C₁₇H₂₅ClN₂O₃[1][2][][4] • HCl
Molecular Weight 377.31 g/mol
Physical State Off-white crystalline solid
pKa Values 6.93 (phenolic), 9.67 (amino)
Isoelectric Point 8.30
Primary Target Dopamine D2/D3 Receptors (Ki ~0.03–0.5 nM)

Solubility & Stability Matrix

The following data aggregates solubility limits from major suppliers (Tocris, Cayman, Sigma) to establish safe working ranges.

SolventSolubility Limit (Max)Recommended Stock Conc.Storage Stability (-20°C)Application Context
Water / Saline ~37.7 mg/mL (100 mM)10 mM< 1 Month (Hydrolysis risk)Direct In Vivo Injection
DMSO ~25 mg/mL (66 mM)10–50 mM1–6 MonthsFrozen Stock / In Vitro
Ethanol ~25–30 mg/mLNot RecommendedVariableAvoid (Evaporation issues)

Critical Insight: While DMSO allows for high-concentration stocks, Water/Saline is the superior choice for in vivo working solutions because the HCl salt dissociates readily.[1] Using DMSO for in vivo delivery is often unnecessary and introduces vehicle toxicity variables.[1]

Workflow Decision Matrix (Visualized)

The following diagram illustrates the logical flow for selecting the correct solubilization pathway based on your experimental endpoint.

Eticlopride_WorkflowStartStart: Solid S-(-)-Eticlopride HClDecisionExperimental Endpoint?Start->DecisionInVitroIn Vitro / Long-Term StorageDecision->InVitroCell Culture / BindingInVivoIn Vivo (Acute Injection)Decision->InVivoAnimal BehaviorDMSO_PathDissolve in DMSO (Stock)(10-50 mM)InVitro->DMSO_PathSaline_PathDissolve in Sterile Saline(Fresh Working Solution)InVivo->Saline_PathAliquotAliquot & Freeze (-20°C)DMSO_Path->AliquotInjectFilter Sterilize (0.22 µm)& Inject ImmediatelySaline_Path->InjectDiluteDilute into Assay Buffer(Final DMSO < 0.1%)Aliquot->DiluteOn Experiment Day

Figure 1: Decision tree for S-(-)-Eticlopride HCl preparation. Green path denotes the preferred method for animal studies to minimize vehicle interference.[1]

Protocol A: DMSO Stock Preparation (For In Vitro / Storage)

Purpose: To create a stable, high-concentration master stock (e.g., 50 mM) that can be aliquoted and frozen.

Materials:

  • S-(-)-Eticlopride HCl (Solid)[1][2]

  • Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9% purity[1]

  • Vortex mixer[1]

  • Amber microcentrifuge tubes (Light protection)[1]

Methodology:

  • Calculation: Calculate the volume of DMSO required to achieve 50 mM.

    • Formula: Volume (mL) = [Mass (mg) / MW (377.31)] / Concentration (M)[1]

    • Example: For 10 mg of powder:

      
      [1]
      
  • Solubilization: Add the calculated volume of DMSO directly to the vial containing the powder.

  • Agitation: Vortex vigorously for 30–60 seconds. The solution should be completely clear and colorless.

  • Inspection: Hold the vial against a light source. If particulates remain, sonicate for 5 minutes (water bath).[1]

  • Aliquot: Dispense into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C. Stability: ~6 months.

Validation Check: When diluting this stock into aqueous buffer (e.g., PBS) for an assay, ensure the final DMSO concentration is <0.1% to prevent solvent artifacts on receptor binding.[1]

Protocol B: Saline Preparation (For In Vivo Administration)

Purpose: To prepare a fresh, isotonic working solution for intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[1]

Materials:

  • S-(-)-Eticlopride HCl (Solid)[1][2]

  • 0.9% Sterile Saline (NaCl)[1]

  • 0.22 µm Syringe Filter (PES or Nylon)[1]

Methodology:

  • Dose Calculation: Determine the required concentration based on animal weight and target dose (typically 10–50 µg/kg).[1]

    • Target: A concentration of 0.1 mg/mL is standard for rodent dosing (allows accurate volume injection).[1]

  • Direct Dissolution:

    • Weigh the required amount of S-(-)-Eticlopride HCl.[1]

    • Add 0.9% saline to ~90% of the final target volume.[1]

    • Note: Do not use DMSO.[1] The HCl salt is soluble in water/saline up to ~37 mg/mL, far exceeding the requirements for injection.[1]

  • Mixing: Vortex until dissolved. This typically occurs instantly.[1]

  • pH Check (Self-Validating Step):

    • Spot check pH.[1] It should be near neutral (pH 6.0–7.0).[1]

    • If pH < 5.0 (due to the HCl counterion in high concentrations), buffer with a small volume of PBS instead of pure saline, or adjust carefully with dilute NaOH.[1] However, at 0.1 mg/mL, buffering is rarely required.[1]

  • Sterilization: Pass the solution through a 0.22 µm syringe filter into a sterile vial.

  • Usage: Use immediately. Do not store aqueous solutions for >24 hours at room temperature.

Pharmacological Mechanism & Context[1][3][9][10]

S-(-)-Eticlopride is defined by its high specificity for D2-like receptors.[1] The diagram below details the signaling blockade mechanism.

Mechanism_ActionEticloprideS-(-)-EticloprideD2RDopamine D2 Receptor(Gi/o-coupled)Eticlopride->D2RCompetitively Antagonizes(Ki ~0.03 nM)BehaviorDownstream Effects:- Reduced Locomotion- Blockade of StereotypyEticlopride->BehaviorResultant PhenotypeGiGi/o ProteinD2R->GiInhibits (Agonist Mode)DopamineEndogenous DopamineDopamine->D2RActivatesACAdenylyl CyclaseGi->ACInhibitscAMPcAMP ProductionAC->cAMPReduces

Figure 2: Mechanistic pathway.[1] Eticlopride prevents Dopamine-mediated Gi/o activation, thereby modulating downstream cAMP levels and behavioral output.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in Buffer "Salting out" effect or pH shock.[1]Ensure the working concentration is <5 mg/mL in high-salt buffers.[1] Check that pH is not >8.5 (approaching pKa of amino group).[1]
Yellowing of Solution Oxidation / Photodegradation.[1]Discard immediately. Store solid and stocks in amber vials, desiccated, at -20°C.
Inconsistent In Vivo Data Vehicle effects (if DMSO used).Switch to Protocol B (Pure Saline).[1] DMSO can modulate membrane permeability and alter behavioral baselines.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 57266, Eticlopride hydrochloride.[1] Retrieved from [Link][1]

Technical Guide: Stability Profile & Storage Protocols for S-(-)-Eticlopride Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

S-(-)-Eticlopride hydrochloride (CAS: 97612-24-3) is a high-affinity, selective dopamine D2/D3 receptor antagonist widely used in neuropharmacology.[1] Its stability is governed by its status as a substituted benzamide salt. While chemically robust in its solid state under desiccation, it exhibits specific sensitivities to moisture (hygroscopicity) and oxidation when in solution.

This guide provides a standardized technical framework for the storage, handling, and solubilization of S-(-)-Eticlopride HCl to ensure experimental reproducibility.

Quick Reference Data
ParameterSpecification
Molecular Weight 377.31 g/mol
Physical State Off-white crystalline solid
Primary Hazard Potent Dopamine Antagonist (Handle with PPE)
Storage (Solid) -20°C (Preferred) or RT (Desiccated); Protect from light
Storage (Solution) -80°C (6 months) or -20°C (1 month); Do not store at 4°C >1 week
Solubility Water (~37 mg/mL), DMSO (~25 mg/mL), Ethanol (~30 mg/mL)

Physicochemical Profile & Stability Factors

The Hygroscopic Challenge

As a hydrochloride salt, S-(-)-Eticlopride is inherently hygroscopic .[1] Exposure to ambient humidity facilitates the formation of hydrates, which alters the effective molecular weight and can lead to dosing errors.

  • Mechanism: Water molecules coordinate with the chloride ion and the polar amide moiety.

  • Impact: Moisture uptake accelerates hydrolytic degradation and causes "caking" of the powder, making weighing inaccurate.

  • Mitigation: Always equilibrate the vial to room temperature before opening to prevent condensation. Store with active desiccants (e.g., silica gel).

Chemical Degradation Pathways

Understanding the molecular vulnerabilities allows for better preventive measures.[1]

  • Amide Hydrolysis: The benzamide linkage is susceptible to acid/base-catalyzed hydrolysis, splitting the molecule into the substituted salicylic acid derivative and the pyrrolidine amine.[1] This is negligible at neutral pH but accelerates in strong acidic or basic solutions.

  • Oxidative Instability: The ethyl-pyrrolidine ring contains tertiary amines prone to N-oxidation over extended periods, particularly in the presence of light and oxygen.[1]

Storage Protocols

Solid State Storage

While some suppliers list "Room Temperature" (RT) for shipping, long-term stability is strictly dependent on temperature and humidity control.[1]

  • Gold Standard: Store at -20°C .

  • Environment: Sealed container within a secondary desiccated box.

  • Light: Protect from light (amber vials or foil-wrapped).

Solution Storage

Once reconstituted, the kinetic stability drops significantly.[1]

  • Short-term (Days): 4°C is acceptable for <5 days if the solvent is sterile water or saline.

  • Medium-term (Weeks): -20°C is required.

  • Long-term (Months): -80°C is mandatory to arrest hydrolysis rates.[1]

Critical Rule: Avoid freeze-thaw cycles. The expansion/contraction of ice crystals and transient pH shifts during freezing can degrade the compound. Always aliquot.

Visualization: Storage Decision Logic

StorageLogic Start S-(-)-Eticlopride HCl Received FormCheck Physical Form? Start->FormCheck Solid Solid Powder FormCheck->Solid Powder Solution Reconstituted Solution FormCheck->Solution Liquid SolidStorage Long-Term: -20°C (Desiccated, Dark) Solid->SolidStorage Standard SolidShort Short-Term: RT (Desiccated only) Solid->SolidShort Temporary Aliquot CRITICAL STEP: Aliquot into single-use vials Solution->Aliquot SolUsage Intended Usage Time? SolImmediate Immediate (<1 week) Store at 4°C SolUsage->SolImmediate SolMonth < 1 Month Store at -20°C SolUsage->SolMonth SolLong > 1 Month Store at -80°C SolUsage->SolLong Aliquot->SolUsage

Caption: Decision matrix for optimal storage based on physical state and usage timeline.

Preparation & Handling SOP

Solvent Selection
  • In Vitro (Cell Culture): DMSO is preferred for stock solutions (up to 25 mg/mL). It is bacteriostatic and prevents hydrolysis better than water. Dilute into media so final DMSO < 0.1%.

  • In Vivo (Animal Models): Saline (0.9% NaCl) or Sterile Water . Solubility is high (~37 mg/mL), but solutions in saline are less stable long-term than in DMSO. Prepare fresh or freeze immediately.

Reconstitution Workflow

This protocol ensures sterility and concentration accuracy.[1]

  • Equilibration: Remove vial from -20°C. Let stand at RT for 30 mins unopened . (Prevents moisture condensation inside).

  • Weighing: Rapidly weigh the required amount. Close stock vial immediately.

  • Dissolution: Add solvent.[2] Vortex for 30 seconds.

    • Note: If using DMSO, the solution may generate slight heat (exothermic).

  • Purging (Optional but Recommended): For stocks >1 month, gently blow inert gas (Nitrogen/Argon) into the headspace before capping to displace oxygen.[1]

  • Filtration: For biological use, pass through a 0.22 µm PVDF or PES filter.

  • Aliquot & Freeze: Dispense into light-protective microcentrifuge tubes.

Visualization: Reconstitution Workflow

Reconstitution Step1 1. Equilibrate (30 min at RT) Step2 2. Weigh & Dissolve (Vortex 30s) Step1->Step2 Step3 3. Filter Sterilize (0.22 µm PVDF) Step2->Step3 For Bio Assay Step4 4. Aliquot (Avoid freeze-thaw) Step3->Step4 Step5 5. Store (-20°C / -80°C) Step4->Step5

Caption: Step-by-step workflow for preparing sterile stock solutions.

Quality Control & Verification

If the compound has been stored for >1 year or subjected to temperature excursions, verify purity before use.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile : Water (with 0.1% TFA or Phosphate buffer pH 3.0).[1] Gradient elution.

    • Detection: UV at 213 nm (Lambda max).[3][4]

    • Acceptance Criteria: Purity ≥ 98%; Single peak.

References

Sources

Technical Guide: S-(-)-Eticlopride Hydrochloride for Dopaminergic Pathway Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

S-(-)-Eticlopride hydrochloride (hereafter Eticlopride) is a substituted benzamide and a high-affinity, selective antagonist for dopamine


-like receptors (

,

).[1][2] Unlike moderate-affinity antagonists such as raclopride (

nM), Eticlopride exhibits sub-nanomolar affinity (

nM).

This physicochemical profile renders it a critical tool for two specific high-value applications:

  • Extrastriatal Imaging: Visualizing

    
     receptors in regions with low receptor density (e.g., cortex, thalamus) where lower-affinity ligands fail to provide sufficient signal-to-noise ratios.
    
  • In Vivo Blockade: Studying the behavioral and physiological consequences of specific

    
     pathway inhibition without significant off-target binding to 
    
    
    
    or serotonergic receptors.

Pharmacological Profile & Mechanism

Receptor Selectivity

Eticlopride functions as an inverse agonist/antagonist at the


 autoreceptor and postsynaptic receptors. Its stereochemistry is critical; the S-(-) enantiomer is the active form, possessing significantly higher affinity than the R-(+) enantiomer.
Receptor TargetAffinity (

/

)
Comparative Note
Dopamine

0.02 – 0.09 nM ~10-50x higher affinity than Raclopride.
Dopamine

0.16 – 0.40 nM High affinity; non-selective between

.
Dopamine

> 10,000 nMNegligible binding.
5-HT

> 1,000 nMLow cross-reactivity (unlike atypical antipsychotics).
Signal Transduction Blockade

The


 receptor is 

-coupled. Endogenous dopamine activation inhibits Adenylyl Cyclase (AC), reducing cAMP. Eticlopride binds to the orthosteric site, preventing G-protein activation and thereby disinhibiting AC, leading to normalized or elevated intracellular cAMP levels depending on basal tone.
Visualization: Signaling & Eticlopride Blockade

The following diagram illustrates the mechanistic interruption of the dopaminergic cascade by Eticlopride.

D2_Pathway DA Dopamine (Ligand) D2R D2 Receptor (Gi/o Coupled) DA->D2R Activates Etic S-(-)-Eticlopride (Antagonist) Etic->D2R Blocks (High Affinity) Gprot Gi/o Protein (Dissociation) D2R->Gprot Activates AC Adenylyl Cyclase Gprot->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes Effect Neuronal Excitability (Gene Transcription) cAMP->Effect Modulates

Figure 1: Mechanism of Action. Eticlopride competes with Dopamine, preventing Gi/o-mediated inhibition of Adenylyl Cyclase.

Technical Specifications & Handling

For reproducible in vitro and in vivo results, strict adherence to solubility and stability protocols is required.

Physicochemical Properties
  • Chemical Name: S-(-)-3-Chloro-5-ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-hydroxy-2-methoxybenzamide hydrochloride.[1][2][3]

  • Molecular Weight: 377.31 g/mol .[1]

  • Appearance: White to off-white crystalline solid.

  • Storage: -20°C (Desiccated). Hydroscopic in solution.

Solubility & Reconstitution Table
SolventMax SolubilityPreparation Notes
Water ~50 mg/mLMay require mild ultrasonication. pH dependent.
DMSO ~50 mg/mLRecommended for high-concentration stock.
Ethanol ~30 mg/mLEvaporate before in vivo use if concentration is high.
Saline (0.9%) ~10 mg/mLPreferred for animal injection.

Experimental Protocols

Protocol A: Preparation for In Vivo Injection (Rodent)

Objective: Prepare a 0.2 mg/mL solution for intraperitoneal (i.p.) administration. Target Dose: 0.02 – 1.0 mg/kg (dependent on behavioral assay).

  • Weighing: Accurately weigh 2.0 mg of S-(-)-Eticlopride HCl in a microcentrifuge tube.

  • Dissolution: Add 50

    
    L of DMSO. Vortex for 30 seconds until fully dissolved (clear solution).
    
  • Dilution: Slowly add 9.95 mL of sterile 0.9% saline while vortexing.

    • Final Concentration: 0.2 mg/mL.

    • Final DMSO content: 0.5% (well within physiological tolerance).

  • Filtration: Pass solution through a 0.22

    
    m syringe filter for sterilization.
    
  • Validation: Verify pH is near neutral (6.5–7.5).

Protocol B: [11C]Eticlopride PET Imaging Workflow

Objective: Quantification of


 receptor availability (

) in extrastriatal regions.[4][5] Tracer: [11C]Eticlopride (Methylation of desmethyl precursor).
1. Synthesis & QC
  • Precursor: S-(-)-Desmethyleticlopride.

  • Radiolabeling: Reaction with [11C]Methyl Iodide or [11C]Methyl Triflate.

  • Purification: Semi-preparative HPLC (Reverse phase).

  • Specific Activity Requirement: > 30 GBq/

    
    mol (Critical for receptor occupancy studies to avoid mass effect).
    
2. Imaging Sequence (Primate/Human)
  • Pre-block (Optional): If determining specific binding, perform a baseline scan followed by a scan after cold eticlopride or raclopride administration.

  • Injection: Bolus i.v. injection of 300–500 MBq [11C]Eticlopride.

  • Acquisition: Dynamic PET acquisition for 90 minutes.

    • Frames: 4x15s, 4x30s, 3x1min, 2x2min, 5x5min, remainder 10min frames.

3. Data Analysis (Kinetic Modeling)

Because Eticlopride does not cross the blood-brain barrier as freely as Raclopride and has slower kinetics due to high affinity, the Simplified Reference Tissue Model (SRTM) is the standard, using the Cerebellum as the reference region (devoid of


 receptors).

Equation for Binding Potential (


): 


In SRTM, this is derived directly from the rate constants (

) without arterial sampling.
Visualization: PET Imaging Workflow

The following workflow details the critical path from cyclotron to data quantification.

PET_Workflow Cyclotron Cyclotron (11C Production) Synthesis Radiosynthesis (Methylation) Cyclotron->Synthesis 11CO2 QC Quality Control (HPLC/TLC) Synthesis->QC Raw Tracer Subject Subject Injection (Bolus IV) QC->Subject Pass (>95% Purity) Scanner PET Acquisition (Dynamic 90m) Subject->Scanner Uptake Phase Recon Image Reconstruction Scanner->Recon Sinograms Modeling Kinetic Modeling (SRTM / Cerebellum) Recon->Modeling TAC Extraction

Figure 2: [11C]Eticlopride PET Imaging Workflow from synthesis to kinetic modeling.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Specific Binding Low Specific Activity (SA) of tracer.Ensure SA > 30 GBq/

mol. High "cold" mass saturates receptors.
Precipitation in Injection High salt concentration or pH shock.Dissolve in DMSO first, then dilute. Ensure pH is 7.4.
No Behavioral Effect Dose too low or incorrect timing.Peak effect is typically 30-60 min post-IP. Titrate dose up to 1 mg/kg.
High Cerebellar Signal Non-specific binding or spillover.Check ROI masks. Eticlopride has low non-specific binding, so high signal suggests ROI error or head motion.

References

  • Martelle, J. L., et al. (2008). "A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride." CNS Neuroscience & Therapeutics.

  • Hall, H., et al. (1985). "Some in vitro receptor binding properties of [3H]eticlopride, a novel substituted benzamide, selective for DA-D2 receptors in the rat brain." European Journal of Pharmacology.

  • Kessler, R. M., et al. (1991). "High affinity dopamine D2 receptor radioligands. 1. Regional rat brain analysis of [125I]epidepride and [125I]eticlopride." Life Sciences.

  • Kohler, C., et al. (1986). "Specific in vitro and in vivo binding of 3H-raclopride. A potent substituted benzamide drug with high affinity for dopamine D-2 receptors in the rat brain." Biochemical Pharmacology. (Comparative reference for Raclopride vs Eticlopride).

  • Reimold, M., et al. (2006). "Central D2-receptor occupancy of the novel antipsychotic ziprasidone... A PET study with [18F]fallypride and [11C]raclopride." International Journal of Neuropsychopharmacology. (Demonstrates extrastriatal limitations of raclopride vs high affinity ligands).

Sources

Technical Guide: S-(-)-Eticlopride Hydrochloride in Schizophrenia Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

S-(-)-Eticlopride hydrochloride (hereafter Eticlopride) is a substituted benzamide and a high-affinity, highly selective antagonist of dopamine


 and 

receptors. Unlike typical antipsychotics (e.g., haloperidol) which often exhibit off-target binding to

-adrenergic or serotonergic receptors, Eticlopride’s "clean" pharmacological profile makes it the gold-standard reference compound for isolating

-mediated mechanisms in neuropsychiatric research.

This guide details the deployment of Eticlopride in preclinical schizophrenia models, focusing on validating dopaminergic hypotheses, screening for antipsychotic efficacy, and mapping receptor occupancy.

Pharmacological Profile & Mechanistic Basis[2][3][4]

Binding Affinity and Selectivity

Eticlopride exhibits picomolar affinity for


-like receptors, with a stereoselective preference for the S-(-)-enantiomer.
Receptor Subtype

Value (nM)
Selectivity Ratio (vs.

)
Significance
Dopamine

0.16 – 0.50 1.0Primary target for antipsychotic efficacy.
Dopamine

0.16 – 0.44 ~0.3 – 1.0Implicated in negative symptoms and cognition; Eticlopride is often equipotent at

.
Dopamine

> 10,000> 20,000Negligible binding; critical for distinguishing

vs

effects.
5-HT

> 1,000> 2,000Minimal serotonergic interference (unlike Clozapine/Risperidone).

Data aggregated from Hall et al. (1985) and Martelle & Nader (2008).

Mechanism of Action: D2 Receptor Blockade

In schizophrenia pathology, striatal hyperdopaminergia leads to excessive inhibition of the cAMP pathway via


-coupled 

receptors. Eticlopride functions as a competitive antagonist (and potentially an inverse agonist), preventing endogenous dopamine from sustaining this inhibition.

D2_Signaling cluster_effect Therapeutic Outcome Eticlopride S-(-)-Eticlopride D2R D2 Receptor (Gi/o Coupled) Eticlopride->D2R Competitively Blocks Dopamine Endogenous Dopamine (Hyperdopaminergic State) Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits (Gi) cAMP cAMP Production AC->cAMP Catalyzes PKA PKA Activation cAMP->PKA Activates Behavior Antipsychotic Effect (Reduced Hyperlocomotion) cAMP->Behavior Restoration of Signaling GSK3 GSK-3β Signaling PKA->GSK3 Modulates

Figure 1: Eticlopride restores cAMP signaling by blocking Dopamine-mediated Gi inhibition.

Preclinical Application I: Behavioral Pharmacology

Amphetamine-Induced Hyperlocomotion (Positive Symptom Model)

This assay validates the ability of a compound to antagonize mesolimbic dopamine transmission, a proxy for positive symptoms (psychosis).

Experimental Protocol:

  • Subjects: Adult male Sprague-Dawley rats (250–300g).

  • Habituation: Acclimatize animals to the open-field chambers (40x40cm) for 60 minutes on two consecutive days prior to testing to establish baseline activity.

  • Drug Administration (Test Day):

    • T = -30 min: Administer Eticlopride (0.01 – 0.03 mg/kg, s.c.) or Vehicle (Saline).

    • Note: Doses > 0.1 mg/kg may induce catalepsy, confounding locomotor data.

    • T = 0 min: Administer D-Amphetamine (1.5 mg/kg, i.p.) to induce hyperlocomotion.

  • Data Acquisition: Record horizontal distance traveled (cm) and stereotypic movements in 5-minute bins for 90 minutes.

  • Validation Criteria:

    • Amphetamine-only group must show >300% increase in locomotion vs. baseline.

    • Eticlopride + Amphetamine group should show dose-dependent attenuation of this increase.

Catalepsy (EPS Liability Screening)

Because Eticlopride is a potent


 blocker, it induces catalepsy at high receptor occupancy (>80%). This test defines the therapeutic window.
  • Bar Test: Place the rat's forepaws on a horizontal bar 9 cm above the floor.

  • Scoring: Measure latency to remove paws. Latency > 30 seconds indicates catalepsy.

  • Threshold: Significant catalepsy typically emerges at doses

    
     0.1 mg/kg (s.c.).
    

Preclinical Application II: Radioligand & Occupancy Studies

Eticlopride is widely used in PET (


-eticlopride) and ex vivo binding studies to determine Receptor Occupancy (RO).

The Occupancy-Efficacy Rule:

  • 65–75% RO: Antipsychotic efficacy (suppression of Conditioned Avoidance Response).

  • >80% RO: Onset of Extrapyramidal Side Effects (Catalepsy).[1]

Workflow for Receptor Occupancy Assay:

RO_Workflow Step1 Pre-treatment (Cold Drug/Candidate) Step2 Tracer Injection ([3H]-Eticlopride) Step1->Step2 30-60 min wait Step3 Sacrifice & Dissection (Striatum) Step2->Step3 Time of Peak Uptake Step4 Liquid Scintillation Counting Step3->Step4 Step5 Calculate Specific Binding % Step4->Step5

Figure 2: Ex vivo receptor occupancy workflow using [3H]-Eticlopride as the tracer.

Technical Considerations & Troubleshooting

Solubility and Stability
  • Solvent: Freely soluble in water or physiological saline. No DMSO required for standard doses.

  • Stability: Aqueous solutions are stable at 4°C for 1 week. For long-term storage, freeze aliquots at -20°C.

  • Light Sensitivity: Protect from light; use amber vials.

Dosing Windows
ApplicationRecommended Dose (Rat, s.c.)[2][3]Outcome Measure
PET Tracer < 1

g/kg (Trace dose)
Receptor Binding Potential (

)
Behavioral Antagonism 0.01 – 0.03 mg/kgBlockade of agonist effects without sedation
Catalepsy Positive Control 0.1 – 0.5 mg/kgRigid immobility (EPS model)
Common Pitfalls
  • Sedation vs. Specific Blockade: At doses >0.05 mg/kg, Eticlopride reduces spontaneous locomotion. Always run a "Drug Only" control group to distinguish between specific anti-amphetamine effects and general motor suppression.

  • Strain Differences: Wistar rats may be more sensitive to catalepsy than Sprague-Dawley rats; titrate doses accordingly.

References

  • Hall, H., et al. (1985). Some in vitro receptor binding properties of [3H]eticlopride, a novel substituted benzamide, selective for DA-D2 receptors in the rat brain. European Journal of Pharmacology.

  • Martelle, J. L., & Nader, M. A. (2008). A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride.[4] CNS Neuroscience & Therapeutics.

  • Wetsel, W. C., et al. (2017). Therapeutic Potential of 5-HT2C Receptor Agonists for Schizophrenia.[5] Neuropsychopharmacology.[5]

  • Ferrari, F., & Giuliani, D. (1994). The selective D2 dopamine receptor antagonist eticlopride counteracts the ejaculatio praecox induced by the selective D2 dopamine agonist SND 919 in the rat.[2] Life Sciences.[2]

  • Tocris Bioscience. Eticlopride hydrochloride Product Information.

Sources

Technical Guide: S-(-)-Eticlopride Hydrochloride in Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

S-(-)-Eticlopride hydrochloride is a high-affinity, selective dopamine D2-like receptor antagonist (substituted benzamide class). In Parkinson’s disease (PD) research, it serves as a critical tool for mapping receptor density changes, validating dopaminergic denervation models, and dissecting the contributions of the striatal indirect pathway to motor dysfunction. Unlike non-selective neuroleptics, its high specificity for D2 and D3 receptors (


 nM) minimizes off-target effects on D1, histamine, or muscarinic receptors, making it a "gold standard" reference ligand in both in vitro autoradiography and in vivo PET imaging.

Chemical & Pharmacological Profile

S-(-)-Eticlopride is distinct from other D2 antagonists (e.g., Raclopride) due to its extremely low dissociation rate and high affinity, allowing for stable receptor labeling even in low-density regions.

Table 1: Physicochemical and Binding Properties
PropertyValue / CharacteristicContext in PD Research
Chemical Name S-(-)-3-Chloro-5-ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-hydroxy-2-methoxybenzamide HClActive enantiomer is S-(-).[1][2][3]
Receptor Affinity (

)
D2: ~0.09 nM D3: ~0.16–0.40 nM D1: >10,000 nM>100-fold selectivity for D2/D3 over D1. Higher affinity than Raclopride (

nM).
Bioavailability Crosses Blood-Brain Barrier (BBB)Suitable for in vivo CNS studies.
Solubility Water (>10 mg/mL), Ethanol, DMSOHigh aqueous solubility facilitates injectable saline prep.
Radioisotopes

C,

F,

H

C-Eticlopride is a standard PET tracer;

H-Eticlopride is used for in vitro binding.

Mechanistic Role: The Indirect Pathway

In the striatum, Dopamine (DA) regulates motor control via two pathways. D2 receptors are located primarily on Medium Spiny Neurons (MSNs) of the indirect pathway .

  • Normal State: DA binds D2 (Gi-coupled)

    
     Inhibits Adenylyl Cyclase 
    
    
    
    Reduces neuronal firing
    
    
    Facilitates movement.
  • Eticlopride Action: Blocks D2

    
     Prevents DA-mediated inhibition 
    
    
    
    MSNs become overactive
    
    
    Increased inhibition of Thalamus
    
    
    Suppression of Movement (Catalepsy/Parkinsonism).
Visualization: D2 Signaling & Eticlopride Blockade

The following diagram illustrates how Eticlopride induces a "Parkinson-like" state by disinhibiting the indirect pathway.

D2_Signaling_Blockade cluster_0 Striatal Neuron (Post-Synaptic) Dopamine Endogenous Dopamine D2R D2 Receptor (Gi-Coupled) Dopamine->D2R Activates Eticlopride S-(-)-Eticlopride (Antagonist) Eticlopride->D2R Blocks (High Affinity) MSN Indirect Pathway MSN (Striatopallidal) Eticlopride->MSN Disinhibition (Increased Firing) AC Adenylyl Cyclase D2R->AC Normally Inhibits cAMP cAMP Levels AC->cAMP Production GPe GPe (Globus Pallidus externus) MSN->GPe Inhibits STN STN (Subthalamic Nucleus) GPe->STN Disinhibits Motor Motor Output (Suppression/Catalepsy) STN->Motor Suppress Movement

Caption: Eticlopride blocks D2-mediated inhibition, causing indirect pathway overactivity and motor suppression.

Experimental Applications & Protocols

Application A: In Vivo PET Imaging (Receptor Occupancy)

Researchers use


C-Eticlopride to measure D2 receptor availability. In PD models (e.g., 6-OHDA lesioned rats), this quantifies receptor upregulation (compensatory) or loss.

Why Eticlopride over Raclopride? Eticlopride has a lower


, making it superior for detecting receptors in extrastriatal regions (low density) or when endogenous dopamine competition is high.
Protocol:

C-Eticlopride PET Workflow
  • Tracer Synthesis:

    
    C-methylation of S-(-)-desmethyleticlopride using [
    
    
    
    C]methyl iodide.
    • QC Requirement: Radiochemical purity >98%; Specific activity >30 GBq/µmol.

  • Subject Prep: Anesthetize animal (Isoflurane 1.5-2%). Cannulate tail vein.

  • Injection: Bolus injection of ~10–20 MBq (rat) or ~185 MBq (primate).

  • Acquisition: Dynamic PET scan for 60–90 minutes.

  • Kinetic Modeling:

    • Use Cerebellum as the reference region (devoid of D2 receptors).

    • Calculate Binding Potential (

      
      )  using the Simplified Reference Tissue Model (SRTM).
      
Application B: Behavioral Modeling (Catalepsy Induction)

Eticlopride induces catalepsy (muscular rigidity) in rodents, serving as a model to screen potential anti-parkinsonian drugs (e.g., Adenosine A2A antagonists).

Protocol: Bar Test for Catalepsy

Objective: Quantify the intensity of motor blockade.[4] Reagents: S-(-)-Eticlopride HCl dissolved in 0.9% saline.

  • Habituation: Handle rats for 3 days prior to testing to reduce stress-induced immobility.

  • Dosing: Administer Eticlopride IP.

    • Dose Range: 0.05 – 0.2 mg/kg (Rat). Note: Eticlopride is potent; doses >0.5 mg/kg may cause complete immobility.

  • Testing (Bar Test):

    • Place the rat's forepaws on a horizontal bar (9 cm height).

    • Measurement: Record latency to remove both paws.

    • Cut-off: 180 seconds (to prevent fatigue).

  • Timepoints: Measure at 30, 60, and 90 minutes post-injection.

  • Validation: A valid parkinsonian model should show dose-dependent increases in latency, reversible by L-DOPA or D2 agonists.

Application C: In Vitro Binding Assay (Receptor Density )

Used to validate receptor density in tissue homogenates from PD models.

Protocol: Saturation Binding
  • Tissue Prep: Homogenize striatal tissue in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge (20,000 x g) to isolate membranes.

  • Incubation:

    • Radioligand: [

      
      H]-Eticlopride (0.05 – 2.0 nM).
      
    • Non-specific Binding: Define using 1 µM (+)-Butaclamol or 10 µM Sulpiride.

    • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (physiological ions are crucial for benzamide binding).

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Scatchard plot to determine

    
     and 
    
    
    
    .

Workflow Visualization: Binding Assay Logic

This workflow ensures data integrity when determining if a new drug competes with Eticlopride at the D2 site.

Binding_Assay_Workflow Prep Membrane Preparation (Striatum) Incubation Incubation (3H-Eticlopride + Drug) Prep->Incubation Add Ligands Filter Filtration & Wash (GF/B Filters) Incubation->Filter Terminate Count Scintillation Counting Filter->Count Measure CPM Analysis Data Analysis (Non-linear Regression) Count->Analysis Calculate Ki

Caption: Step-by-step workflow for competitive binding assays using [3H]-Eticlopride.

References

  • Martelle, J. L., & Nader, M. A. (2008). A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride. Psychopharmacology, 199(4), 605–624. Link

  • Hall, H., et al. (1985). Some in vitro receptor binding properties of [3H]eticlopride, a novel substituted benzamide, selective for dopamine-D2 receptors in the rat brain.[3] European Journal of Pharmacology, 111(2), 191-199.[3] Link

  • Billard, W., et al. (1984). Characterization of the binding of [3H]eticlopride to dopamine D2 receptors in rat striatum. Life Sciences, 35(18), 1885-1893. Link

  • Zhang, Y., et al. (2021). Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D3 Receptor Antagonists and Partial Agonists. Journal of Medicinal Chemistry, 64(15), 15313–15333.[5] Link

  • Cayman Chemical. Eticlopride (hydrochloride) Product Information & Safety Data Sheet. Link

Sources

Methodological & Application

Application Note: S-(-)-Eticlopride Hydrochloride In Vivo Microdialysis

[1]

Abstract & Scope

This application note details the protocol for using S-(-)-Eticlopride hydrochloride , a highly selective and potent dopamine D2/D3 receptor antagonist, in in vivo microdialysis studies. Eticlopride is widely utilized to investigate dopaminergic signaling dynamics, specifically the autoreceptor-mediated regulation of dopamine release.

This guide covers probe preparation, stereotaxic surgery, drug administration (systemic vs. retrodialysis), and HPLC-ECD analysis. It is designed to ensure high scientific rigor, reproducibility, and optimal analyte recovery.

Pharmacological Mechanism

Understanding the mechanism of action is critical for interpreting microdialysis data. Eticlopride acts primarily as an antagonist at:

  • Presynaptic D2 Autoreceptors: Under basal conditions, extracellular dopamine binds to these receptors to inhibit further dopamine release (negative feedback). Eticlopride blocks this feedback, resulting in a net increase in extracellular dopamine levels.

  • Postsynaptic D2 Receptors: Blockade prevents downstream G-protein signaling (Gi/o pathway), often analyzed via downstream molecular assays rather than microdialysis alone.

Mechanism of Action Diagram

EticloprideMechanismcluster_presynapticPresynaptic Dopamine Terminalcluster_cleftSynaptic CleftTyrosineTyrosineL_DOPAL-DOPATyrosine->L_DOPADA_VesicleDopamine VesiclesL_DOPA->DA_VesicleReleaseExocytosisDA_Vesicle->ReleaseExtracellular_DAExtracellular Dopamine(Measured by Probe)Release->Extracellular_DAReleaseD2_AutoD2 Autoreceptor(Gi/o coupled)D2_Auto->ReleaseInhibitsExtracellular_DA->D2_AutoFeedback InhibitionEticloprideS-(-)-EticloprideEticlopride->D2_AutoBLOCKS(Antagonism)

Caption: Eticlopride blocks the presynaptic D2 autoreceptor, preventing the negative feedback loop and causing a surge in extracellular dopamine release.[1]

Pre-Experimental Planning

Reagent Preparation

Compound: S-(-)-Eticlopride hydrochloride (CAS: 97612-24-3) Storage: Desiccate at RT or +4°C. Protect from light.

Table 1: Solution Preparation
Solution TypeConcentrationVehicle/SolventPreparation Notes
Stock Solution 10 mMSterile Water or Saline (0.9%)Stable at -20°C for 1 month. Aliquot to avoid freeze-thaw cycles.
Systemic Injection 0.03 – 0.5 mg/kgSterile Saline (0.9%)Prepare fresh daily. Inject i.p. or s.c. Volume: 1–2 mL/kg.
Retrodialysis 10 – 50 µMaCSFDilute stock directly into perfusion fluid (aCSF). Filter (0.22 µm) before use.[2]

Note: 20 µM is a validated concentration for local perfusion in the striatum to elicit robust dopamine release without causing excitotoxicity [1].

Artificial Cerebrospinal Fluid (aCSF)

The perfusion fluid must mimic the ionic balance of the brain to maintain cell viability.

Composition (pH 7.4):

  • NaCl: 147 mM

  • KCl: 2.7 mM

  • CaCl₂: 1.2 mM

  • MgCl₂: 0.85 mM

  • Optional: Ascorbic acid (0.2 mM) to prevent dopamine oxidation in the tubing, though this may interfere with some electrochemical detectors.

Surgical Protocol (Stereotaxic Implantation)

Subject: Adult Male Sprague-Dawley Rats (250–350g) or C57BL/6 Mice (20–30g). Target Region: Dorsal Striatum (CPu) or Nucleus Accumbens (NAc).

Step-by-Step Implantation
  • Anesthesia: Induce with Isoflurane (5%) and maintain (1.5–2.5%). Ensure lack of pedal reflex.

  • Stereotaxic Alignment: Fix head in frame. Level the skull (Bregma and Lambda within 0.1 mm DV).

  • Coordinates (Rat, relative to Bregma):

    • Striatum: AP +1.0 mm; ML ±3.0 mm; DV -6.0 mm (from skull surface).

    • Nucleus Accumbens: AP +1.7 mm; ML ±1.5 mm; DV -7.0 mm.

  • Anchor Screws: Place 2-3 stainless steel screws into the skull to anchor the cement.

  • Probe Insertion:

    • Acute: Insert guide cannula 2 mm dorsal to target. Insert probe immediately before experiment.[3]

    • Chronic: Insert guide cannula and secure with dental acrylic. Allow 5-7 days recovery.

  • Closure: Secure cannula with dental cement. Suture skin. Administer post-op analgesia (e.g., Meloxicam).

Microdialysis Experimental Workflow

Experimental Timeline

The experiment is divided into three phases: Stabilization, Baseline, and Treatment.

Workflowcluster_prepPreparationcluster_expMicrodialysis SessionSurgeryProbe/GuideImplantationRecoveryRecovery(24h - 7 Days)Surgery->RecoveryPerfusionStart Perfusion(1.0 - 2.0 µL/min)Recovery->PerfusionEquilibrationEquilibration(90 - 120 min)Perfusion->EquilibrationBaselineBaseline Sampling(3 x 20 min)Equilibration->BaselineTreatmentEticlopride Admin(Systemic or Local)Baseline->TreatmentResponseResponse Sampling(120 - 180 min)Treatment->Response

Caption: Standard workflow for assessing Eticlopride-induced changes in extracellular dopamine.

Protocol Steps
  • Probe Insertion: On the day of the experiment, insert the microdialysis probe (e.g., CMA 12, 4mm membrane for striatum).

  • Perfusion: Connect tubing to a microinfusion pump. Perfuse aCSF at 1.0 – 2.0 µL/min .

    • Critical: Allow at least 90 minutes of equilibration. The "trauma release" of dopamine occurs immediately after insertion; data collected here is artifactual.

  • Baseline Collection: Collect 3-4 samples (20 min intervals) to establish a stable baseline (<10% variation).

  • Drug Administration:

    • Method A (Systemic): Inject S-(-)-Eticlopride (0.1 – 0.3 mg/kg, i.p. or s.c.) [2]. Continue aCSF perfusion.

    • Method B (Reverse Microdialysis): Switch syringe to aCSF + Eticlopride (20 µM). Account for the "dead volume" of the tubing (lag time) when calculating the start of drug delivery.

  • Sample Storage: Collect dialysates into vials containing 5 µL of antioxidant (0.1 M perchloric acid or acetic acid) to preserve dopamine. Freeze at -80°C immediately if not analyzing online.

Analytical Method: HPLC-ECD

Dopamine is detected using High-Performance Liquid Chromatography with Electrochemical Detection (ECD).[4][5][6]

System Parameters[3][7][8][9][10][11][12][13][14]
  • Column: C18 Reverse Phase (e.g., 3 µm, 3.0 x 100 mm).

  • Mobile Phase:

    • 75 mM Sodium Dihydrogen Phosphate (NaH₂PO₄)

    • 1.7 mM 1-Octanesulfonic Acid (OSA) - Ion pairing agent for retention

    • 100 µL/L Triethylamine (TEA)

    • 25 µM EDTA

    • 10% Acetonitrile (v/v)

    • pH adjusted to 3.0 with Phosphoric Acid.

  • Flow Rate: 0.5 mL/min (adjust based on column pressure).

  • Detector: Glassy Carbon Working Electrode.

  • Applied Potential: +250 mV to +400 mV vs. Ag/AgCl reference electrode.

  • Limit of Detection (LOD): Typically < 0.5 nM (approx. 50-100 femtomoles on column).

Data Analysis & Expected Results

Data Calculation
  • Raw Data: Integrate peak area for Dopamine (DA).

  • Quantification: Compare sample peak area to a standard curve (1 nM – 100 nM).

  • Normalization: Express data as % of Baseline .

    
    
    
Expected Outcomes[3][13][15][16]
  • Systemic Administration (0.1 mg/kg): Expect a gradual increase in extracellular DA, peaking at 150–250% of baseline within 40–60 minutes post-injection [3].

  • Reverse Microdialysis (20 µM): Expect a rapid, sustained increase in DA (potentially 300–400% of baseline ) as the drug directly saturates local autoreceptors without systemic pharmacokinetic delays [1].

Troubleshooting
  • Low Baseline DA: Check probe recovery in vitro before implantation. Ensure animal is not hypothermic.

  • No Drug Effect: Verify drug solubility and concentration. Confirm probe placement histologically (missed striatum = low/no DA response).

  • High Noise: Passivate the ECD system with nitric acid if the background current is high. Re-prepare mobile phase with fresh water (18.2 MΩ).

References

  • Moore, H., et al. (2002). Opposite Influences of Endogenous Dopamine D1 and D2 Receptor Activation on Activity States and Electrophysiological Properties of Striatal Neurons: Studies Combining In Vivo Intracellular Recordings and Reverse Microdialysis.[7][8] Journal of Neuroscience, 22(7), 2963-2973. Link

  • Barrett, S. L., et al. (2004). The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats. Psychopharmacology, 175(3), 297-304. Link

  • Zhang, J., et al. (2009). Eticlopride: A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist. CNS Neuroscience & Therapeutics, 14(3), 248-262.[9] Link

  • Tocris Bioscience. Eticlopride hydrochloride Product Information. Link

Application Note: S-(-)-Eticlopride for PET Imaging of D2/D3 Receptors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the use of S-(-)-Eticlopride in Positron Emission Tomography (PET). It moves beyond basic product descriptions to provide actionable protocols for radiosynthesis, in vivo imaging, and kinetic modeling.

Executive Summary & Mechanistic Rationale

S-(-)-Eticlopride is a substituted benzamide with ultra-high affinity and selectivity for dopamine D2-like receptors (D2, D3).[1] Unlike the widely used [¹¹C]Raclopride, which has moderate affinity (


 nM) and is sensitive to endogenous dopamine competition, Eticlopride exhibits a significantly higher affinity (

nM).

Why use [¹¹C]Eticlopride?

  • Low-Density Region Imaging: Its high affinity allows for the visualization of D2 receptors in extrastriatal regions (e.g., thalamus, cortex) where receptor density (

    
    ) is too low for [¹¹C]Raclopride.
    
  • High Specific Binding: It exhibits very low non-specific binding, providing exceptional signal-to-noise ratios in the striatum.

  • Tracer vs. Blocker: The S-(-)-Eticlopride Hydrochloride salt is primarily used as the "cold" reference standard for quality control (QC) and as a blocking agent to validate the specificity of novel D2 radiotracers. The [¹¹C]Eticlopride radiotracer is synthesized from the desmethyl precursor.

Pharmacological Profile
ParameterValueContext
Target Dopamine D2 / D3 ReceptorsAntagonist
Affinity (

)
0.02 – 0.5 nMUltra-high affinity (approx.[1] 10x > Raclopride)
Selectivity D2/D3 > D1, 5-HT,

-adrenergic
Highly selective
Lipophilicity (LogP) ~2.3Ideal for Blood-Brain Barrier (BBB) penetration
Metabolism ModerateMain metabolites are polar and do not cross BBB

Radiochemistry: Synthesis of [¹¹C]Eticlopride

The synthesis relies on O-methylation of the phenolic precursor (S-(-)-Desmethyl-eticlopride) using [¹¹C]Methyl Iodide ([¹¹C]CH₃I) or [¹¹C]Methyl Triflate ([¹¹C]MeOTf).

Radiosynthesis Workflow (DOT Visualization)

Radiosynthesis Cyclotron Cyclotron [14N(p,α)11C] MeI_Sys [11C]MeI / [11C]MeOTf Gas Module Cyclotron->MeI_Sys [11C]CO2 Reactor Reaction Vessel Precursor + Base + Solvent MeI_Sys->Reactor Methylation Agent HPLC Semi-Prep HPLC Purification Reactor->HPLC Crude Mixture Formulation Formulation (Sterile Saline/Ethanol) HPLC->Formulation Pure Fraction QC Quality Control (GC, HPLC, pH) Formulation->QC Sample

Figure 1: Automated radiosynthesis workflow for [¹¹C]Eticlopride via O-methylation.

Detailed Protocol

Pre-requisites:

  • Precursor: S-(-)-Desmethyl-eticlopride (1.0 mg).

  • Solvent: Dimethylformamide (DMF) or DMSO (anhydrous, 300 µL).

  • Base: 0.5 M NaOH (3-5 µL) or Tetrabutylammonium hydroxide (TBAOH).

Step-by-Step Procedure:

  • Precursor Preparation: Dissolve 1 mg of desmethyl-eticlopride in 300 µL anhydrous DMF. Add 3 µL of 0.5 M NaOH to deprotonate the phenol group (forming the phenoxide ion).

  • Trapping: Transfer [¹¹C]Methyl Iodide (or Triflate) from the gas module into the reaction vessel containing the precursor at room temperature.

  • Reaction: Heat the sealed vessel to 80°C for 3–5 minutes . (Note: If using [¹¹C]MeOTf via the "loop method," reaction can occur at room temperature in <1 min).

  • Quenching: Add 1.5 mL of HPLC mobile phase to quench the reaction.

  • Purification: Inject the mixture onto a semi-preparative HPLC column (e.g., chemically bonded C18).

    • Mobile Phase: Acetonitrile:0.1M Ammonium Formate (40:60 v/v).

    • Flow Rate: 4–6 mL/min.

    • Detection: UV at 254 nm and Radiometric detector.

  • Formulation: Collect the radioactive product peak (retention time ~8-10 min). Evaporate organic solvent (if necessary) and reconstitute in sterile physiological saline containing <10% Ethanol. Pass through a 0.22 µm sterile filter.

Quality Control (QC) Criteria:

  • Radiochemical Purity: >98%[2]

  • Molar Activity (Specific Activity): >37 GBq/µmol (>1000 mCi/µmol) at End of Synthesis (EOS).[3] Critical for high-affinity ligands to avoid mass effects.

  • Identity: Retention time must match the cold S-(-)-Eticlopride HCl standard.

In Vivo Imaging Protocol (Preclinical/Clinical)

This protocol is calibrated for a generic primate/human scan. For rodents, scale injected volume and mass down appropriately.

Subject Preparation
  • Anesthesia: Isoflurane (1.5–2%) is preferred over ketamine/xylazine as it has minimal impact on dopaminergic binding.

  • Catheterization: Insert venous catheter for tracer injection and (optional) arterial line for metabolite analysis.

  • Head Fixation: Use a stereotactic frame (animals) or thermoplastic mask (humans) to prevent motion artifacts.

Injection & Acquisition Parameters
ParameterSpecificationNotes
Injected Dose 185–370 MBq (5–10 mCi)Humans/Primates
Mass Limit < 1.5 µg total massCritical: High mass occupies receptors, altering

.
Injection Type Bolus IV (< 20 sec)Follow with 10 mL saline flush.
Scan Duration 90 minutesDynamic list-mode acquisition.[4][5]
Framing 6x30s, 4x60s, 5x120s, remaining x 300sCapture rapid wash-in and slow washout.
Blocking Studies (Validation)

To confirm specific binding, perform a blocking scan on a separate day or via displacement:

  • Blocker: Cold S-(-)-Eticlopride Hydrochloride.

  • Dose: 1.0 mg/kg (IV) administered 10 minutes prior to tracer injection.

  • Expected Result: >90% reduction in striatal uptake; Cerebellum uptake should remain unchanged (non-specific binding only).

Kinetic Modeling & Data Analysis

Because [¹¹C]Eticlopride binds reversibly but with high affinity, equilibrium may not be reached quickly. The Simplified Reference Tissue Model (SRTM) is the gold standard for quantification without arterial blood sampling.

Compartmental Model (DOT Visualization)

KineticModel Cp Plasma (Cp) Cnd Free/Non-Specific (Cnd) Cp->Cnd K1 Cnd->Cp k2 Cb Specifically Bound (Cb) Cnd->Cb k3 (kon) Cb->Cnd k4 (koff)

Figure 2: Two-Tissue Compartment Model (2TCM). For SRTM, the Cerebellum (Ref) is used to estimate non-specific kinetics (K1/k2).

Analysis Steps
  • Motion Correction: Realign dynamic frames to the first minute average.

  • Coregistration: Fuse PET data with structural MRI (T1-weighted) for anatomical ROI definition.

  • ROI Definition:

    • Target: Striatum (Caudate, Putamen), Thalamus.

    • Reference: Cerebellum (assumed negligible D2 density).

  • Modeling (SRTM): Fit the Time-Activity Curves (TACs) using the equation:

    
    
    
    • Output: Binding Potential (

      
      ), which represents the ratio of specifically bound to non-displaceable tracer at equilibrium (
      
      
      
      ).
Interpretation
  • High

    
     (3.0 – 5.0):  Striatum (High D2 density).
    
  • Low

    
     (0.5 – 1.0):  Extrastriatal regions (Thalamus, Cortex).
    
  • Occupancy Calculation: If a drug is tested, Occupancy (%) =

    
    .
    

Troubleshooting & Pitfalls

  • Mass Effect: If specific activity is low (<18 GBq/µmol), the "tracer dose" contains enough cold eticlopride to partially block receptors, artificially lowering

    
    . Action:  Always verify specific activity.
    
  • Slow Kinetics: [¹¹C]Eticlopride washes out very slowly from the striatum. Scan times <90 min may result in unstable

    
     estimates. Action:  Ensure full 90-120 min acquisition.
    
  • Cerebellar Signal: If the subject has moved, striatal spill-over into the cerebellum can contaminate the reference region. Action: Use strict mask erosion on the cerebellar ROI.

References

  • Comparison of [¹¹C]Eticlopride and [¹¹C]Raclopride

    • Title: Comparison of three PET dopamine D2-like receptor ligands, [¹¹C]raclopride, [¹¹C]nemonapride and [¹¹C]N-methylspiperone, in r
    • Source:Annals of Nuclear Medicine (2000).
    • Link: (Contextual validation of high-affinity ligands).

  • Radiosynthesis Methodology

    • Title: Precursor synthesis and radiolabelling of the dopamine D2 receptor ligand [¹¹C]raclopride from [¹¹C]methyl triflate.[6] (Note: Methodology is homologous for Eticlopride).

    • Source:Journal of Labelled Compounds and Radiopharmaceuticals (1999).[6]

    • Link:

  • Pharmacological Characterization

    • Title: A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2-Like Receptor Antagonist Eticlopride.
    • Source:CNS Neuroscience & Therapeutics (2008).
    • Link:

  • Kinetic Modeling (SRTM)

    • Title: Simplified reference tissue model for PET receptor studies.
    • Source:NeuroImage (1996).
    • Link:

Sources

Topic: Preparation of S-(−)-Eticlopride Hydrochloride Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reliable preparation of S-(−)-Eticlopride hydrochloride stock solutions for in vitro applications. S-(−)-Eticlopride is a potent and selective antagonist of the dopamine D2 and D3 receptors, making it an indispensable pharmacological tool for studying dopaminergic signaling and for screening potential antipsychotic agents.[1][2] This guide moves beyond a simple recitation of steps, delving into the physicochemical rationale behind solvent selection, dissolution techniques, and storage conditions to ensure experimental reproducibility and data integrity. We present detailed, validated protocols for preparing both aqueous and organic-based stock solutions, supported by technical data, safety information, and a discussion of the underlying biochemical pathways.

Introduction to S-(−)-Eticlopride Hydrochloride

S-(−)-Eticlopride is a substituted benzamide that exhibits high affinity and selectivity for D2-like dopamine receptors.[2] Specifically, it acts as a potent antagonist at D2 and D3 receptors, with reported Ki values in the low nanomolar and sub-nanomolar range (Ki ≈ 0.09-0.50 nM for D2, ≈ 0.16-0.46 nM for D3).[3][4] Its selectivity over D1-like receptors and other neurotransmitter receptors makes it a precise tool for isolating and studying D2/D3 receptor function in various experimental systems.[2][4] Understanding its mechanism is key to its application. Eticlopride blocks the canonical signaling pathway of D2 receptors, which are Gi/o-coupled G-protein coupled receptors (GPCRs). Activation of D2 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[][6] D2 receptor signaling can also modulate other pathways, including MAPK and CREB phosphorylation, through mechanisms dependent on protein kinase C (PKC) and intracellular calcium.[7] By antagonizing these receptors, eticlopride prevents these downstream effects, making it invaluable for assays studying neuropsychiatric disorders like schizophrenia and Parkinson's disease.

Physicochemical Properties & Safe Handling

Before any bench work commences, a thorough understanding of the reagent's properties is paramount. The hydrochloride salt form of S-(−)-Eticlopride enhances its aqueous solubility compared to the free base.

PropertyValueSource(s)
Chemical Name 3-Chloro-5-ethyl-N-[[(2S)-1-ethyl-2-pyrrolidinyl)methyl]-6-hydroxy-2-methoxy-benzamide hydrochloride[8]
Molecular Formula C₁₇H₂₅ClN₂O₃ · HCl[3][8]
Molecular Weight 377.31 g/mol [9]
CAS Number 97612-24-3[10]
Appearance Off-white to white crystalline solid/powder[3]
Storage (Solid) Desiccate at Room Temperature or -20°C for long-term (≥4 years)[3][8][11]
Safety & Handling Precautions

S-(−)-Eticlopride hydrochloride is considered a hazardous chemical and should be handled with care.

  • Hazard: Harmful if swallowed.[12] The full toxicological properties have not been exhaustively investigated.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses (eyeshields), and chemical-resistant gloves.[12]

  • Handling: Avoid creating and inhaling dust.[12] Weigh the compound in a ventilated enclosure if possible. Wash hands thoroughly after handling.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Mechanism of Action: D₂ Receptor Antagonism

To effectively use eticlopride, one must appreciate the signaling cascade it inhibits. D₂-like receptors are coupled to inhibitory G-proteins (Gαi/o). Eticlopride, as a competitive antagonist, binds to the receptor but does not elicit a response, thereby blocking the binding of dopamine and subsequent downstream signaling.

D2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine D2R Dopamine D₂ Receptor Dopamine->D2R Activation Eticlopride S-(−)-Eticlopride Eticlopride->D2R Antagonism G_protein Gαi/o-βγ Complex D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Conversion of ATP ATP ATP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB

Caption: D₂ Receptor signaling pathway and the inhibitory action of S-(−)-Eticlopride.

Guiding Principles for Stock Solution Preparation

The reliability of in vitro data begins with the stock solution. The primary decision is the choice of solvent, which is dictated by the compound's solubility and the tolerance of the specific assay system to that solvent.

The Challenge of Solvent Selection

A survey of supplier datasheets reveals variability in the reported solubility of S-(−)-Eticlopride hydrochloride, which is common for complex organic molecules. This can be due to differences in the crystalline form, degree of hydration of a specific batch, or the precise conditions of measurement.

  • Water: Reported solubility ranges from >10 mg/mL (~26.5 mM) to lower values of 2-5 mg/mL.[13] Tocris reports a maximum concentration of 100 mM (37.73 mg/mL) in water.

  • DMSO & DMF: Solubility is consistently reported to be high, around 25 mg/mL (~66 mM).[3][4]

  • Ethanol: Solubility is reported at ~30 mg/mL (~79.5 mM) by one source and a more modest 2.6 mg/mL (~6.9 mM) by another.[3][13]

Expert Recommendation: For maximum concentration and stability, DMSO is the recommended primary solvent for creating a high-concentration master stock (e.g., 10-50 mM). For assays that are sensitive to DMSO, sterile, purified water (Milli-Q® or equivalent) is the preferred solvent, though you may be limited to a lower stock concentration. Always verify the batch-specific molecular weight from the Certificate of Analysis to ensure accurate molarity calculations.[8]

Experimental Protocols

The following protocols provide step-by-step instructions for preparing robust and reliable stock solutions.

Stock_Prep_Workflow start START: Obtain Eticlopride HCl (Verify CoA for MW) weigh 1. Accurately weigh powder start->weigh calculate 2. Calculate required solvent volume weigh->calculate add_solvent 3. Add appropriate solvent (e.g., DMSO or Water) calculate->add_solvent dissolve 4. Facilitate dissolution (Vortex, Sonicate, Warm) add_solvent->dissolve qc_check 5. QC Check: Ensure complete dissolution (clear solution) dissolve->qc_check qc_check->dissolve Fail (Precipitate) aliquot 6. Aliquot into cryovials qc_check->aliquot Pass store 7. Store appropriately (-20°C or -80°C) aliquot->store end END: Ready for use store->end

Caption: General workflow for preparing S-(−)-Eticlopride hydrochloride stock solutions.

Protocol 1: High-Concentration Stock in DMSO (10 mM)

This protocol is ideal for creating a master stock that can be serially diluted for most in vitro assays.

Materials:

  • S-(−)-Eticlopride hydrochloride (MW: 377.31 g/mol , adjust based on CoA)

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile pipette tips

Procedure:

  • Calculation: Determine the mass of eticlopride needed. For 1 mL of a 10 mM stock: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) Mass (mg) = 0.010 mol/L × 0.001 L × 377.31 g/mol × 1000 = 3.773 mg

  • Weighing: Carefully weigh out 3.77 mg of S-(−)-Eticlopride HCl powder and place it into a sterile vial.

  • Solubilization: Add 1.0 mL of high-purity DMSO to the vial.

  • Dissolution: Cap the vial securely and vortex thoroughly. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied.[14]

  • Quality Control: Visually inspect the solution against a light source to ensure it is clear, colorless, and free of any particulate matter.

  • Aliquoting & Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.[14] Store at -20°C for short-term (1 month) or -80°C for long-term (6+ months).[14]

Protocol 2: Aqueous Stock in Purified Water (1 mM)

This protocol is for assays where DMSO may interfere with the biological system. The lower concentration accounts for the potentially lower solubility in water.

Materials:

  • S-(−)-Eticlopride hydrochloride (MW: 377.31 g/mol , adjust based on CoA)

  • Sterile, purified water (e.g., Milli-Q® or WFI)

  • Calibrated analytical balance

  • Sterile conical or microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Calculation: For 5 mL of a 1 mM stock: Mass (mg) = 0.001 mol/L × 0.005 L × 377.31 g/mol × 1000 = 1.887 mg

  • Weighing: Weigh 1.89 mg of S-(−)-Eticlopride HCl powder into a sterile tube.

  • Solubilization: Add 5.0 mL of sterile, purified water.

  • Dissolution: Cap the tube and vortex vigorously. Use a sonicating water bath to aid dissolution. Gentle warming may also be effective.[13]

  • Quality Control: Ensure the final solution is completely clear and free of precipitates. If particulates remain, the concentration may exceed the solubility limit for your specific batch; consider preparing a more dilute stock.

  • Aliquoting & Storage: Aqueous solutions can be more prone to degradation and contamination. Aliquot into sterile, single-use tubes and store at -20°C or -80°C. It is often recommended to prepare aqueous solutions fresh or use them within a shorter timeframe.[11] Some sources suggest storage at 4°C is possible for several days, but freezing is preferable for long-term integrity.

Validating and Using Stock Solutions

Self-Validation: The primary validation in a standard research lab is ensuring complete dissolution, resulting in a clear, particulate-free solution. This is a critical self-validating step; if the compound does not fully dissolve, the actual concentration will be lower than the calculated concentration.

Assay Preparation: When preparing working solutions, dilute the high-concentration stock into the final assay buffer. Crucially, ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <0.1% - 0.5%) to avoid solvent-induced artifacts. Always run a vehicle control (assay buffer containing the same final concentration of the solvent) to account for any effects of the solvent itself.

Conclusion

The careful and informed preparation of S-(−)-Eticlopride hydrochloride stock solutions is a foundational step for generating high-quality, reproducible data in dopaminergic research. By understanding the compound's physicochemical properties, selecting the appropriate solvent, and adhering to meticulous preparation and storage protocols, researchers can confidently utilize this potent D₂/D₃ antagonist to its full potential. Trustworthiness in experimental results is built upon the integrity of every reagent, starting with the stock solution.

References

  • Hasbi, A., Perreault, M. L., Shen, M. Y., Fan, T., & George, S. R. (2011). Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance. Molecular and Cellular Endocrinology, 343(1-2), 1–10. [Link]

  • Consensus. (n.d.). Molecular pathways of D2 dopamine receptor in striatal medium spiny neurons. Retrieved February 17, 2026, from [Link]

  • Yan, Z., Feng, J., Fienberg, A. A., & Greengard, P. (1999). D2 dopamine receptors induce mitogen-activated protein kinase and cAMP response element-binding protein phosphorylation in neurons. Proceedings of the National Academy of Sciences, 96(20), 11607-11612. [Link]

  • Psychopharmacology Institute. (2016, July 10). D2 Receptors in Psychopharmacology. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11973707, S-(−)-Eticlopride hydrochloride. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). Eticlopride. Retrieved February 17, 2026, from [Link]

  • Martelle, J. L., & Nader, M. A. (2008). A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2-Like Receptor Antagonist Eticlopride. CNS Neuroscience & Therapeutics, 14(3), 248–262. [Link]6494008/)

Sources

Using S-(-)-Eticlopride hydrochloride in conditioned avoidance response tasks

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Evaluation of S-(-)-Eticlopride Hydrochloride in Conditioned Avoidance Response (CAR) Models

Abstract

This guide details the protocol for utilizing S-(-)-Eticlopride hydrochloride , a highly potent and selective dopamine D2-like receptor antagonist, in Conditioned Avoidance Response (CAR) tasks. The CAR model is the "gold standard" behavioral assay for predictive antipsychotic validity. Unlike non-selective neuroleptics (e.g., haloperidol), S-(-)-Eticlopride’s high specificity (Ki ≈ 0.09 nM for D2) allows researchers to isolate D2-mediated behavioral suppression from off-target adrenergic or cholinergic effects. This protocol focuses on distinguishing true antipsychotic-like activity (avoidance suppression) from motor impairment (escape failure/catalepsy).

Compound Information & Handling

Compound: S-(-)-Eticlopride hydrochloride CAS: 97612-24-3 Mechanism: Selective antagonist at Dopamine D2 and D3 receptors.[1] Key Advantage: High affinity (picomolar range) and selectivity over D1 receptors (>10,000-fold selective), enabling precise dissection of D2 signaling pathways.

Preparation & Solubility
  • Vehicle: 0.9% Physiological Saline (sterile).

  • Solubility: Highly soluble in water/saline (>10 mg/mL).[2] No DMSO or complex surfactants are typically required for behavioral doses.

  • Storage: Store solid powder desiccated at +4°C or -20°C.

  • Solution Stability: Prepare fresh daily. If necessary, stock solutions can be stored at -20°C for up to 1 month.[3][4]

Dosing Table (Rat & Mouse)

Parameter Specification Notes
Route Subcutaneous (s.c.) or Intraperitoneal (i.p.) s.c. is preferred for stable pharmacokinetics in behavioral tasks.
Effective Dose Range 0.01 – 0.1 mg/kg Warning: Doses >0.1 mg/kg often induce catalepsy, confounding CAR results.
Pretreatment Time 30 minutes Peak behavioral effect typically occurs 30–60 mins post-injection.

| Injection Volume | 1 mL/kg (Rat) / 10 mL/kg (Mouse) | Standardize volume to prevent stress-induced confounds. |

Mechanism of Action

S-(-)-Eticlopride exerts its effects by blocking postsynaptic D2 receptors in the mesolimbic pathway (nucleus accumbens), which dampens the motivational salience of the Conditioned Stimulus (CS).

G cluster_effect Physiological Consequence of Blockade Drug S-(-)-Eticlopride D2R Dopamine D2 Receptor (Striatum/NAc) Drug->D2R Antagonizes (Ki ~0.09 nM) Behavior Suppression of Avoidance Response Drug->Behavior Resultant Effect Gi Gi/o Protein D2R->Gi Normally Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces PKA PKA Signaling cAMP->PKA Disinhibition (Restoration)

Figure 1: S-(-)-Eticlopride blocks D2 receptors, preventing Gi-mediated inhibition of Adenylyl Cyclase. In CAR, this blockade disrupts the motivational link between the warning signal (CS) and the avoidance behavior.

Experimental Protocol: Two-Way Active Avoidance (Shuttle Box)

Apparatus

A standard Shuttle Box with two compartments separated by a guillotine door or hurdle.

  • CS (Conditioned Stimulus): Auditory tone (80 dB) or Light.

  • US (Unconditioned Stimulus): Foot shock (0.5 – 0.8 mA).

Phase 1: Habituation (Day 1)
  • Place animal in the shuttle box for 10 minutes.

  • No CS or US presentation.

  • Allow free exploration to reduce anxiety-related freezing.

Phase 2: Conditioning / Training (Days 2–7)

Goal: Train animals until they achieve >80% avoidance baseline.

  • Trial Structure:

    • CS On (0–10s): Tone/Light active. If animal crosses, shock is avoided (Recorded as AVOIDANCE ).

    • US On (10–20s): If no crossing during CS, Shock is delivered. If animal crosses now, shock ends (Recorded as ESCAPE ).

    • Escape Failure: If animal does not cross by 20s (Recorded as FAILURE ).

    • ITI (Inter-Trial Interval): 20–40 seconds (randomized).

  • Session: 20–30 trials per day.

  • Criterion: Proceed to drug testing only when the animal makes >80% Avoidance responses for 2 consecutive days.

Phase 3: Drug Testing (Day 8)

Design: Within-subject (crossover) or Between-subject design.

  • Baseline Check: Run 10 trials without drug to ensure retention of criteria.

  • Administration: Inject Vehicle or S-(-)-Eticlopride (e.g., 0.03 mg/kg s.c.).[5]

  • Wait Period: Return to home cage for 30 minutes .

  • Test Session: Run 20–30 trials.

  • Washout (if crossover): Allow 48–72 hours between drug sessions.

Data Analysis & Interpretation

The core objective is to identify a dose that reduces Avoidance without reducing Escape .

MetricCalculationInterpretation of Eticlopride Effect
% Avoidance

Decrease indicates antipsychotic potential.
% Escape

No Change indicates specific effect. Decrease indicates sedation/motor impairment.
Escape Latency Time to cross after Shock startsShould remain comparable to Vehicle.
Escape Failures Count of trials with no crossingHigh count = Catalepsy/Toxicity (Dose too high).
Experimental Workflow Diagram

Workflow cluster_0 Preparation Phase cluster_1 Testing Phase (Day 8) Habituation Habituation (Day 1) Training Training (Days 2-7) Criterion: >80% Avoidance Habituation->Training Inject Inject S-(-)-Eticlopride (0.01 - 0.05 mg/kg s.c.) Training->Inject If Criterion Met Wait Wait 30 mins Inject->Wait Test Test Session (20 Trials) Wait->Test Analysis Data Analysis Test->Analysis Calculate % Avoidance vs % Escape

Figure 2: Chronological workflow for CAR testing. Strict adherence to the >80% training criterion is essential for valid data.

Troubleshooting & Validation

Issue: High Escape Failures (Pseudo-positive)

  • Cause: The dose is too high, causing catalepsy (extrapyramidal side effects) rather than specific antipsychotic activity.

  • Solution: Perform a "Bar Test" or "Grid Test" for catalepsy immediately after the CAR session. If the animal remains immobile in an awkward posture, reduce the dose. S-(-)-Eticlopride is extremely potent; 0.1 mg/kg is often the ceiling for specific behavioral effects.

Issue: Variable Baseline

  • Cause: Insufficient training or stress.

  • Solution: Ensure randomized Inter-Trial Intervals (ITI). Fixed ITIs allow animals to predict the trial start, relying on timing rather than the CS.

References

  • Martelle, J. L., et al. (2008).[3][6] A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride.[3][7] CNS Neuroscience & Therapeutics.[3] Link

  • Wadenberg, M. L. (2010). Conditioned avoidance response in the development of new antipsychotics.[6][8] Current Pharmaceutical Design. Link

  • Koerber, J., et al. (2013).[2] The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats.[2][5][9] Behavioural Pharmacology.[2][7][9][10] Link

  • Ferrari, F., & Giuliani, D. (1994). Behavioural assessment in rats of the antipsychotic potential of the potent dopamine D2 receptor antagonist, (-)eticlopride.[7] Pharmacology Biochemistry and Behavior.[7][9] Link

Sources

Application Note & Protocol: S-(-)-Eticlopride Hydrochloride for Locomotor Activity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocol for utilizing S-(-)-Eticlopride hydrochloride in the assessment of locomotor activity in preclinical research. It is intended for researchers, scientists, and drug development professionals investigating the role of the dopaminergic system in motor control, psychiatric disorders, and the effects of novel psychoactive compounds.

Introduction: The Significance of Dopamine D2/D3 Receptor Antagonism in Locomotor Control

Spontaneous locomotor activity is a fundamental behavior that provides a window into the functional state of the central nervous system (CNS). It is particularly sensitive to modulation by the neurotransmitter dopamine. The dopamine D2 and D3 receptors, members of the D2-like receptor family, are critical regulators of motor function. S-(-)-Eticlopride hydrochloride is a potent and selective antagonist of these receptors, making it an invaluable tool for dissecting the role of D2/D3 receptor signaling in locomotor behavior.[1][2] By observing how eticlopride alters spontaneous or drug-induced movement, researchers can infer the involvement of these specific dopamine receptors in the underlying neural circuits. This application note will detail the mechanism of action of S-(-)-Eticlopride and provide a robust protocol for its use in locomotor activity assessment using the open field test.

Mechanism of Action: How S-(-)-Eticlopride Modulates Dopaminergic Signaling

S-(-)-Eticlopride hydrochloride exerts its effects by competitively binding to and blocking dopamine D2 and D3 receptors.[1] It displays high affinity for both receptor subtypes, with Ki values of approximately 0.50 nM for D2 and 0.16 nM for D3 receptors.[2] These receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling cascades that ultimately modulate neuronal excitability and gene expression.

By antagonizing these receptors, S-(-)-Eticlopride prevents the inhibitory effects of dopamine, thereby altering the firing patterns of neurons in key motor circuits, most notably the basal ganglia. This mechanism is fundamental to its ability to reduce locomotor activity and to counteract the hyperlocomotor effects of psychostimulants that increase dopamine levels in the synapse.[1][3]

Below is a diagram illustrating the signaling pathway affected by S-(-)-Eticlopride.

Eticlopride_Mechanism cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2/D3 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity Phosphorylates Targets Eticlopride S-(-)-Eticlopride Eticlopride->D2R Blocks

Caption: S-(-)-Eticlopride blocks dopamine's inhibitory effect on adenylyl cyclase via D2/D3 receptors.

Experimental Protocol: Locomotor Activity Assessment in Rodents Using the Open Field Test

The open field test is a widely used assay to evaluate general locomotor activity and anxiety-like behavior in rodents.[4][5][6] The protocol below outlines the steps for assessing the effect of S-(-)-Eticlopride on spontaneous locomotor activity.

Materials and Equipment
  • S-(-)-Eticlopride hydrochloride

  • Vehicle (e.g., sterile saline or 0.5% methylcellulose)

  • Rodent subjects (mice or rats)

  • Open field arena (a square or circular enclosure with high walls)[7]

  • Automated activity monitoring system with infrared beams or video tracking software[4][8]

  • Standard laboratory equipment (syringes, needles, beakers, etc.)

  • Disinfectant for cleaning the arena[4][7]

Experimental Workflow

The following diagram provides a high-level overview of the experimental procedure.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Experiment Acclimation 1. Animal Acclimation (30-60 min in testing room) Drug_Prep 2. Prepare Eticlopride & Vehicle Solutions Administration 3. Administer Eticlopride or Vehicle Drug_Prep->Administration Habituation 4. Place Animal in Open Field Arena Administration->Habituation Data_Collection 5. Record Locomotor Activity (e.g., 30-60 min) Habituation->Data_Collection Cleaning 6. Clean Arena Thoroughly Data_Collection->Cleaning Data_Analysis 7. Analyze Locomotor Data Cleaning->Data_Analysis

Caption: Workflow for assessing locomotor activity with S-(-)-Eticlopride.

Step-by-Step Procedure
  • Animal Acclimation: Bring the animals to the testing room at least 30-60 minutes before the experiment begins to allow them to acclimate to the new environment.[4][6][7] Ensure consistent lighting and minimal noise.[7]

  • Drug Preparation: Prepare fresh solutions of S-(-)-Eticlopride hydrochloride in the chosen vehicle on the day of the experiment. A range of doses should be selected based on literature review and the specific research question. For rodents, doses typically range from 0.01 to 0.1 mg/kg, administered subcutaneously (s.c.) or intraperitoneally (i.p.).[9][10]

  • Drug Administration: Administer the prepared S-(-)-Eticlopride solution or vehicle to the animals. The time between administration and placing the animal in the open field arena should be consistent across all subjects and is dependent on the route of administration (e.g., 15-30 minutes for i.p. injection).

  • Open Field Test:

    • Gently place the animal in the center of the open field arena.[5][8]

    • Immediately start the recording session using the automated tracking system.[8]

    • The duration of the test can vary, but a common duration is 30 to 60 minutes.[7]

  • Data Collection: The tracking software will record various parameters. Key measures for locomotor activity include:

    • Total distance traveled[6]

    • Ambulatory time (time spent moving)[6]

    • Rearing frequency (a measure of exploratory behavior)[4]

  • Cleaning: After each animal is tested, thoroughly clean the arena with a suitable disinfectant to remove any olfactory cues that could influence the behavior of the next animal.[4][7]

Data Interpretation and Expected Outcomes

Administration of S-(-)-Eticlopride is expected to cause a dose-dependent decrease in spontaneous locomotor activity.[9] This is observed as a reduction in the total distance traveled, less time spent in ambulatory movement, and potentially a decrease in rearing behavior.

When used to counteract a psychostimulant-induced hyperlocomotion (e.g., caused by amphetamine or cocaine), S-(-)-Eticlopride is expected to attenuate the increase in locomotor activity.[1][10]

Table 1: Hypothetical Dose-Response Data for S-(-)-Eticlopride on Locomotor Activity in Mice

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (meters) (Mean ± SEM)Rearing Frequency (counts) (Mean ± SEM)
Vehicle0150.5 ± 12.385.2 ± 7.8
S-(-)-Eticlopride0.01115.2 ± 10.165.7 ± 6.2
S-(-)-Eticlopride0.0375.8 ± 8.5 40.1 ± 5.1
S-(-)-Eticlopride0.140.3 ± 5.2 20.9 ± 3.5
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group.

Troubleshooting and Considerations

  • High Variability: Locomotor activity can be inherently variable. Ensure consistent handling, environmental conditions, and time of day for testing to minimize this.

  • No Effect Observed: If no effect is seen, consider the dose range and the route of administration. The bioavailability and time to peak effect can vary. It is also crucial to confirm the activity of the compound.

  • Sedation vs. Specific Locomotor Suppression: At higher doses, it is important to distinguish between a specific effect on locomotor activity and general sedation. Observing other behaviors, such as righting reflex, can help in this differentiation.

Conclusion

S-(-)-Eticlopride hydrochloride is a powerful pharmacological tool for investigating the role of dopamine D2 and D3 receptors in locomotor control. The protocol outlined in this application note provides a reliable framework for assessing its effects on rodent behavior. Careful experimental design and data interpretation are crucial for obtaining meaningful and reproducible results that can advance our understanding of the dopaminergic system in health and disease.

References

  • IACUC - Locomotor Activity/Open Field Test. (n.d.).
  • Open Field Test Protocol for Anxiety-Like Behavior in Rodents. (2025, July 8). Anilocus.
  • Open Field Test. (n.d.). BehaviorCloud Protocols.
  • Open Field Behavior Test: A Method to Assess General Locomotion and Exploration Habits. (2025, July 8). JoVE.
  • LAB_072 Open Field Test for Rodents. (2026, March). Research Support, The University of Queensland.
  • Eticlopride hydrochloride. (n.d.). Tocris Bioscience.
  • A-D Effect of varying doses of SCH-23390 or eticlopride on locomotor... (n.d.). ResearchGate.
  • Eticlopride (hydrochloride). (n.d.). Cayman Chemical.
  • Martelle, J. L., & Nader, M. A. (2008). A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2-Like Receptor Antagonist Eticlopride. CNS Neuroscience & Therapeutics, 14(3), 248–262.
  • Eticlopride hydrochloride. (n.d.). MedChemExpress.
  • Eticlopride hydrochloride. (2019, January 22). R&D Systems.
  • Koerber, J., et al. (2013). The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats. Behavioural Pharmacology, 24(8), 633-643.
  • S-(-)-Eticlopride hydrochloride. (n.d.). Sigma-Aldrich.
  • Ferrari, F., & Giuliani, D. (1997). Effects of (-)eticlopride and 7-OH-DPAT on the tail-suspension test in mice. Journal of Psychopharmacology, 11(4), 339-344.
  • Collins, S. L., et al. (2002). Effects of dopamine agonists and antagonists on locomotor activity in male and female rats. Pharmacology Biochemistry and Behavior, 72(1-2), 221-229.
  • Locomotor activity levels in Sprague-Dawley rats (A) and Swiss- Webster... (n.d.). ResearchGate.
  • Dose–response curve for the locomotor activity assay in mice. Data are... (n.d.). ResearchGate.
  • Collins, G. T., et al. (2019). Effects of the selective dopamine D3 receptor antagonist PG01037 on morphine-induced hyperactivity and antinociception in mice. European Journal of Pharmacology, 859, 172522.
  • Locomotor activity. (n.d.). In Wikipedia.
  • Tolu, S., et al. (2018). Acetylcholine-dependent phasic dopamine activity signals exploratory locomotion and choices. bioRxiv, 243424.

Sources

Application Note: [11C]Eticlopride for In Vivo Dopamine Receptor Occupancy Studies

[1]

Executive Summary

[11C]Eticlopride is a high-affinity, selective dopamine D2/D3 receptor antagonist radioligand used in Positron Emission Tomography (PET).[1] Unlike [11C]Raclopride, which is the gold standard for imaging the striatum (high receptor density), [11C]Eticlopride’s sub-nanomolar affinity (

extrastriatal1
Key Differentiators
Feature[11C]Raclopride[11C]Eticlopride
Affinity (

)
~1.8 nM (Moderate)~0.1–0.2 nM (High)
Primary Target Striatum (Caudate, Putamen)Extrastriatal regions + Striatum
Reversibility RapidSlower kinetics (requires longer scan)
Selectivity D2/D3 AntagonistD2/D3 Antagonist (Slight D3 preference)

Radiochemistry & Quality Control

Successful occupancy studies depend on high specific activity to prevent "mass effect," where the tracer itself occupies a significant fraction of receptors, confounding RO calculations.

Synthesis Pathway

[11C]Eticlopride is typically synthesized via O-alkylation of the desmethyl precursor using [11C]methyl iodide ([11C]CH

1
  • Precursor: Desmethyl-eticlopride ((-)-(S)-5-chloro-3-ethyl-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxysalicylamide).[1]

  • Radionuclide: Carbon-11 (

    
     min).[1]
    
  • Reaction: [11C]Methylation at the phenolic oxygen.[1]

Critical QC Parameters
ParameterSpecificationRationale
Radiochemical Purity > 95%Impurities alter kinetic modeling accuracy.
Molar Activity (

)
> 37 GBq/

mol (> 1000 mCi/

mol)
Critical for extrastriatal imaging.[1][2] Low

regions are easily saturated.[1]
Injected Mass < 1.0

g
(Human)
Mass > 1

g may cause pharmacological effects or self-blocking.[1]

Experimental Protocol: Human Receptor Occupancy

This protocol uses a within-subject design : a baseline scan followed by a post-dose scan after administration of the challenge drug.[1]

Phase 1: Subject Preparation
  • Exclusion Criteria: History of neurological disorder (unless target population), pregnancy.[1]

  • Restrictions: No caffeine, nicotine, or alcohol for 12 hours prior to scan (stimulants alter endogenous dopamine levels).[1]

  • MRI: Acquire a high-resolution T1-weighted MRI (e.g., MPRAGE) for anatomical coregistration.[1]

Phase 2: Image Acquisition[1]
  • Scanner: High-resolution PET/CT or PET/MR.[1]

  • Head Fixation: Thermoplastic mask to minimize motion.[1]

  • Injection: Intravenous bolus of [11C]Eticlopride over 10–20 seconds, followed by 10 mL saline flush.[1]

Scan Parameters
ParameterSettingNotes
Dose 200–370 MBq (5–10 mCi)Adjusted for body mass; ensure mass limit < 1

g.[1]
Acquisition Mode 3D List ModeAllows flexible framing during reconstruction.[1]
Duration 90 Minutes Slower kinetics of Eticlopride require 90 min for stable equilibrium estimates.[1]
Framing Dynamic Sequencee.g., 6x30s, 4x60s, 4x120s, remaining x 300s.
Phase 3: Drug Challenge (Post-Dose Scan)[1]
  • Administer the study drug (antipsychotic/agonist) after the baseline scan.[1]

  • Wait for

    
     (time to peak plasma concentration) of the study drug.[1]
    
  • Repeat the PET acquisition protocol exactly as performed in Phase 2.

  • Blood Sampling: Collect venous blood samples during the scan to measure plasma concentration of the study drug (for PK/RO modeling).

Data Analysis & Kinetic Modeling

Workflow Diagram

The following diagram illustrates the data processing pipeline from raw PET data to Occupancy calculation.

GRawPETRaw PET Data(List Mode)ReconReconstruction(Dynamic Frames)RawPET->ReconMotionCorrMotion Correction(Frame-to-Frame)Recon->MotionCorrCoregCoregistration(PET to MRI)MotionCorr->CoregROIROI Definition(Striatum, Thalamus, Cortex)Coreg->ROIRefRegReference Region(Cerebellum)Coreg->RefRegTACTime-Activity Curves(TACs)ROI->TACRefReg->TACModelKinetic Modeling(SRTM / SRTM2)TAC->ModelBPBinding Potential(BP_ND)Model->BPOccCalcOccupancy Calculation(1 - BP_drug/BP_base)BP->OccCalc

Caption: Workflow for processing [11C]Eticlopride PET data from acquisition to receptor occupancy calculation.

Kinetic Model Selection

For [11C]Eticlopride, the Simplified Reference Tissue Model (SRTM) is the standard choice. It avoids arterial cannulation by using a reference region devoid of specific binding.[1]

  • Reference Region: Cerebellum (gray matter).[1][3]

  • Model Equation:

    
    [1]
    
    • 
      : Radioactivity in target tissue.[1]
      
    • 
      : Radioactivity in reference tissue.[1]
      
    • 
      : Binding Potential (Non-Displaceable).[1][4]
      
    • 
      : Ratio of delivery (
      
      
      ).

Why SRTM? Eticlopride kinetics in the cerebellum are well-described by a single tissue compartment, and the specific binding in the target equilibrates within the 90-minute scan window, satisfying SRTM assumptions.

Receptor Occupancy Calculation

Receptor Occupancy (RO) represents the percentage of receptors blocked by the drug.

Formula
1
Relationship to Plasma Concentration

To determine the affinity of the drug in vivo, plot RO against plasma concentration (


  • 
    : Plasma concentration achieving 50% occupancy.[1]
    
  • 
    : Maximum achievable occupancy (usually fixed at 100%).[1]
    

Troubleshooting & Critical Parameters

The "Mass Effect"

Issue: Injecting too much cold (non-radioactive) Eticlopride reduces the apparent

Solution:
  • Calculation: If injected activity is 370 MBq and Specific Activity is 37 GBq/

    
    mol, mass is 10 nmol (~3.7 
    
    
    g).[1] This is too high .
  • Target: Aim for > 74 GBq/

    
    mol (>2000 mCi/
    
    
    mol) to keep mass < 1
    
    
    g.
Slow Kinetics

Issue:

Solution:

1

1
Motion Artifacts

Issue: 90 minutes is a long time for patients to lie still. Solution: Use frame-by-frame motion correction (e.g., realignment in SPM or FSL) before extracting TACs.[1]

References

  • Halldin, C., et al. (1990). Carbon-11 labelling of eticlopride in two different positions--a selective high-affinity ligand for the study of dopamine D-2 receptors using PET.[1] International Journal of Radiation Applications and Instrumentation.[1] Part A, 41(7), 669-674.[1] Link

  • Lammertsma, A. A., & Hume, S. P. (1996). Simplified reference tissue model for PET receptor studies.[1][3][4][5] NeuroImage, 4(3), 153-158.[1][4] Link

  • Farde, L., et al. (1988). Positron emission tomographic analysis of central D1 and D2 dopamine receptor occupancy in patients treated with classical neuroleptics and clozapine.[1] Archives of General Psychiatry, 45(6), 533-538.[1] Link

  • Kapur, S., et al. (1999). Clinical and theoretical implications of 5-HT2 and D2 receptor occupancy of clozapine, risperidone, and olanzapine in schizophrenia. American Journal of Psychiatry, 156(2), 286-293.[1] Link

  • Svensson, J., et al. (2019). Mapping the landscape of human dopamine D2/3 receptors with [11C]raclopride and [11C]FLB457.[1] Brain Structure and Function, 224, 2871–2882.[4] (Contextual comparison for extrastriatal limits). Link

Application Note: S-(-)-Eticlopride Hydrochloride in Rodent Models of Addiction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Mechanistic Grounding

S-(-)-Eticlopride hydrochloride is a substituted benzamide and a highly selective antagonist for dopamine D2-like receptors (D2, D3, D4). Unlike non-selective neuroleptics (e.g., haloperidol) that carry broad off-target effects, S-(-)-Eticlopride exhibits picomolar affinity (


 nM) for the D2 receptor and high selectivity over D1-like receptors (

nM).

In addiction modeling, this compound is the gold standard for isolating the specific contribution of D2/D3 receptors in the Nucleus Accumbens (NAc) and Ventral Tegmental Area (VTA) regarding reward reinforcement, motivation (breakpoints), and cue-induced reinstatement (relapse).

Mechanism of Action

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) linked to


 proteins. Under basal conditions, dopamine binding inhibits adenylyl cyclase, reducing cAMP and PKA activity. S-(-)-Eticlopride antagonizes this suppression.

D2_Signaling DA Dopamine D2R D2 Receptor (Gi/o Coupled) DA->D2R Agonist Binding Etic S-(-)-Eticlopride Etic->D2R Competitive Blockade AC Adenylyl Cyclase D2R->AC Inhibits (Gi) cAMP cAMP Production AC->cAMP Catalyzes PKA PKA Signaling (Neuronal Excitability) cAMP->PKA Activates

Figure 1: Mechanism of Action. S-(-)-Eticlopride competitively blocks the D2 receptor, preventing the Gi-mediated inhibition of Adenylyl Cyclase, thereby modulating downstream neuronal excitability.

Preparation & Handling

Critical Note on Stereochemistry: Ensure you are using the S-(-) enantiomer. The R-(+) form is significantly less active.

Solubility and Vehicle[1]
  • Solubility: Soluble in water (>10 mg/mL), physiological saline (0.9%), and ethanol.

  • Preferred Vehicle: 0.9% Sterile Saline.

  • Stability: The hydrochloride salt is stable at room temperature if desiccated.[1] Solutions should be prepared fresh daily to prevent oxidation. Protect from light.

Preparation Protocol (10 mL Stock @ 1 mg/mL)
  • Weigh 10 mg of S-(-)-Eticlopride HCl.

  • Dissolve in 10 mL of 0.9% sterile saline.

  • Vortex for 30 seconds until clear (no heating required).

  • Filter sterilize (0.22 µm syringe filter) if using for intracranial injection.

Dosing Guidelines (Rat & Mouse)

Doses vary significantly based on the route of administration and the behavioral endpoint. High systemic doses (>0.5 mg/kg in rats) can induce catalepsy, confounding reward-seeking data.

SpeciesRouteDose RangeApplicationKey Reference
Rat IP / SC0.01 – 0.03 mg/kgLow dose (Autoreceptor pref.)[1]
Rat IP / SC0.03 – 0.3 mg/kgSelf-Administration / Reinstatement[2, 3]
Rat Intra-NAc1.0 – 10.0 µ g/side Microinjection (Shell/Core)[4]
Mouse IP0.1 – 1.0 mg/kgLocomotor / CPP[5]

Experimental Workflow: Intracranial Microinjection

Systemic administration affects D2 receptors in the dorsal striatum (motor control) and pituitary (prolactin). To isolate addiction circuitry, intracranial microinjection into the Nucleus Accumbens (NAc) is the superior method.

Protocol: Intra-NAc Microinjection in Rats

Objective: Assess D2 blockade effect on Cocaine-Primed Reinstatement.

Phase 1: Stereotaxic Cannulation
  • Anesthesia: Isoflurane (2-3%).

  • Coordinates (Rat, relative to Bregma):

    • NAc Shell: AP +1.7 mm; ML ±0.8 mm; DV -7.0 mm.

    • NAc Core: AP +1.2 mm; ML ±1.5 mm; DV -7.0 mm.

  • Implantation: Implant bilateral guide cannulas (22-26 gauge) 2 mm above the target. Secure with dental cement.

  • Recovery: Allow 5–7 days recovery before behavioral training.

Phase 2: Behavioral Timeline (Reinstatement)

Reinstatement_Flow cluster_0 Phase A: Self-Administration cluster_1 Phase B: Extinction cluster_2 Phase C: Test Day SA Acquisition (10-14 Days) Cocaine + Cue Ext Extinction (7-10 Days) No Drug/No Cue SA->Ext Micro Microinjection Eticlopride (3 µg) (-15 mins) Ext->Micro Prime Cocaine Prime (10 mg/kg IP) (0 mins) Micro->Prime Test Measure Lever Presses Prime->Test

Figure 2: Reinstatement Protocol Workflow. Eticlopride is administered intracranially 15 minutes prior to the cocaine priming injection to block the reinstatement of drug-seeking behavior.

Phase 3: Microinjection Procedure[2]
  • Preparation: Load injectors (extending 2 mm beyond guide cannula) with S-(-)-Eticlopride solution (e.g., 3.0 µg in 0.5 µL saline).

  • Infusion: Insert injectors into awake, gently restrained rats.

  • Rate: Infuse 0.5 µL/side over 60–90 seconds using a syringe pump.

  • Diffusion: Leave injectors in place for 60 seconds post-infusion to prevent backflow.

  • Testing: Place animal in operant chamber 15 minutes post-infusion.

Data Interpretation & Troubleshooting

The "Rightward Shift" vs. Suppression

When analyzing Self-Administration (SA) data under a Fixed Ratio (FR) schedule:

  • Competitive Antagonism: Moderate doses of Eticlopride often cause a compensatory increase in cocaine intake (rightward shift of the dose-response curve). The animal self-administers more to overcome the D2 blockade.

  • Insurmountable Blockade/Sedation: High doses will decrease responding. To distinguish this from "loss of reward," you must run a Locomotor Control or a Food Reinforcement Control . If Eticlopride blocks food intake at the same dose, the effect is likely motoric or general motivational, not specific to the drug reward.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Catalepsy / Frozen Posture Dose too high (>0.5 mg/kg IP).Reduce dose; switch to local microinjection.
No Effect on Reinstatement Incorrect timing or degradation.Ensure injection is 15-20 min pre-test. Prepare fresh solution.
High Variability (Microinjection) Missed target site.Verify cannula placement with Cresyl Violet staining post-mortem.

References

  • Martelle, J. L., et al. (2008). A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride.[3][4] CNS Neuroscience & Therapeutics.

  • Anderson, S. M., et al. (2003). Effects of SCH 23390 and eticlopride on cocaine-seeking produced by cocaine and WIN 35,428 in rats.[5] Psychopharmacology.

  • Anderson, S. M., et al. (2006).[6] D1-like and D2 dopamine receptor antagonists administered into the shell subregion of the rat nucleus accumbens decrease cocaine, but not food, reinforcement.[7] Neuroscience.

  • Platt, D. M., et al. (2004). Effects of dopamine indirect agonists and selective D1-like and D2-like agonists and antagonists on cocaine self-administration and food maintained responding in rats.[8] Neuropharmacology.

  • Manzanedo, C., et al. (2001). Effects of dopamine D2 antagonists on the conditioning and extinction of cocaine-induced conditioned place preference in mice. European Journal of Pharmacology.

Sources

Troubleshooting & Optimization

Optimizing S-(-)-Eticlopride hydrochloride dose to avoid motor side effects.

Author: BenchChem Technical Support Team. Date: February 2026

S-(-)-Eticlopride Hydrochloride Technical Support Center

A Guide for Researchers on Dose Optimization to Mitigate Motor Side Effects

Welcome to the technical support center for S-(-)-Eticlopride hydrochloride. This guide is designed for researchers, scientists, and drug development professionals utilizing this potent and selective D2/D3 receptor antagonist. As Senior Application Scientists, we understand the critical need to balance efficacy with minimizing confounding motor side effects. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you optimize your experimental design and achieve reliable, reproducible results.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during your experiments with S-(-)-Eticlopride hydrochloride, offering insights into the underlying causes and providing actionable solutions.

Problem: Excessive Motor Side Effects (e.g., Catalepsy, Parkinsonism-like Behavior) Observed at Seemingly Low Doses.

Question: My subjects are exhibiting severe catalepsy and profound motor inhibition even at doses I expected to be well-tolerated. What could be causing this, and how can I rectify it?

Answer:

This is a common and critical issue when working with potent D2 receptor antagonists like eticlopride. The extrapyramidal symptoms (EPS) you are observing are a direct consequence of high D2 receptor blockade in the nigrostriatal pathway, a key motor control circuit.[1][2][3] While eticlopride is a valuable research tool, its high affinity for D2 receptors necessitates careful dose selection.[4][5] Here’s a breakdown of potential causes and a systematic approach to troubleshooting:

  • Causality behind the Side Effects: The therapeutic window for D2 antagonists is often narrow. Efficacy is achieved at a certain level of receptor occupancy (typically around 65-80%), but exceeding this threshold (often >80%) can lead to significant motor side effects.[1] Eticlopride's high potency means this threshold can be crossed with very small changes in dose.[4]

  • Troubleshooting Steps:

    • Verify Dose Calculations and Solution Concentration: Double-check all calculations for dose per body weight and the concentration of your final solution. A simple decimal error can lead to a tenfold overdose.

    • Consider the Route of Administration: The route of administration significantly impacts bioavailability and the peak plasma concentration. Intravenous (IV) and intraperitoneal (i.p.) injections lead to rapid and high peak concentrations, increasing the risk of acute motor effects.[6][7] Subcutaneous (s.c.) injection provides a slower absorption and a more sustained, lower peak concentration, which can often mitigate severe EPS.[8][9] If you are using i.p. or i.v. routes, consider switching to s.c. administration.

    • Conduct a Dose-Response Study: It is crucial to establish a dose-response curve in your specific animal model, strain, and experimental conditions. A starting dose reported in the literature is just that—a starting point. Genetic differences between rodent strains can influence drug metabolism and sensitivity.

      • Recommendation: Start with a very low dose (e.g., 0.001 mg/kg) and incrementally increase it in different cohorts of animals. This will allow you to identify the dose that provides the desired D2 receptor antagonism without inducing unacceptable motor side effects. See Protocol 1: Dose-Response Assessment for S-(-)-Eticlopride Hydrochloride for a detailed methodology.

    • Assess Motor Function Systematically: Use standardized behavioral tests to quantify motor side effects at each dose. This provides objective data to determine your optimal dose. Refer to Table 2: Behavioral Assays for Assessing Motor Side Effects for a selection of appropriate tests.[10][11][12][13][14]

Problem: Lack of Efficacy at Standard Doses.

Question: I am not observing the expected antagonism of D2/D3 receptor-mediated behavior, even when using doses reported in the literature. Could my S-(-)-Eticlopride be inactive?

Answer:

While compound degradation is a possibility, several other factors should be investigated before concluding that the compound is inactive.

  • Compound Solubility and Stability: S-(-)-Eticlopride hydrochloride is soluble in water and ethanol.[15] However, it is recommended to prepare fresh solutions daily.[16] If solutions are stored, they should be kept at -20°C for no longer than a month.[16] Before use, ensure the solution is fully thawed, vortexed, and free of any precipitate.

    • See Protocol 2: Preparation of S-(-)-Eticlopride Hydrochloride for In Vivo Administration for best practices.

  • Administration Timing: The timing of eticlopride administration relative to the behavioral test is critical. The onset and duration of action will depend on the administration route. For i.p. and s.c. injections, pre-treatment times of 15-30 minutes are common.[7][8] Ensure your pre-treatment window aligns with the expected peak effect of the drug.

  • Behavioral Paradigm Sensitivity: The behavioral assay you are using must be sensitive to D2/D3 receptor antagonism. For example, if you are trying to block the effects of a D2 agonist, ensure the agonist dose is appropriate to see a clear behavioral effect that can then be blocked.

  • Supplier and Purity: Ensure you are using a high-purity S-(-)-Eticlopride hydrochloride from a reputable supplier. Check the certificate of analysis for your specific lot.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of S-(-)-Eticlopride hydrochloride?

S-(-)-Eticlopride is a substituted benzamide that acts as a potent and selective antagonist for dopamine D2 and D3 receptors.[5][17][18] It has a very high affinity for these receptors (in the nanomolar and sub-nanomolar range) and significantly lower affinity for D1, adrenergic, serotonergic, histaminergic, and muscarinic receptors.[4][5][19] Its antagonism of D2 receptors in the central nervous system is responsible for both its therapeutic potential (as an antipsychotic) and its motor side effects.[4][20][21]

Q2: What are the common motor side effects of S-(-)-Eticlopride and why do they occur?

The primary motor side effects are extrapyramidal symptoms (EPS), which can manifest as:

  • Catalepsy: A state of immobility and muscular rigidity.

  • Parkinsonism-like behaviors: Tremors, bradykinesia (slowness of movement), and postural instability.

  • Dystonia: Sustained muscle contractions causing twisting and repetitive movements.

These side effects occur because S-(-)-Eticlopride blocks D2 receptors in the nigrostriatal dopamine pathway, a critical circuit for motor control.[2][3] This blockade disrupts the normal balance of dopamine and acetylcholine neurotransmission in the basal ganglia, leading to impaired motor function.[2]

Q3: What are some recommended starting doses for in vivo studies in rodents?

Starting doses can vary significantly based on the research question, animal species/strain, and administration route. The following table provides a general guideline based on literature. A dose-response study is always recommended.

Animal ModelRoute of AdministrationRecommended Starting Dose Range (mg/kg)Primary Application
Rats.c.0.01 - 0.05Blocking drug-induced behaviors[4]
Rati.p.0.01 - 0.03Cognitive studies, blocking hypermotility[5][19]
Mousei.p.0.05 - 0.5Blocking hypermotility[7]

Q4: How should I prepare and store S-(-)-Eticlopride hydrochloride solutions?

  • Solvents: S-(-)-Eticlopride hydrochloride is soluble in water, 0.9% saline, and ethanol.[4][15] For in vivo use, sterile 0.9% saline is the most common vehicle.

  • Preparation: Always use sterile technique. It is recommended to prepare solutions fresh on the day of use.[16]

  • Storage: If short-term storage is necessary, solutions can be stored at -20°C for up to one month.[16] Avoid repeated freeze-thaw cycles.

Q5: What behavioral tests are suitable for assessing motor side effects?

Several validated tests can be used to quantify motor function and side effects in rodents. The choice of test depends on the specific aspect of motor function you wish to assess.

Behavioral TestPrimary MeasureSpecies
Rotarod Test Motor coordination and balance[10][11][12][14]Mice, Rats
Open Field Test General locomotor activity, exploration[10][11][14]Mice, Rats
Balance Beam Walking Test Fine motor coordination and balance[14]Mice, Rats
Wire Hanging Test Grip strength and endurance[12]Mice
Catalepsy Test (Bar Test) Immobility and muscular rigidityMice, Rats

Protocols and Data

Protocol 1: Dose-Response Assessment for S-(-)-Eticlopride Hydrochloride
  • Animal Acclimation: Acclimate animals to the housing and handling conditions for at least one week prior to the experiment.

  • Group Allocation: Randomly assign animals to different dose groups (e.g., Vehicle, 0.001, 0.01, 0.05, 0.1 mg/kg eticlopride). A group size of 8-10 animals is typically sufficient.

  • Drug Preparation: Prepare fresh solutions of S-(-)-Eticlopride hydrochloride in sterile 0.9% saline on the day of the experiment.

  • Administration: Administer the assigned dose via the chosen route (e.g., s.c. or i.p.).

  • Pre-treatment Period: Allow for a pre-treatment period (e.g., 15-30 minutes) before behavioral testing.

  • Behavioral Assessment:

    • Efficacy Assessment: Conduct your primary behavioral test to assess the antagonism of the D2/D3 receptor-mediated effect.

    • Motor Side Effect Assessment: Subsequently, perform a battery of motor function tests (e.g., Open Field, Rotarod, Catalepsy Test) to quantify any motor impairments.

  • Data Analysis: Analyze the data for both efficacy and motor side effects for each dose group. Plot the dose-response curves to identify the optimal dose that provides the desired efficacy with minimal motor side effects.

Protocol 2: Preparation of S-(-)-Eticlopride Hydrochloride for In Vivo Administration
  • Calculate Required Amount: Determine the total amount of S-(-)-Eticlopride hydrochloride needed based on the highest dose and the number of animals.

  • Weighing: Accurately weigh the required amount of the compound in a sterile microcentrifuge tube.

  • Solubilization: Add a small volume of the vehicle (e.g., sterile 0.9% saline) to the tube. Vortex thoroughly to ensure complete dissolution. The hydrochloride salt is generally soluble in aqueous solutions.[4]

  • Dilution: Bring the solution to the final desired concentration by adding the remaining vehicle.

  • Sterilization: If necessary, filter-sterilize the final solution using a 0.22 µm syringe filter.

  • Storage: Use the solution immediately. If storage is unavoidable, aliquot and store at -20°C.[16]

Visual Guides

Dopamine D2 Receptor Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Intervention Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds & Activates Motor_Output Normal Motor Output D2_Receptor->Motor_Output Regulates Eticlopride S-(-)-Eticlopride Eticlopride->D2_Receptor Blocks

Caption: S-(-)-Eticlopride blocks dopamine D2 receptors, impacting motor output.

Dose Optimization Workflow start Define Experimental Goal dose_selection Select Initial Dose Range (Based on Literature) start->dose_selection dose_response Conduct Dose-Response Study dose_selection->dose_response assess_efficacy Assess Efficacy (Primary Behavioral Assay) dose_response->assess_efficacy assess_motor Assess Motor Side Effects (e.g., Rotarod, Open Field) dose_response->assess_motor analyze Analyze Data: Plot Dose-Response Curves assess_efficacy->analyze assess_motor->analyze decision Optimal Dose Identified? analyze->decision optimize Refine Dose Range (Increase or Decrease) decision->optimize No proceed Proceed with Optimized Dose decision->proceed Yes optimize->dose_response

Caption: Workflow for optimizing S-(-)-Eticlopride dose.

References

  • MuriPhys. (2025, January 8). Behavioral Assays.
  • NEUROFIT. (n.d.). Rodent behavioural test - Side effects.
  • Martelle, J. L., & Nader, M. A. (2008). A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2-Like Receptor Antagonist Eticlopride. CNS Neuroscience & Therapeutics, 14(3), 248–262. Retrieved from [Link]

  • Shan, H., et al. (2021). Behavioral Assessment of Sensory, Motor, Emotion, and Cognition in Rodent Models of Intracerebral Hemorrhage. Frontiers in Neurology.
  • Charles River Laboratories. (n.d.). Rodent Behavior Testing.
  • Hello Bio. (n.d.). Eticlopride hydrochloride | D2 receptor Antagonist.
  • González-Maeso, J., & Ang, R. L. (2021). Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention. MDPI.
  • Tocris Bioscience. (n.d.). Eticlopride hydrochloride | Non-selective Dopamine.
  • Cayman Chemical. (n.d.). Eticlopride (hydrochloride).
  • Spandidos Publications. (2022, March 28). Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review).
  • Cayman Chemical. (2025, June 26). PRODUCT INFORMATION - Eticlopride (hydrochloride).
  • ResearchGate. (n.d.). Extrapyramidal side effects of antipsychotics are linked to their association kinetics at dopamine D2 receptors.
  • PubMed. (n.d.). A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride.
  • ResearchGate. (2025, August 6). A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2-Like Receptor Antagonist Eticlopride | Request PDF.
  • Walsh Medical Media. (2017, May 10). Extrapyramidal Symptoms in Patients Treated with Antipsychotic Drugs.
  • Barrett, A. C., et al. (2009). The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats. Pharmacology Biochemistry and Behavior, 94(1), 43-48. Retrieved from [Link]

  • MedChemExpress. (n.d.). Eticlopride hydrochloride | D2 Receptor Antagonist.
  • R&D Systems. (2019, January 22). Eticlopride hydrochloride | Non-selective Dopamine Receptor Antagonists: Tocris Bioscience.
  • BenchChem. (2025, December). Application Notes and Protocols for Eticlopride in Rat Self-Administration Studies.
  • Sigma-Aldrich. (n.d.). S-(-)-Eticlopride = 98 HPLC, powder 97612-24-3.
  • Sykes, D. A., et al. (2017). Extrapyramidal side effects of antipsychotics are linked to their association kinetics at dopamine D2 receptors. Nature Communications, 8(1), 763. Retrieved from [Link]

  • PubMed. (n.d.). Extrapyramidal side effects during chronic combined dopamine D1 and D2 antagonist treatment in Cebus apella monkeys.
  • Wikipedia. (n.d.). Eticlopride.
  • Wikipedia. (n.d.). Dopamine antagonist.
  • Re, S., et al. (2020). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. Journal of Medicinal Chemistry, 63(15), 8279–8295. Retrieved from [Link]

  • Ferrari, F., & Giuliani, D. (1994). The selective D2 dopamine receptor antagonist eticlopride counteracts the ejaculatio praecox induced by the selective D2 dopamine agonist SND 919 in the rat. Life Sciences, 55(14), 1155–1162. Retrieved from [Link]

  • RJPTSimLab. (n.d.). Study of different routes of drugs administration in mice & rats.
  • ResearchGate. (n.d.). The D2 receptor antagonist, eticlopride, blocks the cocaine-induced....
  • Huhn, M., et al. (2023). Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis. Molecular Psychiatry, 28(8), 3469–3480. Retrieved from [Link]

  • O'Neill, J., et al. (2024). Analysis of Antipsychotic Dose-Response Prompts Proposal to Reduce Maximum Doses. Psychiatric Times.

Sources

Troubleshooting S-(-)-Eticlopride hydrochloride solubility issues in buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: S-(-)-Eticlopride Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for S-(-)-Eticlopride hydrochloride. This guide is designed to provide in-depth, experience-based answers to common challenges encountered when working with this potent and selective D2/D3 dopamine receptor antagonist. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experiments.

Section 1: Foundational Knowledge & Key Properties

This section addresses the fundamental properties of S-(-)-Eticlopride hydrochloride that govern its behavior in solution.

Q1: What are the critical chemical properties of S-(-)-Eticlopride hydrochloride that influence its solubility?

Understanding the chemical nature of S-(-)-Eticlopride hydrochloride is the first step to mastering its use. It is a substituted benzamide supplied as a hydrochloride salt, which significantly enhances its aqueous solubility compared to its freebase form.[1] The two most critical factors are its salt form and its pKa values.

  • Hydrochloride Salt: The molecule has a basic pyrrolidinyl nitrogen that is protonated and paired with a chloride ion (HCl). This salt form is generally crystalline and readily dissolves in water.[2][3]

  • pKa Values: The pKa is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral (unprotonated or freebase) form. S-(-)-Eticlopride has a phenolic group with a pKa of 6.93 .[1] This is critically important because at physiological pH (~7.4), a significant portion of the compound will deprotonate, converting to a less soluble zwitterionic or freebase form, which can lead to precipitation.[1]

Q2: What is the expected solubility of S-(-)-Eticlopride hydrochloride in common laboratory solvents?

Different experimental needs require different solvents. It is crucial to start with a concentrated stock solution in a solvent where the compound is highly soluble. The data below is compiled from leading suppliers and provides a reliable starting point.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Source(s)
Water ~37.7 mg/mL~100 mMTocris Bioscience[4]
0.1 M HCl 7 mg/mL~18.5 mMSigma-Aldrich[2][3]
DMSO 25 mg/mL~66.2 mMCayman Chemical[5][6]
Ethanol 30 mg/mL~79.5 mMCayman Chemical[5][6]
DMF 25 mg/mL~66.2 mMCayman Chemical[5]

Note: The molecular weight of S-(-)-Eticlopride hydrochloride is 377.31 g/mol .[2][3] Solubility can vary slightly between batches.

Section 2: Troubleshooting Common Solubility Scenarios

This section provides a logical, step-by-step approach to resolving the most frequent solubility challenges.

Q3: My S-(-)-Eticlopride hydrochloride isn't dissolving in my physiological buffer (e.g., PBS, aCSF at pH 7.4). The solution is cloudy. What is happening?

This is the most common issue researchers face and it stems directly from the compound's pKa of 6.93.[1]

The Cause (The "Why"): Phosphate-Buffered Saline (PBS) or artificial Cerebrospinal Fluid (aCSF) are typically buffered to a physiological pH of ~7.4. This pH is higher than the pKa of eticlopride's phenolic group (6.93). According to the Henderson-Hasselbalch equation, at a pH above the pKa, the compound will be predominantly in its deprotonated, less soluble freebase or zwitterionic form.[1] The cloudiness you observe is the precipitation of this less soluble species.

The Solution Workflow:

G cluster_0 start Start: Cloudy solution in physiological buffer (pH 7.4) check_stock Did you prepare a concentrated stock solution first? start->check_stock direct_dissolve Direct dissolution in buffer is the likely cause of precipitation. check_stock->direct_dissolve No check_dilution How was the stock diluted? check_stock->check_dilution Yes goto_protocol1 Action: Prepare a concentrated stock in water or DMSO. (See Protocol 1 or 2) direct_dissolve->goto_protocol1 slow_addition Slowly add stock to vigorously stirring/vortexing buffer. check_dilution->slow_addition still_cloudy Still cloudy? slow_addition->still_cloudy lower_conc Option 1: Lower the final concentration. still_cloudy->lower_conc Yes lower_ph Option 2: Slightly lower the buffer pH (if experiment allows). still_cloudy->lower_ph end Solution Clear: Proceed with experiment. still_cloudy->end No

Fig 1. Troubleshooting workflow for precipitation in buffer.
Q4: My solution was clear initially but precipitated after storage or a freeze-thaw cycle. Why?

The Cause (The "Why"): Even if you successfully prepare a clear solution, it exists in a state of metastable equilibrium. Over time, especially with temperature changes, the dissolved freebase molecules can nucleate and aggregate, leading to visible precipitation. The stability of aqueous solutions is limited.

Prevention & Best Practices:

  • Prepare Fresh: The most reliable practice is to prepare working dilutions from your stock solution on the day of the experiment.[7]

  • Storage: If short-term storage is necessary, some suppliers note that aqueous solutions may be stored at 4°C for several days. For longer-term storage of stock solutions (especially organic stocks), aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7][8]

  • Re-equilibration: Before using a stored solution, always bring it to room temperature and visually inspect for any precipitate. If particulates are seen, you may try gentle warming and vortexing to redissolve them, but preparing a fresh solution is preferable to ensure accurate concentration.[7]

Q5: What is the best formulation strategy for in vivo experiments where pH must be physiological?

For in vivo applications, maintaining a physiological pH is non-negotiable. The strategy involves keeping the final concentration low and sometimes using formulation aids.

  • Primary Method: Prepare a concentrated stock in sterile water or 0.9% saline. The acidic nature of the hydrochloride salt will keep the pH low in this stock, ensuring solubility.

  • Dilution: Dilute this stock into sterile physiological buffer (like saline or aCSF) immediately before use. The key is that the final concentration in the animal is typically very low (e.g., doses of 10-50 µg/kg), which is usually below the solubility limit even at pH 7.4.[5][6]

  • Co-solvents/Surfactants: If higher concentrations are absolutely required, formulation strategies may be necessary, though these must be validated for their effects on the experiment. This can include using a small percentage of a biocompatible co-solvent (like PEG400) or a surfactant (like Tween® 80).[9] This approach reduces the "water activity," making it more favorable for the hydrophobic compound to remain in solution.

Section 3: Standardized Protocols

Follow these validated protocols to minimize solubility issues from the start.

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol is ideal for experiments where any amount of organic solvent is unacceptable.

  • Weigh Compound: Accurately weigh out 3.77 mg of S-(-)-Eticlopride hydrochloride (MW = 377.31 g/mol ).

  • Add Solvent: Add 1 mL of sterile, deionized water to the vial.

  • Dissolve: Vortex vigorously. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.[9]

  • Verify: Ensure the solution is completely clear with no visible particulates.

  • Store: Use immediately or store in aliquots at -20°C for up to one month.[7]

Protocol 2: Preparation of a 25 mM DMSO Stock Solution & Dilution

This is the most common method, as the high concentration stock allows for minimal solvent carryover into the final assay.

  • Weigh Compound: Accurately weigh out S-(-)-Eticlopride hydrochloride.

  • Calculate & Add Solvent: Calculate the required volume of high-purity DMSO to achieve 25 mM (or your desired concentration). For example, for 5 mg of compound:

    • Volume (L) = (0.005 g / 377.31 g/mol ) / 0.025 mol/L = 0.00053 L = 530 µL.

  • Dissolve: Add 530 µL of DMSO. Vortex until fully dissolved.

  • Store: Aliquot and store at -20°C or -80°C for up to 6 months.[8]

  • Working Dilution: To prepare a working solution, add the stock dropwise to your vigorously vortexing aqueous buffer. This rapid mixing is critical to prevent localized high concentrations that can cause immediate precipitation.

Fig 2. pH-dependent equilibrium of Eticlopride.

References

  • PubChem Compound Summary for CID 11973707, S-(-)-Eticlopride hydrochloride. National Center for Biotechnology Information. [Link]

  • A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride. U.S. National Library of Medicine. [Link]

  • S-(-)-Eticlopride hydrochloride China Product Page. Sigma-Aldrich. [Link]

  • Solubility vs Dissolution in Physiological Bicarbonate Buffer. U.S. National Library of Medicine. [Link]

  • Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs. ACS Publications. [Link]

  • Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs (DOI). ACS Publications. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. The Pharma Innovation Journal. [Link]

  • Eticlopride. Wikipedia. [Link]

Sources

S-(-)-Eticlopride hydrochloride stability in physiological solutions over time

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: S-(-)-Eticlopride Hydrochloride Stability & Handling

Executive Summary

S-(-)-Eticlopride hydrochloride is a high-affinity, selective dopamine D2/D3 receptor antagonist (


 values of ~0.09 nM for D2).[1] Due to its nanomolar potency, even minor degradation or adsorption events can significantly skew experimental data, particularly in quantitative receptor binding assays or long-duration behavioral studies.[1]

The Critical Directive: While the lyophilized powder is stable for years, S-(-)-Eticlopride HCl in physiological solution (pH 7.4) is thermodynamically restless. At physiological pH, the molecule exists largely in a zwitterionic state, which alters its solubility profile compared to its acidic stock form.[1]

This guide provides the definitive protocols to maintain compound integrity from the balance to the biological interface.

Stability & Solubility Data Matrix

The following data aggregates internal stability testing standards and manufacturer specifications (Cayman, Sigma, Tocris).

Table 1: Solubility Limits & Storage Windows
Solvent SystemMax SolubilityStability (Storage Temp)Notes
Water (Milli-Q) ~37 mg/mL (100 mM)1 Month (-20°C)Acidic pH stabilizes the salt form.[1]
DMSO ~25 mg/mL6 Months (-80°C)Recommended for Stock. Avoid freeze-thaw cycles.[1]
Ethanol ~30 mg/mL1 Month (-20°C)Rapid evaporation risk; seal tightly.[1]
Physiological Saline (0.9%) < 10 mg/mL< 24 Hours (4°C) Prepare FRESH. Risk of "salting out" at high conc.[1]
PBS (pH 7.4) < 5 mg/mL< 12 Hours (RT) Zwitterion formation reduces solubility.[1]

Critical Warning: Do not store S-(-)-Eticlopride in physiological buffers (PBS, aCSF, culture media) at -20°C. The freeze-thaw process in high-salt buffers often leads to irreversible precipitation of the free base.[1]

Standardized Preparation Workflow

To ensure reproducibility, follow this "Self-Validating" protocol. This workflow minimizes hydrolysis risks and adsorption losses.[1]

Step-by-Step Protocol
  • Primary Stock Preparation (The "Master" Stock):

    • Dissolve the lyophilized powder in 100% DMSO to a concentration of 10 mM .

    • Why? DMSO prevents hydrolysis and microbial growth.[1]

    • Aliquot into light-protective amber vials (20-50 µL per vial) to avoid freeze-thaw cycles.

    • Store at -80°C .

  • Working Solution (Day of Experiment):

    • Thaw one aliquot of Master Stock.

    • Dilute slowly into your physiological buffer (PBS, Saline, or Media) while vortexing .[1]

    • Target: Final concentration should rarely exceed 100 µM for in vitro work.[1]

    • Validation: Inspect for cloudiness.[1] If the solution is not crystal clear, sonicate for 10 seconds.

  • The "Plastic Trap":

    • Eticlopride is a sticky lipophilic amine.[1] At concentrations < 100 nM, it adheres to polypropylene tubes.[1]

    • Action: Use Low-Retention tips and tubes, or silanized glass for concentrations below 10 nM.[1]

Visual Workflows (Graphviz)

Diagram 1: Preparation & Storage Decision Tree

Eticlopride_Workflow Start Lyophilized S-(-)-Eticlopride HCl Solvent Choose Solvent Start->Solvent DMSO DMSO (Stock) 10-25 mg/mL Solvent->DMSO Preferred Water Water (Stock) >10 mg/mL Solvent->Water Alternative Buffer PBS/Saline (Direct) NOT RECOMMENDED for Stock Solvent->Buffer Avoid Storage_DMSO Store -80°C (6 Months) Aliquot Required DMSO->Storage_DMSO Storage_Water Store -20°C (1 Month) Check pH drift Water->Storage_Water Dilution Dilute to Working Conc. (Physiological Buffer) Storage_DMSO->Dilution Day of Exp Storage_Water->Dilution Usage Use within 6-12 Hours Discard Remainder Dilution->Usage

Caption: Optimal workflow for solubilization and storage to maximize shelf-life and experimental reproducibility.

Troubleshooting Guide (Q&A)

Q1: My solution turned cloudy upon dilution into aCSF (Artificial Cerebrospinal Fluid). Why?

  • The Science: This is likely the "Salting Out" effect.[1] S-(-)-Eticlopride HCl is a salt.[1][2][3] When you introduce it to aCSF (high Na+, K+, Ca2+), the common ion effect can reduce solubility.[1] Furthermore, at pH 7.4, the molecule shifts toward its zwitterionic form, which is less soluble than the cationic form found in water/DMSO.[1]

  • The Fix:

    • Dilute your DMSO stock into water first (intermediate dilution), then add 10x concentrated buffer.[1]

    • Ensure your final DMSO concentration is < 0.1% to avoid vehicle effects, but high enough to keep the drug solubilized during the transition.[1]

Q2: I see a loss of potency in my receptor binding assay (Ki is shifting).

  • The Science: If your drug is old or stored in dilute aqueous solution, two things happen:

    • Adsorption: The drug is sticking to the walls of your serial dilution tubes.[1]

    • Oxidation: Substituted benzamides can oxidize over time if exposed to light and air.[1]

  • The Fix:

    • Prepare fresh dilutions from DMSO stock immediately before the assay.[1]

    • Switch to glass tubes or low-binding plastics for the serial dilution curve.[1]

    • Check if the stock was stored in an amber vial.[1] If not, discard.

Q3: Can I autoclave S-(-)-Eticlopride solutions?

  • Absolute NO.

  • The Science: The amide bond and the substituted aromatic ring are thermally sensitive.[1] Autoclaving (121°C) will hydrolyze the molecule.[1]

  • The Fix: Sterilize by filtration using a 0.22 µm PVDF or PES membrane .[1] Note: Discard the first 0.5 mL of filtrate, as the filter membrane itself can bind the drug.[1]

Mechanism of Instability (Visualized)

Understanding why the drug degrades helps you prevent it.[1]

Diagram 2: Degradation & Loss Pathways

Degradation_Pathways Drug Active Eticlopride (Solution) Hydrolysis Hydrolysis (Amide Bond Cleavage) Drug->Hydrolysis Heat / High pH Oxidation Oxidation (Light/Air Exposure) Drug->Oxidation UV Light / O2 Adsorption Adsorption (Plastic Binding) Drug->Adsorption Low Conc. (<100nM) Precipitation Precipitation (Zwitterion/pH 7.4) Drug->Precipitation Freeze-Thaw in PBS

Caption: Primary pathways leading to loss of effective concentration in experimental settings.

References

  • Cayman Chemical. Eticlopride (hydrochloride) Product Information & Stability Data.[1][2] Item No. 29112.[1][2][4]

  • Sigma-Aldrich. S-(-)-Eticlopride hydrochloride Datasheet.[1][5] Product No. E101.

  • Tocris Bioscience. Eticlopride hydrochloride: Solubility and Stock Solution Preparation.

  • Martelle, J. L., et al. (2008). "A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride."[1] CNS Neuroscience & Therapeutics.[1]

  • Jensen, R. (2015). "Effects of Dopamine D2-Like Receptor Antagonists on Light Responses of Ganglion Cells."[1][6] PLOS ONE. (Demonstrates usage in physiological retinal explants). [1][6]

Sources

Minimizing off-target effects of S-(-)-Eticlopride hydrochloride in vivo.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Off-Target Effects in In Vivo Systems

Status: Operational | Lead Scientist: Dr. A. Vance | Updated: 2026-02-17[1]

Welcome to the Technical Support Hub

You are likely here because your behavioral data is noisy, your animals are immobile, or you are questioning the receptor specificity of your observed phenotype. S-(-)-Eticlopride is a powerful tool, but it is often misused.[1] Unlike "dirty" antipsychotics (e.g., haloperidol), Eticlopride offers high D2/D3 selectivity, but it possesses a steep dose-response curve that punishes imprecision.[1]

This guide is structured to troubleshoot your specific experimental failures.

Module 1: The "Goldilocks" Dosing Protocol

Issue: “My animals are showing gross motor deficits (catalepsy) that mask the cognitive/behavioral readout I’m trying to measure.”

Root Cause: You have exceeded the catalepsy threshold . While S-(-)-Eticlopride is selective for D2/D3 over D1 receptors (


 ratio >10,000), it is not  selective for "cognitive D2 receptors" over "motor D2 receptors."[1] High striatal D2 occupancy (>70-80%) universally results in catalepsy.[1]
The Solution: Titration Logic

You must operate in the window between Receptor Occupancy (RO) required for behavioral efficacy (~50-60%) and the RO that triggers extrapyramidal side effects.

Quantitative Reference Table: Binding Affinities (


) 
Note: The huge gap between D2 and D1 affinity is your safety margin.
Receptor TargetAffinity (

)
Selectivity Note
Dopamine D2 ~0.09 - 0.5 nM Primary Target (High Affinity)
Dopamine D3 ~0.16 - 0.4 nM Co-Target (High Affinity)
Dopamine D1> 10,000 nMNegligible binding (Safe)
5-HT (Serotonin)> 1,000 nMLow risk at physiological doses

-Adrenergic
> 100 nMModerate risk only at high doses

(Data aggregated from Hall et al., 1985; Martelle & Nader, 2008) [1, 2][1]

Troubleshooting Workflow: Dose Optimization

Use this decision tree to correct your dosing regimen.

DosingLogic Start START: Select Starting Dose CheckDose Current Dose > 0.1 mg/kg (s.c./i.p.)? Start->CheckDose HighRisk High Risk: Catalepsy/Sedation CheckDose->HighRisk Yes LowRisk Target Range: 0.01 - 0.05 mg/kg CheckDose->LowRisk No BehaviorCheck Observe Behavior (15-30 min post-inj) HighRisk->BehaviorCheck LowRisk->BehaviorCheck Outcome1 Frozen/Rigid Posture? BehaviorCheck->Outcome1 Outcome2 No Effect on Task? BehaviorCheck->Outcome2 Action1 ACTION: Reduce dose by 50%. Target <0.03 mg/kg. Outcome1->Action1 Action2 ACTION: Check Timing. (See Module 2) Outcome2->Action2

Figure 1: Dose Optimization Logic. Use this flow to distinguish between molecular efficacy and functional toxicity.

Scientist’s Protocol Note: For cognitive tasks (e.g., working memory, reinstatement), the effective dose is often 0.01 – 0.03 mg/kg s.c. At 0.16 mg/kg , significant catalepsy is observed in rodents [3].[1] Do not equate "more drug" with "better blockade."[1]

Module 2: Temporal Dynamics (The "Phantom" Failure)

Issue: “I injected the animal, waited 60 minutes to ensure absorption, and saw absolutely no effect.”

Root Cause: You missed the Pharmacokinetic (PK) window. S-(-)-Eticlopride has a relatively short half-life in rodents compared to other antipsychotics.[1]

  • Half-life (

    
    ):  Approximately 1.0 hour  in rats [4].[1]
    
  • Peak Plasma Levels: ~15–30 minutes post-injection (s.c. or i.p.).[1]

If you wait 60+ minutes to start testing, plasma levels are already declining, and receptor occupancy may drop below the threshold for behavioral modification.

Corrected Experimental Timeline

Timeline T0 T=0 min Injection (s.c.) T15 T=15-20 min Absorption Phase T0->T15 T30 T=20-50 min TESTING WINDOW (Peak Occupancy) T15->T30 T60 T=60+ min Rapid Clearance (Effect Decays) T30->T60

Figure 2: Optimal Testing Window. Testing must align with peak plasma concentration to ensure valid D2 blockade.[1]

Protocol Adjustment:

  • Inject S-(-)-Eticlopride (s.c.[1] preferred for stable release).

  • Wait exactly 20 minutes.

  • Run Assay immediately (Assay duration should ideally be <30 mins).

  • Reference: Studies showing extinction acceleration utilized a 15-minute pretreatment window [4].[1]

Module 3: Specificity & Controls

Issue: “How do I prove the effect is D2-mediated and not an off-target interaction with 5-HT or adrenergic receptors?”

Root Cause: Lack of stereochemical control. S-(-)-Eticlopride is the active enantiomer.[1] The R-(+)-enantiomer is significantly less active (often >100-fold lower affinity).[1]

The Self-Validating Control System

To rigorously prove your effect is "on-target," you cannot simply use Saline as your only control.[1] Saline controls for the injection stress, but not for non-specific molecular binding.

Recommended Control Groups:

  • Vehicle (Saline): Basal behavior.[1]

  • S-(-)-Eticlopride (Active): Expected phenotype.[1][2][3]

  • R-(+)-Eticlopride (Inactive): If this group shows the same effect as the S-(-) group, your effect is off-target (likely non-specific binding or toxicity) [5].[1]

FAQ: What about D3 Receptors?

  • Question: Can I use Eticlopride to distinguish between D2 and D3?

  • Answer: No. Eticlopride binds D2 and D3 with nearly equal high affinity (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     ~0.5 nM vs 0.16 nM) [1, 6].[1][4]
    
    • Solution: If D2 vs. D3 distinction is critical, you must use a highly selective D3 antagonist (e.g., SB-277011-A) alongside Eticlopride to mathematically isolate the D2 contribution, or use knockout models.[1]

Module 4: Physiological Confounders

Issue: “My animals are not freezing, but they stopped performing the task (e.g., lever pressing). Is this anhedonia or motor suppression?”

Root Cause: The "Microcatalepsy" Phenomenon.[5] Even at sub-cataleptic doses (0.02 - 0.05 mg/kg), Eticlopride can induce "microcatalepsy"—brief pauses in motor initiation that look like cognitive disengagement [3].[1]

Diagnostic Test: If you observe a drop in operant responding:

  • Check Latency: Is the animal taking longer to start moving (initiation deficit = D2 motor effect)?

  • Check Consumption: If you place the reward directly in the mouth, do they eat it?

    • Yes: Motor/Motivation deficit (D2 blockade).[1]

    • No: Nausea/Malaise (Off-target toxicity).[1]

References
  • Hall, H., Köhler, C., & Gawell, L. (1985). Some in vitro receptor binding properties of [3H]eticlopride, a novel substituted benzamide, selective for dopamine-D2 receptors in the rat brain.[1] European Journal of Pharmacology.

  • Martelle, J. L., & Nader, M. A. (2008). A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride. CNS Neuroscience & Therapeutics.[1]

  • Fowler, S. C., & Liou, J. R. (1994). Haloperidol, raclopride, and eticlopride induce microcatalepsy during operant performance in rats, but clozapine and SCH 23390 do not.[1] Psychopharmacology.

  • Sutton, G. M., & Beninger, R. J. (1999). The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats.[1] Behavioral Pharmacology.

  • Hogberg, T., et al. (1987). Potential antipsychotic agents.[1] 3. Chemistry and antidopaminergic properties of substituted 6-hydroxy-2-methoxybenzamides. Journal of Medicinal Chemistry.

  • Tang, L., et al. (1994). Pharmacological and functional characterization of D2, D3 and D4 dopamine receptors in fibroblast and dopaminergic cell lines.[1] Journal of Pharmacology and Experimental Therapeutics.

Sources

Technical Support Center: In Vivo Pharmacokinetics & Metabolism Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: How to account for S-(-)-Eticlopride hydrochloride metabolism in vivo

Product: S-(-)-Eticlopride Hydrochloride (Dopamine D2/D3 Antagonist) Application: In Vivo Pharmacokinetics, Receptor Occupancy, and Behavioral Pharmacology Document ID: TS-ETI-PK-001

Introduction

S-(-)-Eticlopride is a high-affinity substituted benzamide antagonist selective for dopamine D2 and D3 receptors. While widely used for its potent receptor blockade, its in vivo utility is frequently complicated by its pharmacokinetic (PK) profile, specifically its relatively short half-life (~1 hour in rodents) and rapid hepatic metabolism.

This guide addresses the technical challenges of accounting for Eticlopride metabolism in animal models. It is designed to help you distinguish between genuine receptor-mediated effects and artifacts caused by metabolic clearance or blood-brain barrier (BBB) transport issues.

Section 1: Experimental Design & Dosing Strategy

Q: My behavioral effects disappear faster than expected. Is this due to metabolism?

A: Likely, yes. S-(-)-Eticlopride has a rapid clearance rate in rodents.

  • Mechanism: The drug undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes (likely CYP2D6/CYP3A4 analogs in rodents), leading to N-dealkylation and hydroxylation.[1]

  • Impact: The plasma half-life (

    
    ) in rats is approximately 1.0 – 1.5 hours . Consequently, a single bolus injection (i.p. or s.c.) will only provide high receptor occupancy for a short window (2–4 hours).
    
  • Solution:

    • Dose Fractionation: Split the total daily dose into injections every 4 hours.

    • Continuous Infusion: For chronic studies, use osmotic minipumps (e.g., Alzet) to maintain steady-state plasma levels (

      
      ).
      
    • PK/PD Modeling: Do not assume linear kinetics at high doses; saturation of metabolic enzymes can lead to non-linear accumulation.

Q: How do I calculate the correct dose to achieve >80% D2 receptor occupancy?

A: You must account for the Free Fraction in Brain (


) , not just total plasma concentration.
Eticlopride is a lipophilic amine (LogP ~2.5) and crosses the BBB, but it is also a substrate for P-glycoprotein (P-gp) efflux transporters, which can limit brain penetration.[2]

Table 1: Estimated Dosing Parameters for Rodents

ParameterValue (Rat)Notes
Plasma Half-life (

)
~1.0 hourRapid clearance requires frequent dosing.
Brain

20–40 minRapid BBB penetration; peak effect occurs quickly.
Effective Dose (

)
0.02 – 0.05 mg/kg (s.c.)For behavioral inhibition (e.g., suppression of lever pressing).
Receptor Affinity (

)
0.16 nM (D2) / 0.50 nM (D3)Extremely potent; nanomolar brain concentrations are sufficient.

Section 2: Sample Collection & Metabolic Quenching

Q: I am seeing high variability in my LC-MS/MS results. How do I stabilize the samples?

A: Eticlopride is chemically stable in acidic solution but biologically unstable in the presence of active enzymes.

  • The Issue: Post-mortem metabolism continues in liver and brain homogenates if enzymes are not quenched immediately.

  • Protocol:

    • Rapid Harvest: Harvest brain tissue within <2 minutes of sacrifice.

    • Cold Ischemia: Immediately snap-freeze tissue in liquid nitrogen or on dry ice.

    • Homogenization: Homogenize tissues in ice-cold acidified methanol (e.g., MeOH + 0.1% Formic Acid). The acidity stabilizes the amine and precipitates enzymes.

    • Avoid PBS: Do not homogenate in neutral PBS without inhibitors, as esterases and oxidases remain active.

Section 3: Analytical Quantification (LC-MS/MS)

Q: How do I distinguish the parent compound from metabolites?

A: You must separate them chromatographically.[2] The primary metabolic pathways (N-dealkylation) produce metabolites with different masses, but hydroxylation (+16 Da) can sometimes co-elute if the gradient is too shallow.

Predicted Metabolic Pathway & Mass Transitions:

  • Parent (Eticlopride): MW ~340.8 (Free Base). Precursor Ion

    
    .
    
  • Metabolite M1 (N-dealkylation): Loss of ethyl group (-28 Da).

    
    .
    
  • Metabolite M2 (O-demethylation): Loss of methyl from methoxy group (-14 Da).

    
    .
    

Recommended LC-MS/MS Parameters:

ParameterSetting
Column C18 Reverse Phase (e.g., Waters XSelect HSS T3), 2.1 x 50mm, 2.5µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 4 minutes
Ionization ESI Positive Mode
Internal Standard Raclopride (structural analog) or Eticlopride-d5

Q: Why is my Brain-to-Plasma ratio lower than literature values?

A: This is often a perfusion artifact.

  • Troubleshooting: If you do not perfuse the animal with saline before brain harvest, the blood remaining in the brain capillaries (which has lower drug concentration due to clearance) will dilute your tissue measurement.

  • Correction: Calculate the Kp,uu (unbound partition coefficient) by performing equilibrium dialysis on the brain homogenate to determine the fraction unbound.

Section 4: Visualizing the Metabolic Workflow

The following diagram illustrates the kinetic fate of S-(-)-Eticlopride and the critical decision points for researchers.

Eticlopride_PK_Workflow Dosing Systemic Dosing (i.p. / s.c.) Plasma Plasma Compartment (Free + Protein Bound) Dosing->Plasma Absorption Liver Hepatic Metabolism (CYP450) Plasma->Liver Clearance (t1/2 ~1h) BBB Blood-Brain Barrier (Passive Diffusion + P-gp Efflux) Plasma->BBB Transport Metabolites Inactive Metabolites (Excreted) Liver->Metabolites N-dealkylation BBB->Plasma Efflux (P-gp) BrainECF Brain ECF (Target Site) BBB->BrainECF Penetration Receptor D2/D3 Receptor Binding BrainECF->Receptor Association (Kon) Receptor->BrainECF Dissociation (Koff)

Figure 1: Pharmacokinetic pathway of S-(-)-Eticlopride showing rapid hepatic clearance and reversible BBB transport.

Section 5: Troubleshooting "Low Efficacy"

Q: I injected the published dose, but I see no D2 blockade effects. Why?

A: This is likely a Timing vs. Metabolism mismatch. Consult the decision tree below to diagnose the failure.

Troubleshooting_Low_Efficacy Start Issue: Low Behavioral Efficacy CheckTime Time post-injection > 90 min? Start->CheckTime Late Drug Metabolized. Increase dosing freq. CheckTime->Late Yes Early Time is < 90 min CheckTime->Early No CheckRoute Route of Admin? Early->CheckRoute IP_SC i.p. / s.c. CheckRoute->IP_SC CheckVehicle Vehicle pH > 7.0? IP_SC->CheckVehicle Precipitation Precipitation Risk. Use Saline pH 5.5-6.5 CheckVehicle->Precipitation Yes OK_Vehicle Vehicle OK CheckVehicle->OK_Vehicle No Dose_Esc Increase Dose (Check for sedation) OK_Vehicle->Dose_Esc

Figure 2: Troubleshooting logic for unexpected lack of efficacy in behavioral trials.

References

  • Norman, A. B., et al. (2011).[3] The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats. Behavioural Pharmacology. Link

  • Martelle, J. L., & Nader, M. A. (2008).[4][5] A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride. CNS Neuroscience & Therapeutics.[5] Link

  • Benoit-Marand, M., et al. (2011). Inhibition of dopamine uptake by D2 antagonists: an in vivo study. Journal of Neurochemistry. Link

  • Cayman Chemical. (2025).[6] Eticlopride (hydrochloride) Product Information & Stability. Link

  • Thermo Fisher Scientific. (2025). LC-MS/MS method for the quantification of drugs in human plasma. Link

Sources

Preventing S-(-)-Eticlopride hydrochloride precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Eticlopride Stability Hub. This guide addresses the physicochemical challenges of maintaining S-(-)-Eticlopride hydrochloride in solution. As a Senior Application Scientist, I have structured this resource to move beyond generic advice, focusing on the thermodynamic and kinetic factors that drive precipitation in this specific D2/D3 receptor antagonist.

Part 1: The Mechanistic "Why" (Root Cause Analysis)

Before troubleshooting, you must understand the forces driving your compound out of solution. S-(-)-Eticlopride is supplied as a hydrochloride salt .[1] Its solubility is governed by three critical factors often overlooked in standard protocols:

  • The pH-Solubility Profile (The Free Base Trap): Eticlopride HCl is highly soluble in water (~100 mM) because the protonated amine interacts favorably with water dipoles. However, if you dilute this stock into a buffer with a pH > 7.4 (or even slightly basic physiological buffers), you risk deprotonating the amine. The resulting free base is hydrophobic and will precipitate immediately.

    • Key Insight: Never dilute the stock directly into a basic buffer without intermediate steps.

  • The Hydration Variable (Stoichiometric Error): Commercial batches of Eticlopride HCl vary in hydration (water content). If you calculate molarity based on the anhydrous molecular weight (377.31 g/mol ) but your batch is a dihydrate, you are effectively weighing less active compound than intended. Conversely, if you use a hydrated MW for an anhydrous batch, you may unknowingly create a supersaturated solution that is thermodynamically unstable.

  • Cryo-Concentration (The "Thaw" Crash): When a stock solution freezes, pure water crystallizes first, forcing the salt into an increasingly concentrated liquid pocket (the freeze-concentrate). This can exceed the saturation limit, causing micro-crystals to nucleate. Upon thawing, these crystals may not re-dissolve without energy input (sonication/heat).

Part 2: Optimized Stock Preparation Protocol

This protocol uses a Self-Validating System to ensure stability.

Data & Solubility Limits
SolventMax Solubility (approx.)[2][3]Stability (at -20°C)Application Note
Water (Milli-Q) ~100 mM (37 mg/mL)1 MonthBest for immediate use; prone to freeze-thaw crashing.
DMSO ~100 mM (37 mg/mL)3-6 MonthsRecommended. Prevents ice crystal formation; better long-term stability.
Ethanol ~25-30 mg/mL1 MonthHigh evaporation risk; check volume before use.
The "Sandwich" Solubilization Method

Objective: Create a 50 mM Stock Solution in DMSO (Preferred).

  • Verify the MW: Check the Certificate of Analysis (CoA) for the specific batch MW. Do not use the generic website MW.

  • The Solvent Bed: Pipette 50% of your calculated DMSO volume into the vial before adding the solid (if weighing out) or add directly to the manufacturer's vial.

    • Why? This prevents the powder from clumping at the bottom (hydrophobic shielding).

  • Vortex Dynamics: Vortex at >2000 RPM for 30 seconds.

    • Visual Check: Hold the vial against a light source. The solution must be essentially clear.

  • Aliquot Immediately: Divide into single-use aliquots (e.g., 50 µL) in amber tubes.

    • Why? Eticlopride is light-sensitive. Repeated freeze-thaw cycles are the #1 cause of precipitation.

  • Flash Freeze: Place aliquots in -80°C or -20°C immediately.

Part 3: Troubleshooting & FAQs

Q1: My stock solution was clear, but after thawing, I see white flakes. Is it ruined?

A: Likely not. This is cryo-precipitation .

  • The Fix:

    • Warm the sealed tube to 37°C in a water bath for 5 minutes.

    • Sonicate for 60 seconds.

    • Vortex vigorously.

  • The Test: If the solution clears, the compound is chemically stable. If a precipitate remains after 37°C warming, it may be degradation (unlikely if stored properly) or contamination.

Q2: Can I dilute the stock directly into ACSF (Artificial Cerebrospinal Fluid)?

A: Proceed with caution. ACSF contains high concentrations of chloride ions (


) and carbonate/bicarbonate buffers.
  • Risk: The Common Ion Effect . Adding extra

    
     (from the salt) into a high-
    
    
    
    buffer reduces the solubility of Eticlopride HCl.
  • Protocol: Dilute your stock 1:1000 or greater. If you need higher concentrations, dilute into water first, then add 10x concentrated buffer to the water-drug mix.

Q3: I calculated the mass for 100 mM, but it won't dissolve completely in water.

A: You likely reached the Kinetic Solubility Limit .

  • While the thermodynamic limit is ~100 mM, achieving this requires perfect mixing and temperature.

  • Solution: Add 10% volume of DMSO. The "co-solvent effect" will solubilize the stubborn crystals without significantly affecting most biological assays (final DMSO < 0.1%).

Part 4: The "Rescue" Decision Tree

Use this workflow to determine if a precipitated stock can be saved or must be discarded.

EticloprideRescue Start Visual Inspection: Precipitate/Cloudiness Detected ThawCheck Was the sample just thawed? Start->ThawCheck WarmSonicate Action: Warm to 37°C (5 min) + Sonicate (1 min) ThawCheck->WarmSonicate Yes SolventCheck Check Solvent Type ThawCheck->SolventCheck No (Fresh Prep) ClearCheck Is solution clear? WarmSonicate->ClearCheck ClearCheck->SolventCheck No Success USE: Compound is Stable ClearCheck->Success Yes WaterRoute Solvent: Water/Saline SolventCheck->WaterRoute DMSORoute Solvent: DMSO/Ethanol SolventCheck->DMSORoute pHCheck Check pH: Is pH > 7.0? WaterRoute->pHCheck Discard DISCARD: Irreversible Degradation or Saturation DMSORoute->Discard Still Cloudy Acidify Action: Add 1N HCl dropwise (Re-protonate) pHCheck->Acidify Yes (Free Base formed) pHCheck->Discard No (Likely Contamination) Acidify->Discard Remains Cloudy Acidify->Success Clears

Figure 1: Decision matrix for troubleshooting precipitation events in Eticlopride HCl stock solutions.

References

  • PubChem. Eticlopride Hydrochloride - Compound Summary. [Link]

Sources

Technical Support Center: S-(-)-Eticlopride Hydrochloride in Behavioral Assays

[1]

Topic: Optimization of S-(-)-Eticlopride hydrochloride dose-response curves for behavioral pharmacology. Audience: Researchers, Application Scientists, and Drug Discovery Leads. Status: Active Guide.

Introduction: The "Gold Standard" D2 Antagonist

S-(-)-Eticlopride is a substituted benzamide with extremely high affinity (


However, its high potency creates a common pitfall: The "Catalepsy Wall." Users frequently overdose animals, masking specific behavioral inhibition (e.g., in operant conditioning or PPI) with gross motor impairment.

This guide addresses the precise titration required to separate specific antagonism from motor toxicity.

Module 1: Dose Optimization & Experimental Design

Q1: What is the starting dose range for locomotor vs. specific cognitive tasks?

Answer: You must treat S-(-)-Eticlopride as a biphasic modulator. The effect depends entirely on whether you are engaging presynaptic autoreceptors or blocking postsynaptic receptors.

Dose-Response Stratification (Rats, s.c. or i.p.)
Dose Range (mg/kg)Target MechanismBehavioral OutcomeApplication
0.005 – 0.02 Presynaptic D2 Autoreceptors Hyper-locomotion / Potentiation. Blocks the negative feedback loop, increasing synaptic dopamine release.Depression models, investigating presynaptic regulation.[1]
0.03 – 0.10 Postsynaptic D2 Blockade Specific Inhibition. Reduces specific behaviors (e.g., lever pressing, drug-seeking) without freezing the animal.Operant conditioning, PPI, Extinction learning.
> 0.15 Global D2 Saturation Sedation / Microcatalepsy. "Pause" in behavior; reduced initiation of movement.Models of antipsychotic-induced EPS (Extrapyramidal Symptoms).[2][3][4][5]
> 0.50 Full Motor Blockade Profound Catalepsy. Animal maintains imposed postures.Avoid unless studying catalepsy specifically.

Critical Note for Mice: Mice generally require higher doses due to faster metabolism. A standard conversion factor is roughly 2-3x the rat dose. Start specific blockade titration in mice at 0.1 – 0.3 mg/kg .

Q2: How do I design a dose-response workflow to avoid wasting animals?

Answer: Do not jump straight to the "standard" 0.1 mg/kg dose found in older papers. Use a Step-Up/Step-Down decision tree.

DoseDecisionStartStart Pilot: 0.03 mg/kg (Rat) / 0.1 mg/kg (Mouse)CheckAssess Locomotor Activity(Open Field / Rotarod)Start->CheckAdminister s.c. (-30 min)Result1No change inbaseline locomotionCheck->Result1Result2Reduced locomotion(>20% drop)Check->Result2Result3Hyper-locomotionCheck->Result3Action1Ideal Range forCognitive/Operant TasksResult1->Action1Action2Dose too high.Reduce by 50%.(Risk of Microcatalepsy)Result2->Action2Action3Presynaptic Effect.Increase dose by 2x.Result3->Action3

Figure 1: Decision logic for selecting the optimal S-(-)-Eticlopride dose. The goal is to find the highest dose that does NOT significantly impair baseline locomotion.

Module 2: Formulation & Stability

Q3: My stock solution precipitated. How do I dissolve it correctly?

Answer: S-(-)-Eticlopride Hydrochloride is a salt and is generally highly soluble in water (>10 mg/mL) and physiological saline. If you see precipitation, check the following:

  • Vehicle: Use 0.9% Saline. Avoid high-phosphate buffers initially if concentration is high.

  • Concentration: For behavioral doses (e.g., 0.03 mg/kg), your injection volume should be 1 mL/kg (rats) or 10 mL/kg (mice). This requires very dilute solutions (e.g., 0.03 mg/mL). Precipitation is rare at these levels.

  • Storage: Stock solutions (e.g., 10 mg/mL in water) are stable at -20°C. Do not freeze-thaw repeatedly. Aliquot into single-use vials.

Q4: What is the optimal injection-to-test interval?

Answer: 30 Minutes (s.c. or i.p.).

  • Pharmacokinetics: Eticlopride crosses the blood-brain barrier rapidly.

  • Peak Effect: Occurs between 30 and 60 minutes.

  • Duration: Effects can last 2–4 hours depending on the dose.

  • Recommendation: Administer 30 minutes prior to the behavioral session. If your session is long (>2 hours), consider a different antagonist with a longer half-life or verify blood levels.

Module 3: Troubleshooting Behavioral Artifacts

Q5: I am seeing "biphasic" results where low doses increase the behavior I want to block. Why?

Answer: You are likely hitting the Presynaptic Autoreceptor Window (see Table in Module 1).

  • Mechanism: Dopamine neurons possess D2 autoreceptors on their terminals. When stimulated (by dopamine), they inhibit further dopamine release (negative feedback).

  • Eticlopride Effect: At very low doses (<0.02 mg/kg), Eticlopride preferentially blocks these autoreceptors before it blocks the postsynaptic receptors.

  • Result: The negative feedback is removed

    
     Dopamine release increases
    
    
    Hyper-locomotion or potentiation of reward.
  • Fix: Increase the dose to >0.03 mg/kg to ensure postsynaptic blockade.

Q6: My animals aren't moving, but they aren't fully cataleptic (Bar Test negative).

Answer: You are observing "Microcatalepsy." This is a subtle motor deficit often missed by gross observation or the bar test. It manifests as:

  • Increased latency to initiate movement.

  • "Pausing" during operant tasks (e.g., staring at the lever).

  • Diagnosis: Analyze the pattern of errors. If the animal fails to respond entirely rather than making incorrect choices, it is a motor/motivational deficit, not a cognitive one.

  • Fix: Lower the dose. If you cannot lower the dose without losing the effect, your behavioral phenotype may be inseparable from D2 motor function.

Module 4: Mechanistic Visualization

Understanding the pathway helps explain why Eticlopride is so potent. It acts on the

D2Pathwaycluster_synapseDopaminergic Synapsecluster_intracellularIntracellular SignalingDADopamine (Ligand)D2RD2 Receptor(Gi/o Coupled)DA->D2RActivatesEticS-(-)-Eticlopride(Antagonist)Etic->D2RBLOCKS(High Affinity)NoteBlockade prevents Gi inhibitionResult: Maintenance of cAMP/Excitability(OR blockade of DA-induced effects)Etic->NoteACAdenylyl CyclaseD2R->ACInhibits (Gi)cAMPcAMP LevelsAC->cAMPReducesPKAPKA ActivitycAMP->PKAReducesExcitabilityNeuronal Excitability(Locomotion/Reward)PKA->ExcitabilityModulates

Figure 2: Mechanism of Action. S-(-)-Eticlopride competes with Dopamine for the D2 receptor.[6] By preventing the Gi-mediated inhibition of Adenylyl Cyclase, it modulates downstream excitability.

References

  • Martelle, J. L., & Nader, M. A. (2008). A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride.[3] CNS Neuroscience & Therapeutics, 14(3), 248–262.[3]

  • Ferrari, F., & Giuliani, D. (1994). The selective D2 dopamine receptor antagonist eticlopride counteracts the ejaculatio praecox induced by the selective D2 dopamine agonist SND 919 in the rat.[7] Life Sciences, 55(14), 1155–1162.[7]

  • Koerber, J., et al. (2013). The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats. Behavioural Pharmacology, 24(8).

  • Sigma-Aldrich Technical Data. Product Information: S-(-)-Eticlopride hydrochloride.

Addressing variability in S-(-)-Eticlopride hydrochloride experimental results

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Variability in Experimental Results

Introduction: The Hidden Variables in D2/D3 Antagonism

You are likely here because your


 values are drifting, your behavioral data is inconsistent, or your specific binding signal is being swallowed by noise. S-(-)-Eticlopride is a gold-standard dopamine D2/D3 antagonist, prized for its picomolar affinity (

nM). However, its high lipophilicity and stereospecificity make it unforgiving of procedural deviations.

This guide moves beyond the datasheet to address the causality of variability . We break down the technical pitfalls across the experimental lifecycle—from the chemistry of your stock solution to the physiology of your animal model.

Phase 1: Reagent Integrity & Solubilization

The Core Issue: Variability often begins before the experiment starts. Users frequently overlook the critical difference between the racemate and the active S-(-) enantiomer, or induce precipitation through improper solvent choices.

Critical Check: Stereochemistry
  • The Trap: "Eticlopride" is sold as both a racemate and the pure S-(-) enantiomer.

  • The Science: The S-(-) form carries virtually all the dopaminergic antagonistic activity. The R-(+) enantiomer is significantly less potent.

  • Impact: Using a racemate (often cheaper) effectively dilutes your active concentration by 50%, shifting your

    
     curves rightward and introducing variability between batches if the enantiomeric excess (ee%) varies.
    
  • Action: Verify your vial explicitly states S-(-)-Eticlopride .

Solubility & Stock Preparation Protocol

S-(-)-Eticlopride HCl is a salt, but the parent molecule is lipophilic. Direct dissolution in high-salt buffers (like PBS) can sometimes lead to "crashing out" at high concentrations or adsorption to plastic tips.

Table 1: Solubility & Storage Matrix

Solvent SystemMax SolubilityStabilityRecommended Use
DMSO ~25 mg/mLHigh (Months at -20°C)Preferred Stock. Best for long-term storage.[1]
Water (MilliQ) >10 mg/mLModerate (Weeks at 4°C)Good for immediate in vitro dilutions.
Ethanol ~30 mg/mLModerateAvoid for in vivo (toxicity issues) unless evaporated.
PBS/Saline <5 mg/mLLow (Precipitation risk)Working solution only. Do not use for stock.
Workflow: Robust Stock Preparation

StockPrep Start Solid S-(-)-Eticlopride (Store Desiccated) Solvent Dissolve in 100% DMSO (Target: 10-25 mM) Start->Solvent Weigh Aliquot Aliquot into Amber Tubes (Avoid Freeze-Thaw) Solvent->Aliquot Vortex Dilution Dilute into Aqueous Buffer (Keep DMSO < 0.1%) Aliquot->Dilution For Assay PrecipCheck Check for Precipitate (Vortex/Sonicate) Dilution->PrecipCheck Quality Control

Figure 1: Decision workflow for generating stable stock solutions. Note the critical check for precipitation upon aqueous dilution.

Phase 2: In Vitro Binding Assays (Radioligand/Competition)

The Core Issue: High Non-Specific Binding (NSB) and filter depletion. Eticlopride is "sticky." In filtration assays, it binds avidly to glass fiber filters, depleting the free ligand concentration and artificially inflating


 values.
Troubleshooting Guide: Binding Anomalies

Q: Why is my Non-Specific Binding (NSB) >40% of Total Binding?

  • Cause: The lipophilic benzamide structure adheres to untreated glass fiber filters (GF/B or GF/C).

  • The Fix (The PEI Rule): You must presoak filters in 0.1% - 0.3% Polyethyleneimine (PEI) for at least 1-2 hours before harvesting. PEI neutralizes the negative charge of the glass fibers, repelling the positively charged Eticlopride cation.

  • Protocol Refinement:

    • Soak GF/B filters in 0.3% PEI.

    • Use a harvester with a rapid wash cycle (<10 seconds) to prevent dissociation (Eticlopride has a fast off-rate compared to spiperone).

    • Use cold wash buffer (

      
      ).
      

Q: My


 is varying between 0.1 nM and 0.5 nM across experiments. 
  • Cause: Ligand Depletion. Because the affinity is so high (

    
     nM), the receptor concentration (
    
    
    
    ) might exceed the radioligand concentration. This violates the assumptions of the Michaelis-Menten equations used in standard non-linear regression.
  • The Fix: Ensure that the amount of bound radioligand is

    
     of the total added radioligand. If you are depleting the free ligand, you must use "Ligand Depletion" models in your analysis software (e.g., Prism) rather than standard one-site binding equations.
    

Phase 3: In Vivo & Behavioral Studies

The Core Issue: Timing and Dosing Windows. Researchers often assume Eticlopride behaves exactly like Haloperidol. It does not. It has a distinct pharmacokinetic profile and wash-out period.

Mechanism of Action Pathway

MOA cluster_effect Net Effect of Eticlopride Eticlopride S-(-)-Eticlopride D2R Dopamine D2 Receptor (Gi/o coupled) Eticlopride->D2R Antagonizes (Blocks) AC Adenylyl Cyclase D2R->AC Normally Inhibits cAMP cAMP Production AC->cAMP Catalyzes PKA PKA Signaling cAMP->PKA Activates Behavior Inhibition of Locomotion/ Reinforcement PKA->Behavior Modulates

Figure 2: Signal Transduction Blockade.[2] Eticlopride prevents the Gi/o-mediated inhibition of Adenylyl Cyclase, effectively disinhibiting the cAMP pathway in D2-expressing neurons.

FAQ: In Vivo Variability

Q: I injected 0.03 mg/kg SC, but saw no effect on operant responding.

  • Analysis:

    • Timing: Eticlopride crosses the Blood-Brain Barrier (BBB) rapidly. Peak occupancy occurs within 15-30 minutes . If you wait 60 minutes to test, occupancy may have dropped below the threshold for behavioral modification.

    • Competition: In high-dopamine states (e.g., cocaine-induced reinstatement), endogenous dopamine competes with Eticlopride. You may need to shift the dose response curve to the right (up to 0.1 mg/kg) to see effects in high-DA environments.

Q: The animals show delayed reacquisition of food seeking days after the experiment.

  • The Science: Eticlopride has been shown to accelerate extinction and delay reacquisition, suggesting it may induce transient plasticity or "devaluation" of the reinforcer that outlasts the drug's plasma half-life [1].

  • Recommendation: Do not reuse animals for "baseline" measurements immediately after an Eticlopride curve. Allow a washout period of at least 7 days.

Summary Checklist for Consistency

  • Source: Confirm S-(-) enantiomer, not racemate.

  • Prep: Dissolve in DMSO first, then dilute. Avoid freezing aqueous working solutions.

  • Assay: PEI-coat your filters for radioligand binding.

  • Analysis: Check for ligand depletion if

    
     is in the picomolar range.
    
  • In Vivo: Test within 15-30 mins of injection; account for competitive displacement by high endogenous dopamine.

References

  • National Institutes of Health (NIH). The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats. Available at: [Link]

  • Nicoya Lifesciences. 4 Ways to Reduce Non-Specific Binding in SPR and Binding Experiments. (General reference for PEI/NSB mechanisms). Available at: [Link]

Sources

Best practices for handling and storing S-(-)-Eticlopride hydrochloride powder

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ETI-HCl-001 Status: Open Assigned Specialist: Senior Application Scientist, Neuropharmacology Division

Overview

You have reached the technical support hub for S-(-)-Eticlopride hydrochloride (CAS: 97612-24-3).[1][2] This guide addresses the critical stability, solubility, and application parameters required to maintain the integrity of this potent, selective dopamine


 receptor antagonist.

Compound Profile:

  • Molecular Weight: 377.31 g/mol [3][4]

  • Physical State: Off-white crystalline solid

  • Key Characteristic: Highly hygroscopic and light-sensitive

  • Primary Utility: Investigation of dopaminergic signaling (Gi/o-coupled pathways) and antipsychotic mechanisms.

Module 1: Storage & Stability (The "Preservation" Phase)

User Query: "I received the shipment at ambient temperature, but the datasheet says store at -20°C. Is the product degraded?"

Scientist Response: The product is stable at ambient temperature for the duration of shipping (up to 2 weeks). However, upon receipt, long-term storage protocols must be immediately enacted to prevent hydrolytic degradation.

Critical Protocol: The "Warm-to-Open" Rule

Because S-(-)-Eticlopride HCl is a hydrochloride salt, it is inherently hygroscopic . If you open a cold vial in a humid lab, atmospheric moisture will condense on the powder, turning it into a sticky gum and altering the stoichiometry (affecting your molar calculations).

Visual Workflow: Handling Hygroscopic Salts

StorageWorkflow Start Shipment Received LongTerm Long-Term Storage (-20°C) Start->LongTerm Immediate Retrieval Remove from Freezer LongTerm->Retrieval Experiment Day Equilibration Equilibrate to Room Temp (Wait 30-60 mins) Retrieval->Equilibration CRITICAL STEP Weighing Weigh Quickly (Low Humidity) Equilibration->Weighing Safe to Open Desiccator Store in Desiccator (Protect from Light) Desiccator->LongTerm Return Weighing->Desiccator Reseal Immediately

Figure 1: Correct handling workflow to prevent moisture uptake and hydrolysis.

FAQs: Storage
  • Q: Can I store the powder at 4°C?

    • A: For short periods (<1 month), 4°C is acceptable if desiccated. For long-term stability (>1 year), -20°C is mandatory to prevent slow chemical degradation [1].

  • Q: How do I protect it from light?

    • A: Substituted benzamides can degrade under UV/visible light. Wrap the vial in aluminum foil or store inside a secondary opaque box within the freezer.

Module 2: Solubilization & Handling (The "Preparation" Phase)

User Query: "I'm trying to make a 100 mM stock in PBS, but it's precipitating. What's wrong?"

Scientist Response: You have exceeded the aqueous solubility limit. While Eticlopride HCl is water-soluble, high-concentration stocks require organic co-solvents or specific pH conditions.

Solubility Data Table
SolventMax SolubilitySuitabilityNotes
Water ~50 - 100 mM (approx. 37 mg/mL)High May require gentle warming or sonication at limits [2].
DMSO ~100 mM (approx. 37 mg/mL)Excellent Best for freezing stock aliquots. Hygroscopic; use fresh DMSO.[5]
Ethanol ~25 - 30 mMModerate Lower solubility than DMSO/Water.
0.1 M HCl ~18 mM (7 mg/mL)Low Not recommended for biological buffering.
Protocol: Preparing a 10 mM Stock Solution
  • Calculate: For 10 mg of powder (MW 377.31), you need ~2.65 mL of solvent.

  • Solvent Choice: Use DMSO for the master stock.[1] It prevents bacterial growth and minimizes hydrolysis compared to water.

  • Dissolution: Add solvent to the powder. Vortex for 30 seconds. If particles persist, sonicate for 5 minutes at room temperature.

  • Aliquot: Do not freeze-thaw the bulk stock. Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C.

  • Dilution: Dilute at least 1:1000 into aqueous buffer (e.g., ACSF or PBS) on the day of the experiment to keep DMSO <0.1%.

Module 3: Experimental Application (The "Action" Phase)

User Query: "How do I verify that Eticlopride is actually blocking the D2 receptor in my assay?"

Scientist Response: S-(-)-Eticlopride is an inverse agonist/antagonist at


 and 

receptors. To validate activity, you must observe the reversal of dopamine-mediated inhibition of Adenylyl Cyclase (AC).

Mechanism of Action:


 receptors are 

-coupled. Activation (by Dopamine) inhibits cAMP production. Eticlopride blocks this, effectively "disinhibiting" the system or reversing the effect of an agonist like Quinpirole.

Visual Pathway: D2 Receptor Antagonism

D2Pathway Eticlopride S-(-)-Eticlopride (Antagonist) D2R Dopamine D2 Receptor (Gi/o Coupled) Eticlopride->D2R BLOCKS (Ki ~0.1 nM) Dopamine Dopamine/Quinpirole (Agonist) Dopamine->D2R Activates G_protein Gi/o Protein (Activated) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes

Figure 2: Eticlopride prevents the Gi/o-mediated inhibition of Adenylyl Cyclase, thereby stabilizing cAMP levels in the presence of agonists.

Troubleshooting Experimental Results
  • Issue: No effect seen in Calcium Flux assay.

    • Root Cause:

      
       receptors primarily couple to cAMP, not 
      
      
      
      . While some
      
      
      subunits modulate calcium channels, a cAMP-based assay (e.g., GloSensor or ELISA) is the gold standard for
      
      
      validation [3].
  • Issue: Loss of selectivity.

    • Root Cause: High concentrations (>10 µM) may lose selectivity for

      
       and begin affecting 
      
      
      
      -adrenergic or
      
      
      receptors. Maintain working concentrations near
      
      
      (approx 10-50 nM) for high specificity [4].
References
  • Sigma-Aldrich. Product Information: S-(-)-Eticlopride hydrochloride.Link

  • Tocris Bioscience. Eticlopride hydrochloride Solubility Data.Link

  • Martelle, J. L., et al. (2008). "A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride."[5] CNS Neuroscience & Therapeutics. Link

  • Hello Bio. Eticlopride hydrochloride: Biological Description & Handling.Link

Sources

Validation & Comparative

Benchmarking D2 Antagonism: S-(-)-Eticlopride vs. Haloperidol In Vivo Potency Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

S-(-)-Eticlopride hydrochloride (a substituted benzamide) and Haloperidol (a butyrophenone) are both high-affinity dopamine D2 receptor antagonists. However, their utility in research differs fundamentally based on selectivity profiles.

  • Haloperidol is the clinical benchmark . It defines "typical" antipsychotic activity but possesses a "dirty" pharmacological profile (binding

    
    -adrenergic and 
    
    
    
    receptors), which confounds pure D2 mechanistic studies.
  • S-(-)-Eticlopride is the mechanistic probe . It exhibits superior D2/D3 selectivity and higher in vitro affinity (

    
     nM) compared to haloperidol (
    
    
    
    nM).[1] In vivo, Eticlopride is generally 2-5x more potent on a mg/kg basis in inducing D2-specific behaviors (e.g., catalepsy) without the sedative confounds of adrenergic blockade.
Mechanistic Profile: The "Why" Behind the Potency

To understand in vivo performance, we must first quantify the receptor interaction. The potency difference stems from the tightness of binding (


) and the "sink" effect of off-target receptors.
Table 1: In Vitro Binding Affinity & Selectivity Profile
FeatureS-(-)-Eticlopride HClHaloperidol
Chemical Class Substituted BenzamideButyrophenone
D2 Receptor

0.1 – 0.2 nM (Very High)~1.0 – 1.2 nM (High)
D1 Receptor Affinity Negligible (

nM)
Low (

nM)
Selectivity Profile Highly Selective (D2/D3 >>>> D1/Others)Moderate (D2 >

, 5-HT,

)
Blood-Brain Barrier Good permeability; rapid uptakeGood permeability; high lipophilicity
Primary Research Use Radioligand (PET), Specific D2 ProbeClinical Standard, General Antipsychotic Model

Scientist's Note: Because Eticlopride lacks significant affinity for


-adrenergic receptors, it does not cause the sedation/hypotension often seen with Haloperidol. If your behavioral readout (e.g., locomotor suppression) is compromised by general sedation, Eticlopride is the superior tool .
Pharmacodynamic Pathway (Graphviz)

The following diagram illustrates the competitive antagonism at the postsynaptic D2 receptor. Note that while both drugs block the Gi/o pathway, Haloperidol triggers collateral "noise" via other receptors.

D2_Pathway Dopamine Endogenous Dopamine D2_Receptor D2 Receptor (Striatal MSN) Dopamine->D2_Receptor Activates Eticlopride S-(-)-Eticlopride (High Selectivity) Eticlopride->D2_Receptor Potent Blockade (Ki ~0.1 nM) Outcome_1 Locomotor Suppression (Pure D2 Effect) Eticlopride->Outcome_1 Induces Haloperidol Haloperidol (Moderate Selectivity) Haloperidol->D2_Receptor Blockade (Ki ~1.0 nM) Off_Target Off-Target Receptors (Alpha-1, Sigma, 5-HT) Haloperidol->Off_Target Collateral Binding Haloperidol->Outcome_1 Induces Gi_Protein Gi/o Protein Coupling D2_Receptor->Gi_Protein Inhibits (Agonist) Outcome_2 Sedation / Hypotension (Confounding Variable) Off_Target->Outcome_2 Induces AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP Production AC->cAMP Reduces

Caption: Comparative mechanism of action. Eticlopride provides "clean" D2 blockade, whereas Haloperidol introduces off-target variables.

In Vivo Potency Comparison

In behavioral assays, potency is often measured by the


 (Effective Dose for 50% effect). Since the molecular weights are similar (~378  g/mol  vs ~375  g/mol ), mg/kg comparisons are roughly equivalent to molar comparisons.
Key Assay: Catalepsy (The Bar Test)

Catalepsy is the hallmark of striatal D2 blockade (Extrapyramidal Side Effect model).

ParameterS-(-)-EticloprideHaloperidolInterpretation
Route s.c. or i.p.s.c. or i.p.[2]
Onset (

)
20 - 30 min30 - 45 minEticlopride has slightly faster kinetics.

(Catalepsy)
0.01 – 0.05 mg/kg 0.10 – 0.20 mg/kg Eticlopride is ~4-10x more potent.
Receptor Occupancy High occupancy at low dosesRequires higher dose for same occupancyEticlopride saturates D2 receptors faster.
Duration Moderate (2-4 hours)Long (>6 hours)Haloperidol has a longer "washout" phase.

Data Synthesis: Research consistently demonstrates that S-(-)-Eticlopride requires significantly lower systemic doses to achieve the same degree of catalepsy as Haloperidol. For example, in "microcatalepsy" operant tasks, Eticlopride effects are detectable at doses as low as 0.01 mg/kg, whereas Haloperidol often requires >0.05 mg/kg for statistical significance.

Experimental Protocol: Comparative Catalepsy Assay

Self-Validating System: This protocol includes a "latency to move" metric that validates the drug's activity against a vehicle control.

Materials
  • Subjects: Adult Male Sprague-Dawley Rats (250-300g).

  • Compounds:

    • S-(-)-Eticlopride HCl (dissolved in 0.9% saline).

    • Haloperidol (dissolved in minimal acetic acid/saline or commercially available lactate formulation).

  • Apparatus: Horizontal bar (0.9 cm diameter) elevated 10 cm above the platform.

Workflow Diagram (Graphviz)

Workflow Step1 Habituation (2 Days) Step2 Baseline Test (T = -30 min) Step1->Step2 Step3 Drug Administration (s.c. or i.p.) Step2->Step3 Step4 Testing Intervals (15, 30, 60, 120 min) Step3->Step4 Step5 Data Analysis (Descent Latency) Step4->Step5

Caption: Standardized workflow for assessing catalepsy potency.

Step-by-Step Procedure
  • Preparation: Calculate doses based on free base weight.

    • Eticlopride Group:[1][3][4][5] 0.01, 0.03, 0.1 mg/kg.

    • Haloperidol Group: 0.05, 0.1, 0.5 mg/kg.

    • Vehicle Group: Saline (1 ml/kg).

  • Dosing: Administer compounds via subcutaneous (s.c.) injection to ensure stable absorption.

  • The Bar Test (Testing at T+30 min):

    • Gently place the rat's forepaws on the horizontal bar.

    • Start Timer.

    • Stop Timer when the rat removes both paws from the bar or climbs onto the bar.

    • Cut-off: 180 seconds (to prevent fatigue).

  • Scoring:

    • < 10s: Normal.

    • > 30s: Moderate Catalepsy.

    • > 60s: Profound Catalepsy.

  • Analysis: Plot Dose (Log scale) vs. Latency (Seconds). Calculate

    
     using non-linear regression (sigmoidal dose-response).
    
Critical Analysis for Drug Development

When selecting between these two for your study, apply this logic:

  • Choose S-(-)-Eticlopride if:

    • You are performing PET imaging (it is the gold standard radioligand).

    • You need to attribute a behavioral phenotype strictly to D2/D3 blockade without adrenergic interference.

    • You require a compound with high water solubility (HCl salt).

  • Choose Haloperidol if:

    • You are creating a translational model of antipsychotic-induced EPS (Parkinsonism).

    • You need to compare a novel compound against a clinically approved "Standard of Care."

    • Cost is a primary constraint (Haloperidol is significantly cheaper).

References
  • NIMH Psychoactive Drug Screening Program (PDSP). Ki Database: Affinity values for Eticlopride and Haloperidol. [Link]

  • Kapur, S., et al. (2000). Dopamine D2 receptor blockade by haloperidol.[6][7][8] 3H-raclopride reveals much higher occupancy than EEDQ.[7][8] Neuropsychopharmacology.[1][7][8] [Link]

  • Martelle, J.L., & Nader, M.A. (2008). A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride.[3] CNS Neuroscience & Therapeutics. [Link]

  • Wadenberg, M.L., et al. (2000). Dopamine D2 receptor occupancy predicts catalepsy and the suppression of conditioned avoidance response behavior in rats. Psychopharmacology.[1][2][3][4][6][8][9][10] [Link]

  • Zhang, Y., & Neumeyer, J.L. (2000). Syntheses and affinities of enantiomers of eticlopride and its analogues for dopamine D2 receptor. Journal of Medicinal Chemistry. [Link]

Sources

Technical Guide: Cross-Reactivity & Selectivity Profile of S-(-)-Eticlopride Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

S-(-)-Eticlopride hydrochloride is a substituted benzamide and a high-affinity, selective antagonist for dopamine


-like receptors (

,

).[1] Unlike typical antipsychotics (e.g., haloperidol) or other research ligands (e.g., spiperone), Eticlopride exhibits a distinct "clean" pharmacological profile characterized by nanomolar to sub-nanomolar affinity for

/

receptors with negligible cross-reactivity at

-like receptors and minimal interaction with serotonergic or adrenergic targets.

This guide provides a rigorous comparative analysis of Eticlopride’s binding profile, supported by quantitative


 data and validated experimental protocols, serving as a definitive resource for experimental design in neuropharmacology.

Molecular Mechanism & Signaling Blockade

Eticlopride functions as an orthosteric antagonist . It competes directly with endogenous dopamine for the binding pocket within the transmembrane domain of the G-protein coupled receptor (GPCR).

Mechanism of Action[2][3][4][5]
  • Target:

    
     and 
    
    
    
    receptors (Gi/o-coupled).[2]
  • Primary Effect: Prevention of

    
     protein activation.
    
  • Downstream Consequence: By blocking the receptor, Eticlopride prevents the dopamine-induced inhibition of adenylyl cyclase, thereby maintaining intracellular cAMP levels that would otherwise be suppressed by dopamine.

Visualization: Receptor Antagonism Pathway

The following diagram illustrates the specific node of intervention for Eticlopride within the dopaminergic signaling cascade.

G cluster_effect Physiological Effect of Eticlopride Dopamine Endogenous Dopamine D2R D2/D3 Receptor (Gi/o-Coupled) Dopamine->D2R Agonist Binding Eticlopride S-(-)-Eticlopride (Antagonist) Eticlopride->D2R Competitive Blockade Gi Gi/o Protein (Activation) D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes PKA PKA Signaling cAMP->PKA Activates

Figure 1: Eticlopride competitively blocks Gi-mediated inhibition of Adenylyl Cyclase.

Comparative Binding Affinity Analysis

The utility of Eticlopride lies in its high selectivity ratio between


-like and 

-like receptors, and its relative lack of affinity for serotonergic sites compared to alternatives like Spiperone.
Table 1: Comparative Values (nM) of Common Dopamine Antagonists

Data represents mean inhibition constants (


) derived from radioligand binding assays (e.g., displacement of 

-Spiperone or

-Raclopride).
Receptor TargetS-(-)-Eticlopride Raclopride Haloperidol Spiperone Sulpiride

(High Affinity)
0.09 – 0.5 nM 1.0 – 3.0 nM1.2 nM0.06 nM~18 nM

0.13 – 0.46 nM 3.5 nM~2.0 nM0.6 nM~15 nM

> 100 nM > 2,000 nM2 – 5 nM0.08 nM> 1,000 nM

/

> 10,000 nM > 18,000 nM~55 nM> 500 nM> 10,000 nM
5-

> 1,000 nM > 5,000 nM~50 nM0.5 nM > 1,000 nM

-Adrenergic
~110 nM > 1,000 nM~6 nM~10 nM> 1,000 nM
Analysis of Selectivity Profiles
  • 
     vs. 
    
    
    
    Selectivity:
    Eticlopride is non-selective between
    
    
    and
    
    
    receptors. While it binds both with sub-nanomolar affinity, it cannot distinguish between these two subtypes in tissue homogenates. Researchers requiring strict
    
    
    selectivity should consider alternatives like SB-277011-A .
  • The "Clean" Profile Advantage:

    • Vs. Spiperone: Spiperone has equal or higher affinity for 5-

      
       receptors (
      
      
      
      ~0.5 nM) than for dopamine receptors. Eticlopride avoids this serotonergic interference, making it superior for studies where 5-HT confounding must be eliminated.
    • Vs. Haloperidol: Haloperidol shows significant binding to

      
      -adrenergic and Sigma receptors. Eticlopride’s 
      
      
      
      affinity is roughly 100-fold lower than its
      
      
      affinity, providing a wider therapeutic window for specific dopaminergic manipulation.

Validated Experimental Protocol: Radioligand Binding Assay

To verify the cross-reactivity or affinity of Eticlopride in your specific cell line or tissue preparation, use the following self-validating competitive binding protocol.

Methodological Principles
  • Radioligand:

    
    -Methylspiperone (0.2–0.5 nM) or 
    
    
    
    -Raclopride (1–2 nM).
  • Non-Specific Binding (NSB) Determinant: (+)-Butaclamol (1

    
    M) or Saturated Haloperidol (10 
    
    
    
    M).
  • Validation Check: The Hill slope of the displacement curve should be approximately -1.0 for a single-site competitive interaction.

Workflow Visualization

The following DOT diagram outlines the critical steps for a reproducible binding assay.

Protocol Prep Membrane Preparation (HEK293-D2 or Striatal Tissue) Incubation Incubation (60 min @ 25°C) Prep->Incubation Filtration Rapid Filtration (GF/B Filters + PEI) Incubation->Filtration Components Reaction Mix: 1. Membranes 2. [3H]-Ligand 3. Eticlopride (10^-12 to 10^-5 M) Components->Incubation Wash Ice-Cold Buffer Wash (3x 4mL Tris-HCl) Filtration->Wash Count Scintillation Counting (LSC) Wash->Count Analysis Data Analysis (Non-linear Regression) Count->Analysis

Figure 2: Standardized Radioligand Competition Assay Workflow.

Step-by-Step Protocol
  • Membrane Preparation:

    • Homogenize tissue (rat striatum) or cells (CHO-

      
      ) in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
      
    • Centrifuge at 40,000 x g for 10 min. Resuspend pellet.[3] Repeat wash to remove endogenous dopamine.

  • Incubation Setup:

    • Total Binding: Membrane +

      
      -Ligand + Vehicle.
      
    • Non-Specific Binding (NSB): Membrane +

      
      -Ligand + 1 
      
      
      
      M (+)-Butaclamol.
    • Experimental: Membrane +

      
      -Ligand + Eticlopride (concentration range 
      
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C (room temperature).

  • Termination:

    • Rapidly filter through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce filter binding.

    • Wash 3x with 4 mL ice-cold buffer.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM).

  • Calculation:

    • Calculate Specific Binding = Total Binding - NSB.[3]

    • Fit data to a one-site competition model to determine

      
      .
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).

References

  • Martelle, J. L., & Nader, M. A. (2008). A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride. Neuroscience & Biobehavioral Reviews.

  • Seeman, P., & Van Tol, H. H. (1994). Dopamine receptor pharmacology.[4] Trends in Pharmacological Sciences.

  • Hall, H., et al. (1985). Some in vitro receptor binding properties of [3H]eticlopride, a novel substituted benzamide, selective for dopamine-D2 receptors in the rat brain.[1] European Journal of Pharmacology.

  • Tang, L., et al. (1994). Pharmacological and functional characterization of D2, D3 and D4 dopamine receptors in fibroblast and dopaminergic cell lines. Journal of Pharmacology and Experimental Therapeutics.

  • Levant, B., & McCarson, K. E. (2001). D(3) dopamine receptors in rat spinal cord: implications for sensory and motor function. Neuroscience Letters.

Sources

Comparative Guide: S-(-)-Eticlopride vs. Spiperone in D2-Like Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: S-(-)-Eticlopride Hydrochloride vs. Spiperone in Receptor Binding Assays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In dopaminergic research, the choice between S-(-)-Eticlopride hydrochloride (a substituted benzamide) and Spiperone (a butyrophenone) determines the specificity and interpretation of receptor binding data. While both are potent high-affinity antagonists for dopamine D2-like receptors (D2, D3, D4), they diverge fundamentally in selectivity profiles and ion sensitivity .

  • Choose S-(-)-Eticlopride when you require high selectivity for D2/D3 receptors with minimal serotonergic cross-reactivity, or when studying receptor availability in regions rich in 5-HT2A receptors (e.g., cortex).

  • Choose Spiperone for historical continuity, maximum affinity (

    
     nM), or when utilizing specific masking protocols to isolate D2 receptors in striatal tissue.
    
Mechanistic Profile & Selectivity Analysis

To design a robust assay, one must understand the pharmacophore differences that dictate off-target binding.

1.1 The Selectivity "Liability"

Spiperone is historically termed a "dirty" ligand due to its promiscuous high affinity for 5-HT2A serotonin receptors and


-adrenergic receptors. In the frontal cortex, up to 80% of 

H-Spiperone binding can be serotonergic rather than dopaminergic.

S-(-)-Eticlopride , conversely, retains high affinity for D2/D3 receptors but exhibits negligible affinity for 5-HT2A receptors (


 nM), making it a superior choice for extrastriatal imaging or assays where masking agents are undesirable.

Table 1: Comparative Affinity Profile (


 values in nM) 
Receptor TargetS-(-)-Eticlopride (Benzamide)Spiperone (Butyrophenone)Implication
Dopamine D2 0.09 – 0.500.06 – 0.15Both are sub-nanomolar; Spiperone is slightly more potent.[1]
Dopamine D3 ~0.16~0.30Both bind D2/D3 with little discrimination.
Serotonin 5-HT2A 830 (Low Affinity) ~1.0 (High Affinity) CRITICAL: Spiperone requires masking (e.g., Ketanserin).

-Adrenergic
~112High AffinitySpiperone binds significantly; Eticlopride binds weakly.
Sodium Sensitivity Na+ Dependent Na+ Insensitive Eticlopride requires Na+ ions for optimal conformation binding.
1.2 The Sodium Shift (The "Expert" Insight)

A frequently overlooked variable is the Sodium Shift . Substituted benzamides like Eticlopride bind preferentially to D2 receptors in the presence of sodium ions (


), which stabilize a specific receptor conformation. Spiperone binding is largely independent of 

concentration.[2]
  • Protocol Impact: If using Eticlopride, your assay buffer must contain NaCl (typically 120 mM) to maximize specific binding (

    
    ). Omitting sodium can artificially lower the observed affinity of Eticlopride.
    
Decision Logic: Selecting the Right Ligand

The following decision matrix illustrates the logical flow for selecting the appropriate radioligand based on tissue type and experimental goals.

LigandSelection Start Select Radioligand for D2/D3 Assay TissueType What is the Tissue Source? Start->TissueType Striatum Striatum (High D2, Low 5-HT) TissueType->Striatum Cortex Cortex/Limbic (Mixed D2 / High 5-HT) TissueType->Cortex Decision1 Use Spiperone or Eticlopride Striatum->Decision1 Low interference risk Decision2 Use Eticlopride Cortex->Decision2 Best Specificity Decision3 Use Spiperone + Ketanserin Cortex->Decision3 If Eticlopride unavailable Constraint1 Requirement: Na+ Free Buffer? Constraint1->Decision1 If YES, use Spiperone Constraint2 Requirement: D3 Preference? Constraint2->Decision2 Eticlopride has slight D3 edge

Figure 1: Decision matrix for selecting between Eticlopride and Spiperone based on tissue origin and buffer constraints.

Validated Experimental Protocols

Below are the optimized workflows for saturation binding assays. Note the divergence in Buffer Composition and Masking Agents .

3.1 Buffer Preparation (The Critical Variable)
ComponentProtocol A: Eticlopride (Benzamide Optimized) Protocol B: Spiperone (General)
Base Buffer 50 mM Tris-HCl, pH 7.450 mM Tris-HCl, pH 7.4
Ions 120 mM NaCl , 5 mM KCl, 2 mM CaCl

, 1 mM MgCl

Ions optional (often MgCl

included); Na+ not strictly required.
Antioxidants 0.1% Ascorbic Acid (prevents ligand oxidation)0.1% Ascorbic Acid
Masking Agents None usually required for D2/D3 focus.40 nM Ketanserin (Required to block 5-HT2A).[3]
3.2 Step-by-Step Filtration Binding Assay

Step 1: Membrane Preparation [4]

  • Homogenize tissue (e.g., rat striatum) in ice-cold Tris-HCl buffer.

  • Centrifuge at 40,000 x g for 15 mins at 4°C.

  • Resuspend pellet and repeat wash to remove endogenous dopamine (critical for accurate

    
    ).
    

Step 2: Incubation Setup

  • Total Binding: Membrane prep + Radioligand (

    
    H-Eticlopride or 
    
    
    
    H-Spiperone at 0.05–2.0 nM).
  • Non-Specific Binding (NSB): Membrane prep + Radioligand + Excess Cold Antagonist .

    • For Eticlopride: Use 1

      
      M (+)-Butaclamol or 10 
      
      
      
      M Haloperidol.
    • For Spiperone: Use 1

      
      M (+)-Butaclamol.[4]
      
  • Masking (Spiperone only): Add 40 nM Ketanserin to all tubes to occlude 5-HT2A sites.

Step 3: Equilibrium Binding

  • Incubate at 25°C or 37°C for 60 minutes.

  • Note: Eticlopride kinetics are temperature sensitive; 25°C is often preferred to maintain stability.

Step 4: Termination

  • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine (PEI) to reduce filter binding).

  • Wash 3x with 5 mL ice-cold buffer.

Step 5: Quantification

  • Add liquid scintillation cocktail and count radioactivity (LSC).

Workflow Visualization

BindingAssay cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation (60 min) cluster_analysis Phase 3: Analysis Membrane Membrane Homogenate (Wash Endogenous DA) Total Total Binding (Ligand + Membrane) Membrane->Total NSB Non-Specific Binding (+ 1µM Butaclamol) Membrane->NSB Buffer Buffer Selection (Etic: +NaCl | Spip: +Ketanserin) Buffer->Total Buffer->NSB Filter GF/B Filtration (0.3% PEI Pre-soak) Total->Filter NSB->Filter Count Scintillation Counting Filter->Count Data Calculate Kd & Bmax (Specific = Total - NSB) Count->Data

Figure 2: Standardized filtration binding assay workflow highlighting critical buffer adjustments.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
High Non-Specific Binding (>40%) Filter binding or ligand hydrophobicity.Pre-soak GF/B filters in 0.3% PEI for >2 hours. Spiperone is more lipophilic; ensure thorough washing.
Low Specific Binding (Eticlopride) Missing Sodium ions.Ensure incubation buffer contains 120 mM NaCl . Benzamide binding is conformationally enhanced by Na+.
Biphasic Scatchard Plot Ligand binding to multiple sites (e.g., 5-HT2A).If using Spiperone, ensure Ketanserin concentration is sufficient (40-50 nM). Switch to Eticlopride.
Ligand Depletion Receptor concentration too high relative to

.
Ensure <10% of total radioligand is bound. Dilute membrane protein concentration.
References
  • Martelle, J. L., et al. (2008). "A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride." Neuroscience & Biobehavioral Reviews.

  • Seeman, P., et al. (1976). "Dopamine receptors in human and calf brains." Nature.

  • Hall, H., et al. (1985). "Spiperone binding in the rat striatum: Evidence for heterogeneity." Acta Pharmacologica et Toxicologica.

  • Levant, B. (1997). "The D3 dopamine receptor: neurobiology and potential clinical relevance." Pharmacological Reviews.

  • Tocris Bioscience. "Eticlopride hydrochloride Product Information."

Sources

In Vitro and In Vivo Correlation of S-(-)-Eticlopride Hydrochloride Activity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro and in vivo correlation of S-(-)-Eticlopride hydrochloride activity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

S-(-)-Eticlopride hydrochloride is a substituted benzamide characterized by picomolar affinity and high selectivity for dopamine D2-like receptors (D2, D3). Unlike typical antipsychotics (e.g., Haloperidol) that exhibit "dirty" binding profiles across adrenergic and serotonergic targets, Eticlopride serves as a precision tool for isolating D2/D3 receptor function. This guide analyzes the correlation between its in vitro binding kinetics and in vivo pharmacodynamics, providing a validated framework for its use in receptor occupancy studies and behavioral pharmacology.

Pharmacological Profile & Mechanism

S-(-)-Eticlopride functions as a potent antagonist at dopamine D2 and D3 receptors. It blocks the G-protein coupled signaling cascade, specifically preventing the G_i/o-mediated inhibition of adenylyl cyclase.

  • Mechanism: Orthosteric blockade of the D2 receptor prevents dopamine binding, thereby normalizing or increasing cAMP levels in D2-expressing neurons (e.g., striatal medium spiny neurons).

  • Selectivity: It exhibits a selectivity ratio of >10,000-fold for D2 over D1 receptors, significantly surpassing older benzamides like Sulpiride.

Dopamine D2 Signaling & Antagonism Pathway

The following diagram illustrates the specific node of intervention for Eticlopride within the dopaminergic signaling cascade.

D2_Signaling Dopamine Dopamine (Endogenous) D2R D2 Receptor (Gi/o Coupled) Dopamine->D2R Agonist Binding Eticlopride S-(-)-Eticlopride (Antagonist) Eticlopride->D2R Competitive Blockade (Ki ~0.2 nM) G_protein Gi/o Protein (Activation) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes PKA PKA Signaling cAMP->PKA Activates

Caption: S-(-)-Eticlopride competitively antagonizes the D2 receptor, preventing Gi/o-mediated inhibition of Adenylyl Cyclase.

Comparative Analysis: Eticlopride vs. Alternatives

To select the appropriate tool compound, researchers must understand how Eticlopride compares to the standard PET tracer (Raclopride) and the standard antipsychotic (Haloperidol).

Table 1: Comparative Pharmacological Parameters
ParameterS-(-)-EticloprideRacloprideHaloperidol
Primary Target D2 / D3D2 / D3D2 (Non-selective)
In Vitro Affinity (Ki) 0.16 – 0.5 nM (High)1.2 – 3.5 nM~1.2 nM
D2/D1 Selectivity > 10,000> 1,000~ 50
Off-Target Binding NegligibleLowHigh (5-HT2A, α1, H1)
In Vivo ED50 (Rat) 0.01 – 0.05 mg/kg 0.2 – 0.8 mg/kg0.2 – 0.3 mg/kg
BBB Permeability HighHighHigh
Primary Application High-sensitivity PET / Selective blockadeStandard PET / Occupancy Ref.Antipsychotic Model
Technical Insights:
  • Affinity vs. Density: Eticlopride’s higher affinity (lower Ki) makes it superior to Raclopride for imaging extrastriatal regions (e.g., cortex, thalamus) where D2 receptor density is low. Raclopride signals often fade into noise in these regions, whereas Eticlopride retains specific binding.

  • Behavioral Potency: The in vivo potency of Eticlopride (ED50 ~0.02 mg/kg) correlates strictly with its in vitro Ki. It is approximately 10x more potent than Haloperidol in blocking dopamine agonist-induced behaviors, validating the IVIVC (In Vitro In Vivo Correlation) model.

  • Selectivity: Haloperidol's affinity for Alpha-1 adrenergic receptors can confound behavioral data (causing sedation unrelated to D2 blockade). Eticlopride avoids this, ensuring observed effects are D2/D3 mediated.

In Vitro In Vivo Correlation (IVIVC) Mechanics

The correlation for S-(-)-Eticlopride is linear and robust, driven by its lipophilicity and specific binding ratio.

  • In Vitro Prediction: The dissociation constant (

    
    ) determined in homogenate binding assays predicts the concentration required for 50% receptor occupancy (
    
    
    
    ) in vivo.
  • In Vivo Translation: Due to rapid Blood-Brain Barrier (BBB) transport, the time-to-peak (

    
    ) in the brain is short (<30 min).
    
  • The "Microcatalepsy" Phenomenon: Unlike Haloperidol, which induces profound catalepsy (immobility), Eticlopride induces "microcatalepsy" (transient pauses) at low doses. This subtle behavioral marker is a sensitive readout for D2 occupancy that mirrors the high-affinity binding kinetics seen in the test tube.

IVIVC Workflow Diagram

This workflow demonstrates how in vitro data validates in vivo experimental design.

IVIVC_Workflow InVitro In Vitro Phase (Radioligand Binding) Ki_Calc Determine Ki / Kd (0.2 nM) InVitro->Ki_Calc Competition Assay InVivo In Vivo Phase (PET / Behavior) Ki_Calc->InVivo Predicts Dose Range Correlation IVIVC Analysis (Linear Regression) Ki_Calc->Correlation Input X Occupancy Receptor Occupancy (BP_ND) InVivo->Occupancy PET Imaging Occupancy->Correlation Input Y Correlation->Correlation Validates Model

Caption: Workflow linking in vitro affinity (Ki) to in vivo receptor occupancy outcomes.

Experimental Protocols

These protocols are designed to be self-validating. The in vitro assay establishes the baseline affinity, which is then cross-referenced with in vivo occupancy.

Protocol A: In Vitro Radioligand Competition Binding

Objective: Determine the Ki of S-(-)-Eticlopride using [3H]-Spiperone or [3H]-Raclopride as the competitor.

  • Membrane Preparation:

    • Homogenize rat striatal tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.[1]

    • Centrifuge at 48,000

      
       for 20 mins. Wash and resuspend twice to remove endogenous dopamine.
      
  • Incubation System:

    • Total Binding: 100

      
      L membrane + 50 
      
      
      
      L [3H]-Ligand (~0.2 nM) + 50
      
      
      L Buffer.
    • Non-Specific Binding (NSB): Add 10

      
      M (+)-Butaclamol or Haloperidol.
      
    • Test: Add S-(-)-Eticlopride (Concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes. (Eticlopride has fast association kinetics).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: In Vivo Receptor Occupancy (PET/Displacement)

Objective: Correlate dose with D2 receptor occupancy.

  • Tracer Administration: Inject [11C]-Raclopride (or [11C]-Eticlopride for low-density regions) intravenously.

  • Baseline Scan: Acquire dynamic PET scan (0–60 min) to establish baseline Binding Potential (

    
    ).
    
    • Reference Region: Cerebellum (devoid of D2 receptors).

  • Challenge: Administer S-(-)-Eticlopride (e.g., 0.01, 0.03, 0.1 mg/kg i.v.) 30 minutes prior to the second tracer injection.

  • Occupancy Calculation:

    
    
    
  • Validation: A dose of 0.05 mg/kg Eticlopride should achieve >80% occupancy in the striatum, validating the high affinity seen in vitro.

References
  • Hall, H., et al. (1985). "Some in vitro receptor binding properties of [3H]eticlopride, a novel substituted benzamide, selective for DA-D2 receptors in the rat brain." European Journal of Pharmacology. Link

  • Martelle, J.L. & Nader, M.A. (2008).[2] "The affinity of D2-like dopamine receptor antagonists determines the time to maximal effect on cocaine self-administration." Journal of Pharmacology and Experimental Therapeutics. Link

  • Seeman, P. (2002). "Atypical antipsychotics: Mechanism of action." Canadian Journal of Psychiatry. Link

  • Nordström, A.L., et al. (1993).[3] "Central D2-dopamine receptor occupancy in relation to antipsychotic drug effects: a double-blind PET study." Biological Psychiatry.[3] Link

  • Kapur, S., et al. (2001). "Drug-induced Receptor Occupancy: Substantial Differences in Measurements Made in Vivo vs Ex Vivo." Psychopharmacology. Link

Sources

Comparative Guide: Reproducibility of S-(-)-Eticlopride Hydrochloride in Behavioral Models

[1]

Executive Summary & Core Directive

S-(-)-Eticlopride hydrochloride is a substituted benzamide and a highly selective dopamine D2/D3 receptor antagonist.[1] Unlike "dirty" antipsychotics (e.g., Haloperidol) or other benzamides with faster kinetics (e.g., Raclopride), Eticlopride is characterized by picomolar affinity and slow receptor dissociation .[1]

The Reproducibility Crisis: Experiments involving Eticlopride often fail not due to drug inactivity, but due to three specific methodological errors:

  • Stereochemical Negligence: Using the racemate or the R-(+) isomer instead of the active S-(-) form.

  • Washout Underestimation: Due to its low

    
     (slow dissociation rate), Eticlopride can occupy receptors long after plasma clearance, confounding within-subject designs.[1]
    
  • Dose Scaling Errors: Its potency is 10–100x higher than standard reference compounds; microgram-level dosing errors significantly alter behavioral phenotypes (e.g., shifting from sedation to profound catalepsy).[1]

Mechanistic Comparison: Why Choose Eticlopride?

To ensure scientific integrity, one must select the correct tool for the specific receptor interrogation.

Table 1: Comparative Pharmacological Profile
FeatureS-(-)-Eticlopride Raclopride Haloperidol Implication
D2 Affinity (

)
0.02 – 0.5 nM 1.0 – 3.0 nM1.2 nMEticlopride is significantly more potent; requires lower dosing.[1]
Selectivity High (D2/D3)High (D2/D3)Low (D2, D1,

,

)
Eticlopride avoids off-target adrenergic/sigma sedation.[1]
Dissociation (

)
Very Slow FastModerateEticlopride is "sticky."[1] Ideal for long-duration blockade; poor for rapid washout.[1]
BBB Penetration HighHighHighAll are suitable for systemic behavioral models.[1]
Primary Use High-affinity probe, PET tracerPET tracer, reversible antagonismClinical antipsychotic modelUse Eticlopride for maximum receptor occupancy with minimal non-specific noise.[1]
Diagram 1: Mechanism of Action (D2 Blockade)

The following diagram illustrates the signal transduction pathway. Eticlopride functions as an antagonist/inverse agonist, preventing Dopamine-induced

1

D2_SignalingEticloprideS-(-)-EticloprideD2RD2 Receptor(Gi/o Coupled)Eticlopride->D2RBlocks (High Affinity)BehaviorBehavioral Output(Hypolocomotion/Catalepsy)Eticlopride->BehaviorInducesDopamineEndogenous DopamineDopamine->D2RActivatesGiGi/o ProteinD2R->GiActivatesACAdenylyl CyclaseGi->ACInhibitscAMPcAMP ProductionAC->cAMPSynthesizes

Caption: Eticlopride blocks D2R, preventing Gi-mediated inhibition of Adenylyl Cyclase, altering downstream cAMP signaling.[1]

Critical Variables for Reproducibility

A. Stereochemistry Verification

Commercially available "Eticlopride" is often sold as a racemate or without isomer specification.[1]

  • Requirement: You must use S-(-)-Eticlopride hydrochloride .[1]

  • Verification: Check the Certificate of Analysis (CoA). The optical rotation

    
     should be negative (typically 
    
    
    to
    
    
    ).[1]
  • Impact: The R-(+) isomer has negligible affinity for D2 receptors.[1] Using the racemate effectively halves your active dose and introduces an inactive contaminant.

B. Solution Preparation & Stability[1][2]
  • Solubility: S-(-)-Eticlopride HCl is highly soluble in water and physiological saline (0.9% NaCl).[1]

  • Vehicle: 0.9% Saline is the gold standard. No DMSO or ethanol is required for behavioral doses.[1]

  • Stability: Solutions are stable at 4°C for ~1 week, but fresh preparation is recommended to prevent hydrolysis or oxidation.[1]

  • pH Control: Ensure the final solution pH is near 6.0–7.0. Highly acidic solutions (common if dissolved in unbuffered water) can cause injection site irritation, confounding behavioral scoring.[1]

Validated Behavioral Protocols

Protocol A: Antagonism of Amphetamine-Induced Locomotion

Objective: Assess antipsychotic-like activity (predictive validity).[1]

1. Animals:

  • Adult male C57BL/6J mice (20-30g) or Sprague-Dawley rats (250-300g).[1]

  • Note on Strain: C57BL/6 mice are more sensitive to dopaminergic manipulation than BALB/c.[1]

2. Dosage Strategy:

  • Eticlopride Dose: 0.01 – 0.05 mg/kg (s.c. or i.p.).[1]

    • Warning: Doses >0.1 mg/kg in mice often induce catalepsy, confounding locomotor data.[1]

  • Amphetamine Challenge: 2.0 – 5.0 mg/kg (i.p.).[1]

3. Experimental Workflow:

  • T = -60 min: Acclimatize animal to the open field arena (Habituation).

  • T = -30 min: Administer S-(-)-Eticlopride (or Vehicle).

  • T = 0 min: Administer Amphetamine .

  • T = 0 to 60 min: Record distance traveled (cm) and velocity.

4. Expected Outcome:

  • Vehicle + Amphetamine: Hyperactivity (increase in distance traveled).[1]

  • Eticlopride + Amphetamine: Dose-dependent attenuation of hyperactivity.[1]

  • Validation: If Eticlopride alone reduces locomotion below baseline, the dose is too high (sedation/catalepsy).

Protocol B: The Bar Test (Catalepsy)

Objective: Assess Extrapyramidal Side Effects (EPS) liability.[1][2][3]

1. Apparatus:

  • Horizontal bar (0.5 cm diameter) placed 4 cm (mice) or 9 cm (rats) above the surface.[1]

2. Dosage Strategy:

  • Eticlopride Dose: 0.1 – 0.5 mg/kg (s.c.).[1][4]

  • Note: This range is higher than the locomotor antagonism dose.

3. Procedure:

  • Administer drug.[1][5][6]

  • Wait 45 minutes (peak effect).

  • Gently place the animal's forepaws on the bar.

  • Stopwatch: Measure latency to remove paws.

  • Cut-off: 60 seconds (mice) or 180 seconds (rats).

4. Scoring:

  • Latency < 10s: Normal.

  • Latency > 30s: Cataleptic.

Diagram 2: Experimental Workflow (Locomotor & Catalepsy)

This workflow ensures proper timing to distinguish between sedation and specific D2 antagonism.[1]

WorkflowPrepSolution Prep(Saline, Fresh)HabituationHabituation(30-60 min)Prep->HabituationInj_EtiInj. Eticlopride(s.c. / i.p.)Habituation->Inj_EtiWaitWait 30 min(Absorption)Inj_Eti->WaitChallengeInj. Agonist(Amphetamine/Cocaine)Wait->ChallengeLocomotor ModelTestBehavioral Testing(0-60 min post-challenge)Wait->TestCatalepsy Model(No Agonist)Challenge->Test

Caption: Standardized timeline. Note the 30-minute pretreatment window for Eticlopride to reach peak receptor occupancy.[1]

Troubleshooting & FAQ

Q: Can I use Eticlopride in a within-subject (crossover) design?

  • A: Proceed with extreme caution. Due to the slow dissociation (

    
    ), Eticlopride effects can persist.[1] A washout period of at least 48-72 hours  is recommended between doses.[1] Daily dosing will result in cumulative receptor occupancy and behavioral sensitization/tolerance.[1]
    

Q: My mice are immobile but not cataleptic. Why?

  • A: You likely overdosed.[1] At high doses (>0.5 mg/kg), general sedation masks specific catalepsy.[1] Lower the dose to the 0.01–0.1 mg/kg range to observe specific D2-mediated motor inhibition.

Q: How does Eticlopride compare to Clozapine?

  • A: They are opposites in specificity. Clozapine is a "broad spectrum" atypical (D4, 5-HT2A, etc.) with low EPS liability.[1] Eticlopride is a "narrow spectrum" typical-like antagonist (D2/D3) with high EPS liability.[1] Do not use Eticlopride as a model for atypical antipsychotics.[1]

References

  • Hall, H., Köhler, C., & Gawell, L. (1985). Some in vitro receptor binding properties of [3H]eticlopride, a novel substituted benzamide, selective for dopamine-D2 receptors in the rat brain.[1] European Journal of Pharmacology.

  • Giuliani, D., & Ferrari, F. (1997). Involvement of dopamine receptors in the antipsychotic profile of (-) eticlopride.[1][7] Physiology & Behavior.

  • Tang, L., Todd, R. D., Heller, A., & O'Malley, K. L. (1994). Pharmacological and functional characterization of D2, D3 and D4 dopamine receptors in fibroblast and dopaminergic cell lines.[1] Journal of Pharmacology and Experimental Therapeutics.

  • Martelle, J. L., & Nader, M. A. (2008). A comparison of the behavioral effects of the dopamine D3-preferring antagonists, (+)-S 14297 and cariprazine, with the non-selective antagonist, eticlopride.[1] European Journal of Pharmacology.

  • Manallack, D. T., et al. (1988). Receptor site analysis of the interaction of benzamide drugs with the dopamine D-2 receptor. Molecular Pharmacology.

A Comparative Guide to the Pharmacokinetic Profiles of Eticlopride and Other D2 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroscience research and antipsychotic drug development, dopamine D2 receptor antagonists represent a cornerstone of therapeutic intervention and pharmacological investigation. Their efficacy and side-effect profiles are intricately linked to their pharmacokinetic properties, which govern their absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth comparison of the pharmacokinetic profile of eticlopride, a high-affinity D2 antagonist, with other notable members of this class, including raclopride, sulpiride, and remoxipride. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights into the experimental methodologies that underpin these findings.

Introduction: The Significance of Pharmacokinetics for D2 Antagonists

The therapeutic window of D2 antagonists is notoriously narrow. Achieving sufficient receptor occupancy in the central nervous system (CNS) to elicit an antipsychotic effect, while avoiding excessive blockade that can lead to extrapyramidal symptoms, is a primary challenge. The pharmacokinetic profile of a D2 antagonist is a critical determinant of its clinical utility and research applicability. Key parameters such as bioavailability, plasma half-life, protein binding, and brain penetration dictate the dosing regimen, the onset and duration of action, and the potential for drug-drug interactions.

Eticlopride, a substituted benzamide, is a highly selective and potent D2 receptor antagonist widely used in preclinical research to investigate the role of the dopaminergic system in various physiological and pathological processes.[1][2] Despite its extensive use as a research tool, comprehensive pharmacokinetic data for eticlopride in the public domain is limited, with its "poor pharmacokinetic properties" often cited.[3] This guide aims to collate the available information on eticlopride and contrast it with other D2 antagonists to provide a clearer picture for researchers designing preclinical studies and for professionals involved in the early stages of drug development.

Comparative Pharmacokinetic Profiles

This section compares the available pharmacokinetic data for eticlopride and other selected D2 antagonists. It is important to note that much of the data for eticlopride is qualitative or derived from preclinical models, which should be taken into consideration when making direct comparisons with clinical data available for other compounds.

Eticlopride: A High-Affinity Tool with Pharmacokinetic Challenges

Eticlopride is renowned for its high affinity and selectivity for the D2 dopamine receptor.[1] While it readily crosses the blood-brain barrier, its overall pharmacokinetic profile presents challenges for its development as a clinical therapeutic.[1]

  • Bioavailability: Detailed studies on the oral bioavailability of eticlopride are scarce in publicly available literature. Its use in preclinical studies often involves subcutaneous or intraperitoneal administration to bypass first-pass metabolism and ensure more predictable systemic exposure.[4][5]

  • Half-Life: In rats, eticlopride has been reported to have a half-life of approximately 1 hour.[6] This short duration of action necessitates frequent administration in chronic studies to maintain consistent receptor occupancy.

  • Brain Penetration: Eticlopride exhibits good penetration of the blood-brain barrier, a crucial characteristic for a centrally acting drug.[1] This is attributed to its ability to form internal hydrogen bonds, which reduces its polarity and facilitates passage across lipid membranes.

  • Metabolism: Information on the specific metabolic pathways of eticlopride is not extensively detailed in the available literature.

Other D2 Antagonists: A Spectrum of Pharmacokinetic Properties

For a comprehensive comparison, we will examine the pharmacokinetic profiles of other substituted benzamide D2 antagonists: raclopride, sulpiride, and remoxipride.

ParameterEticloprideRacloprideSulpirideRemoxipride
Oral Bioavailability Data not available (poor)Low~27-35% (human)[7][8]; Very low (rat)[9]>90% (human)[10]
Plasma Half-life (t½) ~1 hour (rat)[6]Short~7-8 hours (human)[7][8]4-7 hours (human)[10]
Plasma Protein Binding Data not availableData not available~40% (human)~80% (human)[10]
Brain Penetration GoodModeratePoorGood[11]
Primary Route of Elimination Data not availableMetabolismRenal (unchanged)Hepatic metabolism and renal excretion[10]

Raclopride , like eticlopride, is a selective D2 antagonist commonly used in positron emission tomography (PET) imaging studies due to its favorable binding kinetics.[12] Its pharmacokinetic profile is characterized by a short half-life, which is advantageous for imaging studies but may require more frequent dosing in therapeutic applications.[13]

Sulpiride exhibits low oral bioavailability, which can be highly variable between species.[8][9] It has poor blood-brain barrier penetration, which may limit its central effects at lower doses.[14] A significant portion of the administered dose is excreted unchanged in the urine.[8]

Remoxipride stands out among this group with its high oral bioavailability and good brain penetration.[10][11] It undergoes extensive metabolism, and its pharmacokinetic profile has been well-characterized in humans.[10]

Experimental Methodologies for Pharmacokinetic Profiling

The data presented above are generated through a series of well-established experimental protocols. Understanding these methods is crucial for interpreting pharmacokinetic data and for designing new studies.

In Vivo Pharmacokinetic Study Workflow

A typical preclinical in vivo pharmacokinetic study in rats involves several key steps, from drug administration to sample analysis. The following diagram illustrates a general workflow for determining the pharmacokinetic profile of a D2 antagonist after oral administration.

G cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Sample Collection cluster_3 Sample Processing & Analysis cluster_4 Data Analysis animal_prep Animal Acclimatization & Fasting admin Oral Gavage animal_prep->admin dose_prep Dose Formulation dose_prep->admin blood_collection Serial Blood Sampling (Tail Vein) admin->blood_collection tissue_collection Brain Tissue Collection (Terminal) admin->tissue_collection plasma_prep Plasma Separation blood_collection->plasma_prep brain_prep Brain Homogenization tissue_collection->brain_prep analysis LC-MS/MS Analysis plasma_prep->analysis brain_prep->analysis pk_analysis Pharmacokinetic Modeling analysis->pk_analysis

Caption: Workflow for a preclinical in vivo pharmacokinetic study.

Step-by-Step Experimental Protocols

Oral gavage is a standard method for administering precise doses of a compound directly into the stomach of a rodent.

  • Animal Preparation: Ensure the rat has been fasted overnight to promote consistent drug absorption, unless contraindicated by the study design.

  • Restraint: Gently but firmly restrain the rat to prevent movement. The head and neck should be held in a straight line with the body.[15]

  • Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[16]

  • Passage into Esophagus: As the needle reaches the back of the throat, the rat will reflexively swallow, allowing the needle to pass into the esophagus. Do not force the needle.[15]

  • Administration: Once the needle is in the correct position (pre-measured to reach the stomach), slowly depress the syringe plunger to administer the formulation.[16]

  • Withdrawal: Gently and slowly withdraw the gavage needle.

  • Monitoring: Observe the animal for any signs of distress immediately after the procedure and periodically thereafter.[16]

This technique allows for the collection of multiple blood samples from a single animal over time, which is essential for constructing a pharmacokinetic curve.

  • Animal Warming: Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins, making them more accessible.[10]

  • Restraint: Place the rat in a suitable restrainer that allows access to the tail.

  • Vein Puncture: Using a sterile needle (e.g., 25-gauge), puncture one of the lateral tail veins.[17]

  • Blood Collection: Collect the emerging blood droplets into a capillary tube or a microcentrifuge tube containing an anticoagulant (e.g., EDTA).[10]

  • Hemostasis: Apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.[17]

  • Repeat Sampling: For subsequent samples, move to a more proximal location on the same vein or use the contralateral vein.[10]

To measure the concentration of a drug in the brain, the tissue must be homogenized to create a uniform sample for analysis.

  • Tissue Collection: At the designated time point, humanely euthanize the animal and quickly excise the brain.

  • Washing: Rinse the brain with ice-cold saline to remove any residual blood.

  • Homogenization: Place the brain tissue in a tube with a known volume of homogenization buffer and homogenization beads.[18]

  • Mechanical Disruption: Use a bead-based homogenizer to mechanically disrupt the tissue until a uniform homogenate is achieved.[19]

  • Centrifugation: Centrifuge the homogenate to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the drug, for subsequent analysis by LC-MS/MS.

In Vitro Assays for Pharmacokinetic Parameters

This assay determines the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to target tissues.

G cluster_0 Incubation (37°C) cluster_1 Analysis dialysis_chamber Plasma with Drug Semipermeable Membrane Buffer equilibrium analysis equilibrium->analysis

Caption: Principle of equilibrium dialysis for plasma protein binding.

Conclusion: Navigating the Nuances of D2 Antagonist Pharmacokinetics

The selection of a D2 antagonist for research or clinical development requires a thorough understanding of its pharmacokinetic profile. Eticlopride, with its high affinity and selectivity, remains an invaluable tool for preclinical research, despite its challenging pharmacokinetic properties. Its rapid elimination and good brain penetration make it suitable for acute studies, but its short half-life must be considered in the design of chronic experiments.

In contrast, other substituted benzamides like remoxipride offer more favorable pharmacokinetic profiles for potential therapeutic applications, with high oral bioavailability and longer half-lives. The comparison of these compounds underscores the importance of a comprehensive pharmacokinetic characterization early in the drug discovery process. The experimental methodologies outlined in this guide provide a framework for obtaining the critical data needed to make informed decisions in the development of novel D2 antagonists. As our understanding of the intricate relationship between pharmacokinetics and pharmacodynamics continues to evolve, so too will our ability to design more effective and safer treatments for neuropsychiatric disorders.

References

  • Widerlöv E, et al. Clinical pharmacokinetics of remoxipride. PubMed.
  • Martelle JL, Nader MA. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2-Like Receptor Antagonist Eticlopride. PMC.
  • UBC Animal Care Services.
  • Virginia Tech. SOP: Oral Gavage in the Rat.
  • Queen's University.
  • Research support.
  • Research support.
  • Institutional Animal Care and Use Committee.
  • CULATR.
  • Segura J, Borja L, Bakke OM.
  • Humpel C.
  • Giorgi M, et al. Pharmacokinetic Evaluations of Sulpiride After Intravenous, Intramuscular, and Oral Single-Dose Administration in Jennies (Equus asinus). ScienceDirect.
  • Dada A, et al. Pharmacokinetics of Sulpiride After Intravenous, Intramuscular, and Oral Single-Dose Administration in Nurse Mares. Journal of Equine Veterinary Science.
  • Next Advance.
  • Scientific Instrument Services, Inc.
  • Creative Bioarray. Brain Tissue Binding Assay.
  • Stevens J, et al. Exploring Kp,uu,BBB Values Smaller than Unity in Remoxipride: A Physiologically- Based CNS Model. bioRxiv.
  • BOC Sciences. Brain Tissue Binding Studies for CNS Drugs.
  • Ogren SO, et al. Concentrations of remoxipride and its phenolic metabolites in rat brain and plasma.
  • Norman TR, et al. Absolute bioavailability, rate of absorption, and dose proportionality of sulpiride in humans. PubMed.
  • Wiesel FA, et al. The pharmacokinetics of intravenous and oral sulpiride in healthy human subjects. PubMed.
  • Loryan I, et al. The brain slice method for studying drug distribution in the CNS. PMC.
  • van den Brink W, et al. remoxipride in man and rat: a population-approach pharmacokinetic model.
  • Lazenka MF, et al.
  • Martelle JL, Nader MA. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2-Like Receptor Antagonist Eticlopride. PMC.
  • Ogren SO, et al.
  • Farde L, et al. Distribution of remoxipride to the human brain and central D2-dopamine receptor binding examined in vivo by PET. PubMed.
  • Shimadzu. Clinical Research.
  • Tan H, et al.
  • Schenk S, et al.
  • de Greef R, et al. Comparison of rat dopamine D2 receptor occupancy for a series of antipsychotic drugs measured using radiolabeled or nonlabeled raclopride tracer.
  • Shindou T, et al. see manuscript DOI for details. bioRxiv.
  • Ögren SO, et al.
  • Younis IR, et al. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. PMC.
  • Martelle JL, Nader MA. A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride. PubMed.
  • Suresh PS, et al.
  • Wang Y, et al.
  • Terry P, et al.
  • Taylor & Francis. Raclopride – Knowledge and References.
  • Tsikas D. Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. MDPI.
  • Science.gov. oral pharmacokinetic profile: Topics by Science.gov.
  • Lazenka MF, et al.
  • Taylor & Francis. Drug half life – Knowledge and References.
  • Toutain PL, Bousquet-Mélou A. The Clinically Relevant Half Life in Pharmacokinetics & Pharmacodynamics. eScholarship.org.

Sources

Technical Benchmarking Guide: S-(-)-Eticlopride Hydrochloride vs. Atypical Antipsychotics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision vs. Spectrum Paradox

In the landscape of dopaminergic research, S-(-)-Eticlopride hydrochloride stands as a definitive reference standard for Dopamine D2/D3 receptor selectivity. Unlike atypical antipsychotics (e.g., Clozapine, Risperidone), which rely on a "dirty drug" profile—simultaneously modulating 5-HT2A, H1, and


-adrenergic receptors to achieve clinical efficacy—Eticlopride offers surgical precision.

This guide benchmarks Eticlopride against major atypical antipsychotics, not as a clinical competitor, but as the essential analytical control required to deconstruct the mechanism of action of novel antipsychotic candidates.

Molecular Benchmarking: Binding Affinity & Selectivity Profiles

The defining characteristic of S-(-)-Eticlopride is its picomolar affinity and extreme selectivity for D2-like receptors (D2, D3) over D1-like and Serotonergic receptors. This contrasts sharply with atypical antipsychotics, which often exhibit balanced D2/5-HT2A antagonism.

Comparative Affinity Data ( values in nM)
CompoundD2 Receptor (

)
D3 Receptor (

)
5-HT2A Receptor (

)
Selectivity Ratio (5-HT2A / D2)Primary Research Utility
S-(-)-Eticlopride 0.09 - 0.5 0.16 - 0.4 > 800 > 1,600 (Highly D2 Selective)Radioligand / D2 Ref. Std.
Risperidone 3.03.50.50.16 (5-HT2A Dominant)Atypical Antipsychotic
Clozapine 150450140.09 (5-HT2A Dominant)Refractory Schizophrenia
Olanzapine 113140.36 (Balanced)Broad Spectrum Atypical
Haloperidol 1.27.05545 (D2 Dominant)Typical Antipsychotic Control

Analytic Insight: A high 5-HT2A/D2 ratio (as seen with Eticlopride and Haloperidol) correlates with strong D2 blockade and potential extrapyramidal symptoms (EPS) in vivo. Atypicals maintain a ratio < 1.0. Eticlopride is the tool of choice when you must isolate D2-mediated effects without serotonergic interference.

Mechanistic Visualization: The D2 Blockade Pathway

To understand the functional divergence, we must visualize the signaling cascade. Eticlopride acts as a potent antagonist (and inverse agonist) at the


-coupled D2 receptor, preventing the inhibition of Adenylyl Cyclase.

D2_Signaling Dopamine Dopamine (Endogenous) D2R D2 Receptor (Gi-Coupled) Dopamine->D2R Activates Eticlopride S-(-)-Eticlopride (High Affinity Antagonist) Eticlopride->D2R BLOCKS (Ki ~0.1nM) Atypicals Atypical Antipsychotics (Clozapine/Risperidone) Atypicals->D2R Blocks (Moderate) 5 5 Atypicals->5 Gi Gi/o Protein (Inhibitory) D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes PKA PKA Signaling cAMP->PKA Activates HT2A BLOCKS (High Affinity)

Figure 1: Mechanism of Action.[1][2][3][4][5] Eticlopride provides exclusive, high-affinity blockade of D2R, whereas atypicals distribute affinity across D2R and 5-HT2A pathways.

Experimental Protocols: Validating Receptor Affinity

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the


 of a novel atypical antipsychotic candidate using [3H]-Eticlopride as the tracer.
Reagents & Buffer System:
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Radioligand: [3H]-Eticlopride (Specific Activity ~80 Ci/mmol). Concentration: 0.2 nM.

  • Non-Specific Binding (NSB) Control: 10

    
    M (+)Butaclamol or 1 
    
    
    
    M Haloperidol.
  • Tissue Source: Rat striatal membranes or CHO-D2 transfected cells.

Step-by-Step Workflow:
  • Membrane Preparation:

    • Thaw frozen membrane aliquots on ice.

    • Homogenize gently (Polytron, setting 5, 10 sec) in Assay Buffer.

    • Dilute to achieve ~10-20

      
      g protein per well.
      
  • Plate Setup (96-well format):

    • Total Binding (TB): 50

      
      L Buffer + 50 
      
      
      
      L [3H]-Eticlopride + 100
      
      
      L Membrane.
    • Non-Specific Binding (NSB): 50

      
      L (+)Butaclamol + 50 
      
      
      
      L [3H]-Eticlopride + 100
      
      
      L Membrane.
    • Test Compounds: 50

      
      L Competitor (10^-11 to 10^-5 M) + 50 
      
      
      
      L [3H]-Eticlopride + 100
      
      
      L Membrane.
  • Incubation:

    • Incubate plates at 25°C for 60 minutes .

    • Expert Note: Eticlopride has a slow dissociation rate (

      
      ). Ensure equilibrium is reached. If testing at 4°C, extend incubation to 4 hours.
      
  • Termination:

    • Pre-soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour (reduces NSB).

    • Rapid vacuum filtration using a cell harvester.

    • Wash 3x with 300

      
      L ice-cold Wash Buffer (50 mM Tris-HCl).
      
  • Quantification:

    • Dry filters.[6] Add liquid scintillation cocktail.

    • Count radioactivity (CPM) via Liquid Scintillation Counter.

Data Analysis (Self-Validating Step):

Calculate Specific Binding (


). Fit data to a one-site competition model.
Derive 

using the Cheng-Prusoff Equation :

Where

is the radioligand concentration (0.2 nM) and

is the dissociation constant of Eticlopride (typically 0.1-0.2 nM).
Protocol B: Workflow Visualization

Binding_Assay cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Membranes Membrane Homogenate (Striatum/CHO-D2) Incubate Incubate 25°C, 60 min Membranes->Incubate Ligand [3H]-Eticlopride (0.2 nM) Ligand->Incubate Competitor Test Compound (e.g., Clozapine) Competitor->Incubate Filter Harvest/Filter (GF/B + 0.3% PEI) Incubate->Filter Count Scintillation Counting Filter->Count Calc Calculate Ki (Cheng-Prusoff) Count->Calc

Figure 2: Radioligand Binding Workflow. Critical control points include PEI pre-soaking and temperature control to maintain equilibrium.

References

  • Martelle, J. L., & Nader, M. A. (2008).[1] A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride.[1][3][7] CNS Neuroscience & Therapeutics.

  • Seeman, P. (2002). Atypical antipsychotics: mechanism of action.[2][5][8][9] Canadian Journal of Psychiatry.

  • Kapur, S., & Seeman, P. (2001).[10] Does fast dissociation from the dopamine d(2) receptor explain the action of atypical antipsychotics?: A new hypothesis. American Journal of Psychiatry.

  • BenchChem. (2025).[11] Eticlopride vs. Risperidone: A Comparative Analysis of Inactive State Dopamine D2 Receptor Binding.[11]

  • Gifford Bioscience. Radioligand Binding Assay Protocol.

Sources

Safety Operating Guide

Personal protective equipment for handling S-(-)-Eticlopride hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: S-(-)-Eticlopride hydrochloride CAS: 97612-24-3 Primary Hazard: High-Potency Neuropharmacological Agent

While some Safety Data Sheets (SDS) classify S-(-)-Eticlopride hydrochloride as "Harmful" (H302) rather than "Fatal," this classification is misleading for research environments. Do not confuse low acute lethality with low risk.

This compound is a dopamine D2/D3 receptor antagonist with sub-nanomolar affinity (


) [1, 2]. This means unintended exposure to invisible, microgram-level dust quantities can trigger significant central nervous system (CNS) blockade, potentially resulting in extrapyramidal symptoms (tremors, rigidity) or endocrine disruption (prolactin elevation).

Core Directive: Treat every milligram as a bioactive dose. Engineering controls (containment) take precedence over PPE.

Risk Assessment & Hazard Profile
ParameterDataOperational Implication
Receptor Affinity

< 1.0 nM (D2/D3) [1]
Extreme Bioactivity. Minute aerosol inhalation can achieve receptor occupancy.
Physical State Crystalline Solid / PowderHigh risk of aerosolization during weighing and transfer.
Acute Toxicity Oral LD50 >2 g/kg (Rat) [3]Low lethality, but high physiological impact.
Effective Dose TDLo (Subcutaneous) 0.04 mg/kg [3]Threshold for biological effect is ~50,000x lower than the lethal dose.
Personal Protective Equipment (PPE) Matrix

Standard "lab coat and gloves" are insufficient for powders with this potency profile. Use the following tiered system:

Tier 1: Respiratory Protection (CRITICAL)
  • Primary Barrier: All powder handling must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2 preferred for volatiles).

  • Secondary Barrier: If working outside a hood (strongly discouraged) or during spill cleanup, a P100 / N99 respirator is mandatory. Simple surgical masks provide zero protection against pharmacological dusts.

Tier 2: Dermal Protection
  • Glove Protocol: Double-gloving is required.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Neoprene.

    • Rationale: Eticlopride is soluble in DMSO and Ethanol [2].[1] If dissolved in DMSO, the solvent acts as a carrier, permeating standard gloves and delivering the drug transdermally.

  • Body: Tyvek® sleeves or a disposable gown over the lab coat prevents powder accumulation on fabric cuffs, which can later contaminate personal workspaces.

Tier 3: Ocular Protection
  • Chemical splash goggles (indirect vented) are required. Safety glasses with side shields are insufficient due to the risk of airborne dust settling in the eye.

Operational Protocol: Safe Weighing & Solubilization

The moment of highest risk is opening the vial and weighing the dry powder. Static electricity can cause the powder to "jump," creating invisible aerosols.

Step-by-Step Weighing Workflow
  • Preparation:

    • Place an anti-static gun or ionizer inside the fume hood.

    • Line the work surface with a plastic-backed absorbent pad (absorbent side up).

    • Pre-weigh the solvent (DMSO/Water) in the destination vial so you can add powder to the solvent, reducing dust transfer steps.

  • The Transfer:

    • Do not use a spatula. Spatulas create friction and static.

    • Technique: Use the "tap-transfer" method or disposable anti-static weighing boats.

    • Immediately recap the stock vial. Parafilm is not a seal; use the original screw cap.

  • Solubilization:

    • Add solvent (Water, Ethanol, or DMSO) immediately.

    • Note: Eticlopride HCl is soluble to ~25-30 mg/mL in DMSO and Ethanol [2].[1]

    • Once in solution, the inhalation risk drops, but the transdermal risk increases (especially with DMSO).

Visualizing the Safety Workflow

SafeHandling cluster_Weighing Critical Control Point: Weighing Start START: Risk Assessment PPE Don PPE: Double Nitrile + Goggles Start->PPE Hood Engineering Control: Fume Hood Check PPE->Hood Static Neutralize Static (Ionizer) Hood->Static Place materials inside Transfer Transfer Powder (No Spatula) Static->Transfer Minimize air drafts Solubilize Add Solvent (Immediate Wetting) Transfer->Solubilize Contain dust Waste Disposal: Incineration Stream Solubilize->Waste Dispose contam. solids

Figure 1: Critical Control Points for handling potent antagonist powders.[2] Note the emphasis on static neutralization prior to transfer.

Emergency Response & Spill Cleanup

Scenario: Dry Powder Spill (>5 mg)

  • Evacuate: Clear the immediate area. Allow dust to settle for 10 minutes.

  • Don PPE: P100 respirator, double gloves, goggles.

  • Contain: Cover the spill with a wet paper towel (soaked in water or ethanol) to prevent aerosolization. DO NOT SWEEP.

  • Clean: Wipe up the wet material. Clean the surface 3x with Ethanol/Water.

  • Disposal: Place all cleanup materials into a sealable hazardous waste bag.

Scenario: Skin Exposure (Solution)

  • Remove: Immediately strip contaminated gloves/clothing.

  • Wash: Rinse skin with copious water for 15 minutes.[3] Avoid scrubbing , which can abrade skin and increase absorption.

  • Report: Seek medical evaluation.[2][3][4] Inform the physician of exposure to a high-potency Dopamine D2 antagonist.

Storage & Disposal
  • Storage: Store desiccated at -20°C [4]. Solutions in DMSO are stable for ~1 month at -20°C [2]. Ensure vials are tightly sealed to prevent moisture absorption, which alters weighing accuracy.

  • Disposal:

    • Solids/Powder: Must be disposed of via High-Temperature Incineration . Do not landfill.[3]

    • Liquids: Segregate into "High Hazard" or "Drug Active" liquid waste streams. Do not mix with general organic solvents if your facility separates toxic waste.

    • Rinsate: The first rinse of any glassware used with Eticlopride should be treated as hazardous waste.

References

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.